molecular formula C9H12BClO3 B1591254 5-Chloro-2-isopropoxyphenylboronic acid CAS No. 352534-87-3

5-Chloro-2-isopropoxyphenylboronic acid

Cat. No.: B1591254
CAS No.: 352534-87-3
M. Wt: 214.45 g/mol
InChI Key: FGRYIHCKXSSLGB-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H12BClO3 and its molecular weight is 214.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRYIHCKXSSLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584232
Record name {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-87-3
Record name {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-isopropoxyphenylboronic Acid

In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures.[1][2] This Nobel Prize-winning methodology relies on the use of organoboron compounds, among which arylboronic acids are paramount due to their stability, low toxicity, and high functional group tolerance.[2][3] this compound is a particularly valuable building block. The specific arrangement of its functional groups—a chloro substituent for further functionalization, a sterically influential isopropoxy group, and the reactive boronic acid moiety—makes it a highly sought-after intermediate in the synthesis of pharmaceuticals and advanced materials.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind the experimental design, address critical safety considerations, and offer insights into purification strategies, equipping researchers and drug development professionals with the knowledge to reliably execute this synthesis.

Part 1: Synthetic Strategy and Mechanistic Underpinnings

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate (either an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[4][5][6] For this compound, the most efficient and regioselective strategy is a directed ortho-metalation (DoM) , specifically a lithiation-borylation sequence.

The logic behind this choice is rooted in the electronic nature of the starting material, 1-chloro-4-isopropoxybenzene. The isopropoxy group is a potent directed metalation group (DMG). Its oxygen atom can coordinate to an organolithium reagent, delivering the strong base to the adjacent (ortho) position on the aromatic ring for deprotonation. This approach offers superior regiochemical control compared to attempting a halogen-metal exchange on a di-halogenated precursor.

The reaction proceeds through three key stages:

  • Lithiation: At a cryogenic temperature (-78 °C), a strong, non-nucleophilic base, n-butyllithium (n-BuLi), selectively abstracts a proton from the carbon atom ortho to the isopropoxy group. The low temperature is critical to prevent side reactions and ensure the kinetic stability of the resulting aryllithium intermediate.[7][8]

  • Borylation: The highly nucleophilic aryllithium species attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. This forms a tetracoordinate boron "ate" complex.[8][9] Using triisopropyl borate is often advantageous as its bulky ester groups can help prevent over-addition (the formation of diaryl or triaryl boranes).[10]

  • Hydrolysis: The reaction is quenched with an aqueous acid. This protonates the oxygen atoms and hydrolyzes the boronate ester to yield the final this compound, which typically precipitates or is extracted from the reaction mixture.

Visualizing the Reaction Pathway

Reaction_Pathway Figure 1: Lithiation-Borylation Reaction Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product SM 1-Chloro-4-isopropoxybenzene ArylLi Aryllithium Intermediate SM->ArylLi + n-BuLi -78 °C, THF AteComplex Boronate 'Ate' Complex ArylLi->AteComplex + B(O-iPr)₃ Product This compound AteComplex->Product + H₃O⁺ (Workup) Experimental_Workflow Figure 2: Summary of Experimental Workflow start Start: Flame-Dry Apparatus (under Argon) dissolve Dissolve Starting Material in Anhydrous THF start->dissolve cool1 Cool to -78 °C dissolve->cool1 lithiation Add n-BuLi Dropwise (1 hr stir) cool1->lithiation borylation Add Triisopropyl Borate Dropwise (0.5 hr stir) lithiation->borylation warm Warm to Room Temp (1.5 hr) borylation->warm quench Quench with 1M HCl at 0 °C warm->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Crude Solid (Recrystallization) concentrate->purify end Final Product: Characterize purify->end

References

An In-depth Technical Guide to 5-Chloro-2-isopropoxyphenylboronic acid: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Identity and Predicted Physicochemical Profile

5-Chloro-2-isopropoxyphenylboronic acid is an arylboronic acid derivative featuring a chloro and an isopropoxy substituent on the phenyl ring. These substitutions significantly influence the electronic and steric properties of the boronic acid, impacting its reactivity, stability, and solubility.

PropertyValueSource
CAS Number 352534-87-3[CymitQuimica[1]](--INVALID-LINK--), [Parchem[2]](--INVALID-LINK--), [Research Scientific[3]](--INVALID-LINK--)
Molecular Formula C₉H₁₂BClO₃[CymitQuimica[1]](--INVALID-LINK--)
Molecular Weight 214.45 g/mol [CymitQuimica[1]](--INVALID-LINK--)
Appearance White to off-white solid[ChemicalBook[4]](--INVALID-LINK--)
Boiling Point (Predicted) 369.7 ± 52.0 °C[ChemicalBook[4]](--INVALID-LINK--)
Density (Predicted) 1.23 ± 0.1 g/cm³[ChemicalBook[4]](--INVALID-LINK--)
pKa (Predicted) 7.70 ± 0.58[ChemicalBook[4]](--INVALID-LINK--)
Storage Temperature 2-8°C[ChemicalBook[4]](--INVALID-LINK--)

It is crucial to note that the boiling point, density, and pKa are predicted values and should be experimentally verified for accurate application.

Structural Elucidation and Spectroscopic Characterization

The precise structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics and provide robust protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The specific coupling patterns and chemical shifts will be influenced by the chloro and isopropoxy groups.

  • Isopropoxy Group: A septet for the CH proton (δ 4.5-5.0 ppm) and a doublet for the two CH₃ groups (δ 1.2-1.5 ppm) are expected.

  • Boronic Acid Protons: The B(OH)₂ protons will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and water content. It may also exchange with residual water in the solvent, leading to its disappearance.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom (C-B) may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.

  • Isopropoxy Group: Signals for the CH (δ ~70 ppm) and CH₃ (δ ~22 ppm) carbons are anticipated.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

    • Expert Insight: Arylboronic acids can form trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broad NMR spectra. Using a solvent like DMSO-d₆ or adding a drop of D₂O can help to break up these oligomers and sharpen the signals.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time or a more concentrated sample may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing and Analysis: Process the spectra using appropriate software. The chemical shifts should be referenced to the residual solvent peak. Integration of the ¹H NMR signals should be consistent with the number of protons in the molecule.

Logical Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample in Deuterated Solvent H1_Acq Acquire ¹H NMR Prep->H1_Acq Transfer to NMR Tube C13_Acq Acquire ¹³C NMR Processing Process Spectra C13_Acq->Processing Analysis Structural Elucidation Processing->Analysis

Caption: Workflow for NMR-based structural characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid. This band is often indicative of hydrogen bonding.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the isopropoxy group.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • B-O Stretch: A strong absorption band typically found in the 1310-1380 cm⁻¹ range.

  • C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region for the aryl-ether linkage.

  • C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Solubility Profile

Experimental Protocol for Solubility Determination:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Saturated Solution Preparation: In a series of vials, add a known volume of each solvent (e.g., 1 mL). To each vial, add small, incremental amounts of this compound, vortexing or sonicating after each addition, until a small amount of solid remains undissolved.

  • Equilibration: Allow the vials to equilibrate at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with gentle agitation to ensure saturation.

  • Quantification: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. Evaporate the solvent and weigh the remaining solid to determine the concentration.

Stability, Handling, and Storage

Arylboronic acids are generally stable compounds but can be susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond) and the formation of boroxines.

Key Considerations for Stability:

  • Protodeboronation: This process can be influenced by pH, temperature, and the electronic nature of the aryl substituents. Halogen substituents can affect the rate of this decomposition.

  • Boroxine Formation: In the solid state or in non-hydroxylic solvents, boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This is often an equilibrium process.

Safe Handling and Storage Recommendations:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and direct sunlight. Storage at 2-8°C is recommended to minimize degradation[4].

Logical Flow for Safe Handling and Storage:

Safe_Handling Receive Receive Compound Store Store at 2-8°C in Tightly Sealed Container Receive->Store Handle Handle in Fume Hood with Appropriate PPE Store->Handle Handle->Store Return Unused Material Use Use in Reaction Handle->Use Dispose Dispose of Waste According to Regulations Use->Dispose

Caption: Recommended workflow for handling and storing arylboronic acids.

Reactivity and Synthetic Applications

This compound is a valuable reagent in organic synthesis, primarily as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle:

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, DMF). The choice of solvent and base is crucial and often needs to be optimized for specific substrates.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture, perform an aqueous workup to remove inorganic salts, and purify the product by column chromatography.

Suzuki-Miyaura Reaction Workflow:

Suzuki_Miyaura cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Solvent Reagents->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat and Monitor Degas->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a promising building block for the synthesis of complex organic molecules. While a complete, experimentally verified dataset of its physicochemical properties is not yet consolidated in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for its effective use. By following the outlined procedures for characterization and application, researchers can confidently and reproducibly integrate this valuable reagent into their synthetic workflows, ensuring both scientific rigor and the advancement of their research goals.

References

5-Chloro-2-isopropoxyphenylboronic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-isopropoxyphenylboronic acid: A Core Moiety for Advanced Synthesis

Abstract

This compound is a specialized aromatic boronic acid that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a chloro group, an isopropoxy group, and a reactive boronic acid moiety, provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth analysis of its physicochemical properties, structural characteristics, and core applications, with a primary focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We provide detailed mechanistic insights and a field-proven experimental protocol, underscoring its significance for researchers, chemists, and drug development professionals in the creation of novel biaryl compounds and potential therapeutic agents.

Introduction to Arylboronic Acids in Synthesis

The development of efficient carbon-carbon bond-forming reactions has revolutionized molecular synthesis, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction standing as a cornerstone achievement, recognized with the 2010 Nobel Prize in Chemistry.[1] At the heart of this transformation are organoboron compounds, particularly arylboronic acids.[2] These reagents are prized for their versatility, general stability to air and moisture, and relatively low toxicity, making them indispensable tools in academic and industrial laboratories.[3][4]

This compound is a prime example of a highly functionalized building block designed for specific synthetic strategies. The substituents on the phenyl ring are not merely passive components; they are strategically positioned to influence the molecule's reactivity and to impart specific, desirable properties onto the final product. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6]

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's properties is fundamental to its effective application. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 352534-87-3[7][8]
Molecular Formula C₉H₁₂BClO₃[7]
Molecular Weight 214.45 g/mol [7]
Appearance Solid[7]
Purity Typically ≥95%[7]
InChI Key FGRYIHCKXSSLGB-UHFFFAOYSA-N[7]
Molecular Structure

The structure of this compound is defined by a benzene ring substituted with three key functional groups. The interplay between these groups dictates the molecule's chemical behavior.

Caption: Structure of this compound.

The boronic acid group (-B(OH)₂) is the reactive center for cross-coupling. The bulky isopropoxy group at the ortho position (C2) creates significant steric hindrance, which can influence catalyst coordination and the rotational dynamics of the resulting biaryl bond. The chloro group at the meta position (C5) is an electron-withdrawing group that modifies the electronic properties of the aromatic ring.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form a C(aryl)-C(aryl) bond. This reaction is a cornerstone of modern synthesis due to its high functional group tolerance and mild conditions.[1][2]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. While intricate, the cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust, generalized procedure for the coupling of this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., Potassium Carbonate, K₂CO₃, or Potassium Phosphate, K₃PO₄) (2.0-3.0 equiv)

  • Solvent System: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)[9]

Experimental Workflow:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.02-0.05 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the anhydrous dioxane and degassed water solvent mixture via syringe. The use of degassed solvents is critical to prevent catalyst oxidation.

  • Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-100 °C). The reaction is stirred vigorously for the prescribed time (typically 4-24 hours). Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Significance in Drug Discovery

The synthesis of novel molecular entities is the engine of drug discovery. The biaryl motif is a privileged structure found in numerous FDA-approved drugs.[10] Boronic acids are central to this effort, enabling the systematic exploration of chemical space to optimize a compound's pharmacological profile.[3][11]

The 5-chloro-2-isopropoxyphenyl moiety is particularly valuable for several reasons:

  • Modulation of Physicochemical Properties: The chloro-substituent increases lipophilicity, which can enhance membrane permeability and target engagement. Halogen bonding is also an increasingly recognized interaction in drug-receptor binding.[6]

  • Metabolic Stability: The presence of the chlorine atom can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.

  • Structural Control: The bulky isopropoxy group can lock the resulting biaryl product into a specific conformation (dihedral angle), which can be crucial for selective binding to a biological target.

Safety, Handling, and Storage

This compound is a stable solid intended for laboratory use only.[7] Standard laboratory safety protocols should be followed:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular engineering. Its well-defined structure provides a reliable and versatile entry point for the synthesis of complex biaryl systems. For researchers in drug discovery and materials science, this compound offers a strategic advantage in the rational design of molecules with tailored electronic, steric, and physiological properties. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction ensures its continued importance in the landscape of modern synthetic chemistry.

References

Spectroscopic Unveiling of 5-Chloro-2-isopropoxyphenylboronic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Arylboronic Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, arylboronic acids stand as indispensable building blocks. Their remarkable versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex biaryl structures, which are prevalent motifs in a multitude of approved drugs and clinical candidates.[1] This guide provides an in-depth technical overview of the spectroscopic characterization of a key exemplar, 5-Chloro-2-isopropoxyphenylboronic acid. Understanding the nuanced spectroscopic data of this compound is paramount for researchers and scientists to ensure its quality, purity, and appropriate reactivity in the intricate pathways of drug synthesis. This document will serve as a comprehensive resource, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside field-proven experimental protocols and their underlying rationale.

The Subject of Our Investigation: this compound

Structure:

Chemical Formula: C₉H₁₂BClO₃[2]

Molecular Weight: 214.45 g/mol [2]

This molecule possesses a unique combination of a chloro-substituent, an isopropoxy group, and a boronic acid moiety on a phenyl ring. These features impart specific electronic and steric properties that are crucial for its reactivity in cross-coupling reactions and its potential biological activity. Accurate spectroscopic analysis is therefore essential to confirm its identity and purity.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

Note: The following NMR data are predicted using advanced computational algorithms to provide a representative spectrum for this compound.[1][3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H (ortho to B(OH)₂)
~7.3dd1HAr-H (ortho to Cl)
~6.9d1HAr-H (para to Cl)
~4.6sept1HO-CH (CH₃)₂
~1.4d6HO-CH(CH₃ )₂
~5.5 (broad)s2HB(OH )₂

Interpretation and Rationale:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The downfield shift of the proton ortho to the boronic acid group is anticipated due to the electron-withdrawing nature of this moiety. The splitting patterns (doublets and a doublet of doublelets) arise from the coupling between adjacent aromatic protons. The isopropoxy group gives rise to a septet for the methine proton and a doublet for the six equivalent methyl protons, a characteristic pattern for this functional group. The protons of the boronic acid hydroxyl groups are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift and integration.[4]

Chemical Shift (δ, ppm)Assignment
~160C -O
~138C -Cl
~135C -B
~130Ar-C H
~120Ar-C H
~115Ar-C H
~72O-C H(CH₃)₂
~22O-CH(C H₃)₂

Interpretation and Rationale:

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the nine carbon atoms in the molecule (with the two methyl carbons of the isopropoxy group being equivalent). The carbon attached to the oxygen of the isopropoxy group is expected to be the most downfield-shifted among the aromatic carbons due to the strong deshielding effect of the oxygen atom. The carbon bearing the boronic acid group is often difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus.[5] The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the chloro and isopropoxy substituents. The aliphatic carbons of the isopropoxy group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to exhibit the following characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3600-3200Broad, StrongO-H stretch (B(OH)₂)
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1600, ~1470MediumAromatic C=C stretch
~1380, ~1370MediumC-H bend (isopropyl group)
~1250StrongC-O stretch (aryl ether)
~1100StrongB-O stretch
~830StrongC-H out-of-plane bend (substituted benzene)
~750StrongC-Cl stretch

Interpretation and Rationale:

The most prominent feature in the IR spectrum will be a broad and strong absorption in the high-frequency region, characteristic of the O-H stretching vibrations of the boronic acid group, which often participates in hydrogen bonding.[6] The presence of both aromatic and aliphatic C-H stretches will be evident. The aromatic C=C stretching vibrations will appear as a pair of bands in the 1600-1470 cm⁻¹ region. A strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretch. The B-O stretching vibration is also expected to be a strong band. The out-of-plane C-H bending vibration can provide information about the substitution pattern of the benzene ring.[7] Finally, a band in the lower frequency region will correspond to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Molecular Ion:

  • [M-H]⁻: m/z 213.04 (Negative Ion Mode)

  • [M+H]⁺: m/z 215.06 (Positive Ion Mode)

Interpretation and Rationale:

Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This will result in two peaks for the molecular ion, separated by 2 m/z units, with the peak at the lower m/z being three times more intense. The accurate mass measurement of the molecular ion can be used to confirm the elemental composition of the molecule. Fragmentation patterns in MS/MS experiments could involve the loss of the isopropoxy group or water from the boronic acid moiety.[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating and are grounded in established best practices.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons and pick the peaks to determine their precise chemical shifts and coupling constants.

IR Data Acquisition Workflow (ATR-FTIR)

References

An In-depth Technical Guide on the Solubility of 5-Chloro-2-isopropoxyphenylboronic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to 5-Chloro-2-isopropoxyphenylboronic Acid and the Significance of Solubility

This compound, with the chemical formula C₉H₁₂BClO₃, is a vital reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] These reactions are fundamental in the construction of complex organic molecules that often serve as the core structures of new drug candidates.[1][4] The efficiency and success of such synthetic transformations are intrinsically linked to the solubility of the reactants in the chosen solvent system.

A thorough understanding of the solubility of this compound allows chemists to:

  • Select appropriate solvents for homogenous reaction mixtures, leading to improved reaction kinetics and yields.

  • Develop effective purification strategies , such as crystallization and chromatography.

  • Design robust and scalable synthetic protocols , crucial for the transition from laboratory-scale research to industrial production.

Boronic acids and their derivatives have emerged as significant players in medicinal and pharmaceutical research due to their unique properties, including low toxicity and their role as potent enzyme inhibitors.[5][6] Several boronic acid-based drugs have received FDA approval, highlighting the importance of this class of compounds in drug discovery and development.[5][6]

Section 2: Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The molecular structure of this compound features both polar and non-polar characteristics, influencing its interaction with various organic solvents.

Key Structural Features Influencing Solubility:

  • Boronic Acid Group (-B(OH)₂): This is a polar, hydrophilic functional group capable of forming hydrogen bonds.

  • Isopropoxy Group (-OCH(CH₃)₂): This group adds some lipophilic (non-polar) character to the molecule.

  • Chlorophenyl Group: The aromatic ring is generally non-polar, while the chlorine atom introduces some polarity.

Based on these features, it can be predicted that this compound will exhibit favorable solubility in polar aprotic and polar protic solvents that can engage in hydrogen bonding or dipole-dipole interactions. Its solubility in non-polar, aliphatic hydrocarbon solvents is expected to be limited. A study on phenylboronic acid and its esters showed high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9]

Physicochemical Data for this compound:

PropertyValueSource
CAS Number 352534-87-3[10]
Molecular Formula C₉H₁₂BClO₃[10][11]
Molecular Weight 214.45 g/mol [10][11]
Appearance Solid[10]

Section 3: Experimentally Determined Solubility Profile

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, qualitative assessments and data from analogous compounds provide valuable insights. The following table summarizes the expected solubility behavior based on general principles and available information for similar boronic acids.

Qualitative Solubility of this compound in Common Organic Solvents:

SolventSolvent TypeExpected SolubilityRationale
Tetrahydrofuran (THF) Polar AproticSolubleThe ether functionality and overall polarity of THF facilitate dissolution. Often used in Suzuki-Miyaura reactions.[3]
1,4-Dioxane Polar AproticSolubleSimilar to THF, its ether groups can interact with the boronic acid moiety. A common solvent for Suzuki couplings.[3]
Acetone Polar AproticSolubleThe ketone group is a good hydrogen bond acceptor. Phenylboronic acid shows good solubility in acetone.[8]
N,N-Dimethylformamide (DMF) Polar AproticSolubleA highly polar solvent capable of dissolving a wide range of organic compounds.[3]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleAnother highly polar solvent suitable for dissolving many organic reagents.[3]
Methanol (MeOH) Polar ProticSolubleThe hydroxyl group can form hydrogen bonds with the boronic acid.
Ethanol (EtOH) Polar ProticSolubleSimilar to methanol, it is a good solvent for polar compounds.
Chloroform (CHCl₃) Weakly PolarModerately SolublePhenylboronic acid exhibits moderate solubility in chloroform.[8]
Toluene Non-polarSparingly SolubleThe non-polar nature of toluene makes it a less effective solvent for this polar compound.
Hexane/Heptane Non-polarInsolubleAliphatic hydrocarbons are generally poor solvents for boronic acids.[8]
Water Polar ProticSparingly SolubleThe organic backbone limits water solubility, though the boronic acid group provides some hydrophilicity.

Section 4: Standardized Experimental Protocol for Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following outlines a gravimetric method for determining the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed vials for collecting the filtrate

  • Analytical balance

  • Vacuum oven

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solid to a known volume of solvent in a vial. B Place vial in a constant temperature bath on a magnetic stirrer. A->B C Stir the mixture for a set period (e.g., 24 hours) to ensure saturation. B->C D Allow the solid to settle. C->D E Withdraw a known volume of the supernatant using a syringe. D->E F Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial. E->F G Record the exact volume of the filtrate. F->G H Evaporate the solvent under reduced pressure or in a vacuum oven. G->H I Weigh the vial containing the dried solute. H->I J Calculate the mass of the dissolved solid. I->J K Determine the solubility (e.g., in g/L or mg/mL). J->K

Caption: Experimental workflow for determining the solubility of a solid compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

  • Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to allow the system to reach equilibrium.

  • Sampling: Turn off the stirrer and allow the undissolved solid to settle completely.

  • Filtration: Carefully withdraw a precise volume (e.g., 2 mL) of the clear supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the solution into a pre-weighed vial. Record the exact volume of the filtrate. This step is critical to remove any suspended microcrystals.

  • Solvent Evaporation: Place the vial with the filtrate in a vacuum oven at a moderate temperature to evaporate the solvent completely.

  • Mass Determination: Once the solvent is fully evaporated and the vial has cooled to room temperature, weigh the vial containing the dried solute on an analytical balance.

  • Calculation:

    • Mass of dissolved solid = (Final weight of vial + solid) - (Initial weight of the empty vial)

    • Solubility = Mass of dissolved solid / Volume of filtrate

This procedure should be repeated at least three times for each solvent to ensure the reproducibility of the results.[7][12][13][14]

Section 5: Practical Implications and Solvent Selection for Synthesis

The solubility data is directly applicable to the practical aspects of using this compound in synthesis.

  • For Suzuki-Miyaura Coupling: Solvents like THF, 1,4-dioxane, and toluene (often with a co-solvent like water or ethanol) are commonly employed.[3] The good solubility of the boronic acid in polar aprotic solvents like THF and dioxane makes them excellent choices for achieving a homogeneous reaction mixture, which is often crucial for the efficiency of the catalytic cycle.[2][15][16][17]

  • For Purification by Crystallization: A suitable solvent system for crystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A combination of a "good" solvent (e.g., acetone or ethanol) and a "poor" solvent (e.g., hexane or water) can be effective. The low solubility in non-polar hydrocarbons like hexane suggests it could be an effective anti-solvent for crystallization.

  • For Chromatographic Purification: The choice of eluent for column chromatography will depend on the polarity of the compound. A moderately polar solvent system, such as a mixture of ethyl acetate and hexanes, is likely to be effective for eluting this compound from a silica gel column.

Section 6: Safety and Handling

When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[11]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

  • Avoid inhalation of dust and vapors.[11][18]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[11]

References

The Phenylboronic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Boron-Carbon Bond

In the vast landscape of organic chemistry, few functional groups have risen from relative obscurity to a position of such central importance as the boronic acid, particularly its substituted phenyl derivatives. These organoboron compounds, characterized by a C–B(OH)₂ moiety, are deceptively simple in their structure yet remarkably versatile in their reactivity. Once considered chemical curiosities, substituted phenylboronic acids are now indispensable tools for researchers, scientists, and drug development professionals. Their stability, ease of handling, and unique reactivity have made them cornerstones of modern synthetic chemistry, enabling the construction of complex molecules that were once the domain of lengthy and arduous synthetic routes.

This technical guide provides an in-depth exploration of the discovery and history of substituted phenylboronic acids. We will journey from their initial synthesis in the 19th century to their pivotal role in 21st-century drug discovery. The narrative will not merely recount historical facts but will delve into the scientific rationale behind the evolution of their synthesis and the mechanistic underpinnings of their diverse applications. For the practicing scientist, this guide offers not just knowledge, but also actionable insights and detailed protocols, reflecting a field-proven understanding of this remarkable class of molecules.

Part 1: A Historical Odyssey: The Dawn of Boronic Acid Chemistry

The story of phenylboronic acids begins not with the phenyl group, but with the first isolation of any boronic acid. In 1860, the English chemist Edward Frankland reported the synthesis of ethylboronic acid. His two-stage process involved the reaction of diethylzinc with triethyl borate to form triethylborane, which was then oxidized in air. This initial discovery laid the groundwork for the exploration of organoboron chemistry.

It was two decades later, in 1880, that the first aromatic boronic acid, benzeneboronic acid, was prepared by the German chemist August Michaelis and his colleague, Becker .[1] Their method was far from the convenient syntheses of today; it involved heating diphenylmercury with boron trichloride in a sealed tube at high temperatures.[1] While cumbersome, this seminal work opened the door to the vast family of substituted phenylboronic acids that are now commercially available and routinely synthesized in laboratories worldwide.

The true potential of phenylboronic acids, however, remained largely untapped for much of the 20th century. They were primarily of academic interest until the latter half of the century when their unique reactivity began to be systematically explored, leading to a renaissance in their application.

Part 2: The Synthetic Evolution: From Grignards to Palladium

The journey from Michaelis and Becker's harsh synthetic conditions to the mild and versatile methods used today is a testament to the ingenuity of synthetic chemists. The development of more efficient and functional-group-tolerant methods for synthesizing substituted phenylboronic acids was a critical step in unlocking their full potential.

The Grignard and Organolithium Era: A Foundation Built on Organometallics

For many years, the most common method for preparing phenylboronic acids involved the use of highly reactive organometallic reagents. The reaction of a phenylmagnesium bromide (a Grignard reagent) with a trialkyl borate, typically trimethyl borate, followed by acidic hydrolysis, became the workhorse for accessing a wide range of phenylboronic acids.[2] Similarly, phenyllithium reagents could also be employed.[3]

The causality behind this choice of reagents lies in the electrophilic nature of the boron atom in the trialkyl borate and the nucleophilic character of the carbon atom in the Grignard or organolithium reagent. The carbon-metal bond in these reagents is highly polarized, making the carbon atom a potent nucleophile that readily attacks the electron-deficient boron center. The subsequent hydrolysis cleaves the boronic ester to yield the desired boronic acid.

G cluster_grignard Grignard-based Synthesis Phenyl-MgBr Phenylmagnesium Bromide Intermediate Boronic Ester Intermediate Phenyl-MgBr->Intermediate Nucleophilic Attack B(OMe)3 Trimethyl Borate B(OMe)3->Intermediate PhB(OH)2 Phenylboronic Acid Intermediate->PhB(OH)2 Hydrolysis H3O+ Acidic Hydrolysis H3O+->Intermediate

Caption: Grignard-based synthesis of phenylboronic acid.

While effective, these methods have a significant limitation: the high reactivity of Grignard and organolithium reagents makes them incompatible with many common functional groups, such as esters, ketones, and even acidic protons. This necessitated the use of protecting groups, adding steps and complexity to synthetic sequences.

The Dawn of a New Era: Palladium-Catalyzed Borylation

The landscape of phenylboronic acid synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Miyaura borylation reaction , first reported in the 1990s, provided a milder and more functional-group-tolerant alternative to the traditional organometallic routes. This reaction involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

The genius of this approach lies in the catalytic cycle, which avoids the use of highly reactive organometallic intermediates. The palladium catalyst facilitates the formation of the carbon-boron bond through a series of oxidative addition, transmetalation, and reductive elimination steps. This allows for the synthesis of highly functionalized phenylboronic acids that were previously difficult to access.

G cluster_miyaura Miyaura Borylation Ar-X Aryl Halide/Triflate Ar-Pd(II)-X Oxidative Adduct Ar-X->Ar-Pd(II)-X Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->Ar-Pd(II)-X Ar-Bpin Aryl Boronate Ester Ar-Pd(II)-X->Ar-Bpin Reductive Elimination B2pin2 Bis(pinacolato)diboron B2pin2->Ar-Pd(II)-X Transmetalation Base Base Base->Ar-Pd(II)-X Ar-Bpin->Pd(0) Catalyst Regeneration G cluster_sensing Saccharide Sensing Mechanism PBA Phenylboronic Acid (PBA) Complex Cyclic Boronate Ester PBA->Complex Reversible Binding Diol Saccharide (cis-diol) Diol->Complex Signal Measurable Signal (e.g., Fluorescence) Complex->Signal Signal Transduction

References

A Senior Application Scientist's Guide to the Synthesis of Chloro-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chloro-substituted arylboronic acids are indispensable building blocks in modern organic synthesis. Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction allows for the construction of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of a chloro-substituent offers a strategic advantage: it provides an additional, less reactive handle for sequential cross-coupling reactions and modulates the electronic properties of the molecule.[4]

However, the synthesis of these valuable reagents is not without its challenges. The electron-withdrawing nature of chlorine deactivates the aromatic ring, making certain transformations, particularly palladium-catalyzed reactions, more demanding compared to their bromo- or iodo-analogs.[5][6] Furthermore, the stability and purification of the final boronic acid products require careful consideration to prevent decomposition and ensure high purity for subsequent applications.[7]

This guide provides a comprehensive overview of the principal synthetic strategies for preparing chloro-substituted boronic acids, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Core Synthetic Strategies: A Comparative Overview

The preparation of chloro-substituted boronic acids can be approached through several distinct pathways. The choice of method is dictated by factors such as the availability of starting materials, required functional group tolerance, and scalability.

graph "Synthetic_Pathways" { layout=dot; rankdir="LR"; graph [fontname="Arial", fontsize=12, label="Figure 1. Major Synthetic Routes to Chloro-Substituted Boronic Acids", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Aryl_Cl [label="Chloroarenes\n(Ar-Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Chloro-Substituted\nBoronic Acid\n(Ar-B(OH)₂) ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Method1 [label="Organometallic Route\n(Grignard / Organolithium)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method2 [label="Pd-Catalyzed Borylation\n(Miyaura)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Method3 [label="Direct C-H Borylation\n(Ir, Rh, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Method4 [label="Radical Borylation\n(Ni-Photocatalysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Aryl_Cl -> Method1 [label="1. Mg or n-BuLi\n2. B(OR)₃\n3. H₃O⁺"]; Aryl_Cl -> Method2 [label="B₂(pin)₂ or B₂(OH)₄\nPd Catalyst, Base"]; Aryl_Cl -> Method3 [label="B₂(pin)₂ or HBpin\nIr or Rh Catalyst"]; Aryl_Cl -> Method4 [label="B₂(pin)₂\nNi Catalyst, Light"];

Method1 -> Product; Method2 -> Product; Method3 -> Product; Method4 -> Product; }

Caption: A high-level overview of the primary synthetic strategies.

Method Starting Material Key Reagents Typical Conditions Advantages Limitations
Organometallic ChloroareneMg or n-BuLi, B(OR)₃Cryogenic (-78 to 0 °C)Well-established, cost-effective reagents.Low functional group tolerance (ketones, esters, etc.), requires anhydrous conditions.[8][9]
Miyaura Borylation ChloroareneB₂(pin)₂ or B₂(OH)₄, Pd catalyst, ligand, baseElevated temperatures (80-120 °C)Excellent functional group tolerance, high yields.[10][11]Requires specialized (and often expensive) ligands and catalysts for chloroarenes.[5]
Direct C-H Borylation ChloroareneB₂(pin)₂ or HBpin, Ir or Rh catalystElevated temperaturesAtom economical, avoids pre-functionalization.[12][13]Regioselectivity can be a major challenge, often governed by sterics.[12][14]
Radical Borylation ChloroareneB₂(pin)₂, Ni catalyst, photosensitizerRoom temperature, visible lightExtremely mild conditions, broad substrate scope.[6]Mechanistically complex, may require specialized photochemical equipment.

The Classical Approach: Organometallic Intermediates

The reaction of Grignard or organolithium reagents with borate esters is a foundational method for boronic acid synthesis. This pathway involves two key steps: formation of a highly nucleophilic organometallic species, followed by its reaction with an electrophilic boron source like trimethyl borate.

Causality Behind Experimental Choices:

  • Cryogenic Temperatures: The use of very low temperatures (typically -78 °C for organolithium and -60 to -70 °C for Grignard reactions) is critical.[15][16] It prevents side reactions, such as the reaction of the highly basic organometallic reagent with other functional groups on the substrate or with the solvent. For chloroarenes, it also minimizes the risk of forming di- or tri-substituted borate species, which are difficult to separate impurities.[17]

  • Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture and protic sources. All glassware must be oven-dried, and solvents must be anhydrous to prevent quenching of the reagent, which would drastically lower the yield.[17]

  • Choice of Borate Ester: Trimethyl or triisopropyl borate are common choices. The reaction forms a tetracoordinate borate complex, which is then hydrolyzed under acidic conditions to yield the final boronic acid.

Experimental Protocol: Synthesis of (3-Chlorophenyl)boronic acid via Grignard Reagent

This protocol is adapted from established procedures for preparing chlorophenylboronic acids.[15][16]

  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF). Slowly add a solution of 3-chloro-1-bromobenzene (1 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating, after which the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Borylation: Cool the resulting Grignard solution to -70 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold Grignard reagent, ensuring the internal temperature does not rise above -60 °C. Stir at this temperature for 1 hour.[15]

  • Hydrolysis & Workup: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until a pH of 2-3 is reached.[16][18]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[15] Filter and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield pure (3-chlorophenyl)boronic acid.[15][16]

The Workhorse Method: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation has become the most prevalent method for synthesizing boronic acids and their esters due to its remarkable functional group tolerance.[10][19] For chloroarenes, which are less reactive than their bromo- or iodo- counterparts, the success of the reaction hinges on the careful selection of the catalyst system.

Causality Behind Experimental Choices:

  • Catalyst System (Palladium Precursor + Ligand): The slow oxidative addition of palladium into the strong C-Cl bond is the rate-limiting step. To overcome this, highly active catalysts are required. These are typically formed in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand, such as X-Phos or S-Phos.[11][20] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent, yielding a stable boronic ester that can be easily purified by chromatography and stored.[10] Alternatively, tetrahydroxydiboron (B₂(OH)₄) can be used to directly synthesize the boronic acid, avoiding the need for a final hydrolysis step.[11]

  • Base: A weak base like potassium acetate (KOAc) is crucial.[10][11] Its role is multifaceted. It is believed to activate the diboron reagent and facilitate the transmetalation step by forming a more reactive palladium-acetate complex.[10] Using a strong base can lead to competitive Suzuki-Miyaura coupling between the newly formed boronic acid and the starting aryl chloride, a significant side reaction.[10]

graph "Miyaura_Cycle" { layout=dot; graph [fontname="Arial", fontsize=12, label="Figure 2. Catalytic Cycle of Miyaura Borylation of Chloroarenes", labelloc=b, labeljust=c]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar(Cl)Pd(II)L", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Ar(Bpin)Pd(II)L", fillcolor="#F1F3F4", fontcolor="#202124"]; BaseComplex [label="[B₂(pin)₂(Base)]⁻", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Bpin", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning center [shape=point, width=0.01, height=0.01]; ArCl [label="Ar-Cl", shape=plaintext]; B2pin2 [label="B₂(pin)₂ + Base", shape=plaintext]; PdX2 [label="Pd(II)X₂", shape=plaintext];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; OxAdd -> Transmetal [label="Transmetalation"]; Transmetal -> Pd0 [label="Reductive\nElimination"];

// Input/Output Edges ArCl -> OxAdd [style=dashed, arrowhead=none]; B2pin2 -> BaseComplex [style=dashed, arrowhead=none]; BaseComplex -> Transmetal [style=dashed]; Transmetal -> Product [style=dashed]; PdX2 -> Pd0 [label="Reduction", style=dashed];

// Positioning {rank=same; ArCl; B2pin2;} {rank=same; OxAdd; Transmetal;} }

Caption: A simplified catalytic cycle for the Miyaura borylation reaction.

Experimental Protocol: General Procedure for Pd-Catalyzed Borylation of a Chloroarene

This protocol is a generalized procedure based on methods reported for the direct synthesis of boronic acids from aryl chlorides using tetrahydroxydiboron.[11][20]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the chloroarene (1 mmol, 1 equiv), tetrahydroxydiboron (B₂(OH)₄, 1.5 equiv), potassium acetate (KOAc, 3 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (e.g., X-Phos, 2-6 mol%) to an oven-dried reaction vessel.[20]

  • Solvent Addition: Add a degassed solvent, such as ethanol or dioxane (to make a ~0.1 M solution).[11]

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, rinsing with ethyl acetate or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude boronic acid can then be purified. A common method involves dissolving the crude material in an organic solvent (like ether), washing with water, and then performing an acid/base extraction. The boronic acid can be extracted into an aqueous basic layer, which is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then re-acidified to precipitate the pure boronic acid, which is collected by filtration.[21]

Atom-Economical Routes: Direct C-H Borylation

Direct C–H borylation is an increasingly powerful strategy that forges a C–B bond directly from a C–H bond, avoiding the need for pre-functionalized aryl halides.[13][14] Iridium- and rhodium-based catalysts are most commonly employed for this transformation.

Causality Behind Experimental Choices:

  • Regioselectivity: For unsubstituted arenes, C-H borylation is typically governed by sterics, with the boryl group being installed at the least hindered position.[12] For substituted arenes like chlorobenzene, the outcome is a balance of steric and electronic effects. The chloro-substituent is an ortho-, para-director, but steric hindrance often favors borylation at the meta- and para-positions.[12]

  • Directing Groups: To control regioselectivity, substrates can be designed with directing groups (e.g., amides, pyridyls) that coordinate to the metal center and guide the catalyst to a specific C-H bond, usually in the ortho position.[12][22]

While powerful, achieving high selectivity with simple chloroarenes without strong directing groups remains a significant challenge, often resulting in mixtures of isomers that are difficult to separate.

Purification and Handling: The Key to Success

The successful application of a chloro-substituted boronic acid is highly dependent on its purity. Impurities can interfere with subsequent reactions, primarily by poisoning the catalyst in cross-coupling reactions.

Common Impurities and Stability Issues:

  • Boroxines: Boronic acids can readily dehydrate to form cyclic anhydride trimers known as boroxines.[23] This is an equilibrium process, and the presence of water shifts it back towards the boronic acid. While boroxines are often viable in coupling reactions, their presence complicates characterization and stoichiometry. It is recommended to dry boronic acids carefully before use.[23]

  • Decomposition: Many boronic acids are susceptible to protodeboronation (loss of the B(OH)₂ group) and oxidation, especially under basic conditions or at elevated temperatures.[7] Chloro-substituted boronic acids are generally more stable than many heterocyclic or vinyl boronic acids.[1][7]

  • Starting Materials & Homocoupled Products: Residual starting material or byproducts from homocoupling can be difficult to remove.

Purification Workflow: A Self-Validating System

A robust purification strategy ensures the final product is suitable for demanding applications like drug development.

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Caption: A workflow to guide the purification of crude boronic acids.

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective and scalable method. 4-Chlorophenylboronic acid, for instance, can be recrystallized from hot water.[23]

  • Acid-Base Extraction: This is a highly effective technique for separating acidic boronic acids from neutral organic impurities. The crude material is dissolved in a water-immiscible solvent (e.g., diethyl ether) and extracted with an aqueous base (e.g., NaOH). The boronic acid salt moves to the aqueous phase, which is then separated and washed with ether to remove any remaining neutral impurities. The aqueous layer is then carefully acidified (e.g., with HCl), causing the pure boronic acid to precipitate.[21]

  • Chromatography: While boronic acids can streak on silica gel, column chromatography is a viable option for purifying boronate esters (like the pinacol esters from Miyaura borylation) or for separating complex mixtures.[24]

References

Understanding and Mastering the Reactivity of Ortho-Isopropoxy Substituted Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience in the field of synthetic chemistry has repeatedly demonstrated that success in complex cross-coupling reactions hinges on a deep, mechanistic understanding of the substrates involved. Among the vast array of building blocks available, ortho-isopropoxy substituted boronic acids present a unique and often misunderstood profile of reactivity. They are a class of reagents that embody a fascinating dichotomy: a sterically demanding substituent that would typically be expected to hinder reaction rates, yet one that can be leveraged to achieve remarkable efficiency in Suzuki-Miyaura and other cross-coupling reactions.

This guide eschews a simple recitation of protocols. Instead, it provides a causal framework for understanding why these reagents behave as they do and how to manipulate reaction conditions to unlock their full synthetic potential. We will delve into the dual nature of the ortho-isopropoxy group—its steric and electronic contributions—and provide field-proven strategies and detailed methodologies to empower you to tackle challenging syntheses with confidence.

The Foundational Challenge: Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of modern carbon-carbon bond formation, prized for its functional group tolerance and the stability of its organoboron reagents.[1][2][3] The catalytic cycle, elegant in its efficiency, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-limiting step and is exquisitely sensitive to the steric environment of both coupling partners.[5][6][7] When a bulky substituent is placed at the ortho position of a phenylboronic acid, it can physically impede the approach of the palladium complex, slowing down or even stalling the catalytic cycle.[6][8] This is a significant challenge that chemists must overcome, often requiring more forceful conditions or highly specialized catalysts.[9][10][11]

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2 + Base) [Rate-Limiting Step] Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(Ar')L2->Product Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

The Ortho-Isopropoxy Group: A Double-Edged Sword

The isopropoxy group [(CH₃)₂CHO-] is sterically more demanding than the commonly studied methoxy group.[12] Intuition suggests this would make it a "difficult" substrate. However, its true impact is a nuanced interplay of steric hindrance and beneficial electronic effects.

Steric Effects: The Obvious Hurdle

The sheer bulk of the isopropoxy group presents a significant steric shield around the boronic acid moiety. This can hinder the formation of the key intermediate required for transmetalation, where the palladium complex must coordinate with the boronic acid. In unfavorable conditions, this leads to sluggish reactions and low yields.[6][13]

Electronic Effects & Intramolecular Coordination: The Hidden Advantage

The key to understanding the utility of these reagents lies in the lone pairs of the isopropoxy oxygen. This oxygen can act as an intramolecular Lewis base, leading to a weak, transient coordination with the electron-deficient boron atom. This pre-organization can facilitate the subsequent steps of the catalytic cycle.

While direct, stable B-O dative bonds are more commonly discussed in ortho-aminomethyl systems, the underlying principle of a proximal Lewis basic group influencing the boron center is applicable here.[14][15][16] This interaction can lower the energy barrier for the formation of the reactive boronate species, which is generated by the reaction of the boronic acid with a base.[2][5] This activated boronate is more nucleophilic and readily participates in transmetalation.[17] The isopropoxy group, therefore, can help to present the aryl group to the palladium center in a conformationally favorable manner, effectively counteracting some of the negative steric effects.

cluster_main Reactivity Profile of o-Isopropoxy Boronic Acid Reactivity o-Isopropoxy Boronic Acid Reactivity Steric Steric Hindrance Reactivity->Steric Electronic Electronic Effects Reactivity->Electronic Slow Impedes Pd Complex Approach Steric->Slow leads to Coord Intramolecular B---O Coordination Electronic->Coord enables Pre Pre-organization for Transmetalation Coord->Pre facilitates

Caption: The dual role of the ortho-isopropoxy group.

Field-Proven Strategies for Effective Coupling

Harnessing the unique properties of ortho-isopropoxy boronic acids requires a carefully optimized set of reaction conditions. The goal is to create a catalytic system that is reactive enough to overcome steric barriers while being stable enough to ensure high turnover.

Catalyst & Ligand Selection: The Key to Success

For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often insufficient.[18] The solution lies in using palladium pre-catalysts paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][19][20]

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are essential. Their bulk facilitates the reductive elimination step, which can be slow for hindered biaryls, while their electron-donating nature increases the electron density on the palladium, promoting the initial oxidative addition.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable palladium complexes. This stability and high activity make them excellent choices for challenging couplings involving sterically hindered substrates.[19][20]

Base & Solvent Systems

The choice of base is critical for activating the boronic acid to form the reactive boronate species.[2]

  • Bases: Stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices, as they are effective in promoting transmetalation without causing significant side reactions.[6]

  • Solvents: Biphasic solvent systems like Toluene/Water or Dioxane/Water are commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating boronate formation, while the organic phase dissolves the substrates and catalyst.[4][6]

ComponentRecommendationRationale
Catalyst Buchwald G3/G4 Precatalysts, Pd(OAc)₂Provides a reliable source of active Pd(0). Pre-catalysts offer superior air stability and rapid activation.
Ligand XPhos, SPhos, RuPhos, BI-DIMEBulky, electron-rich ligands are required to accelerate the key catalytic steps for hindered substrates.[6][9]
Base K₃PO₄, Cs₂CO₃Effectively promotes the formation of the reactive boronate species necessary for transmetalation.[6]
Solvent Toluene/H₂O, Dioxane/H₂O (e.g., 10:1 ratio)Biphasic system to dissolve both organic substrates and the inorganic base.
Temperature 80-110 °CElevated temperatures are often necessary to overcome the activation energy associated with sterically hindered substrates.[9]

Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with an ortho-isopropoxy substituted boronic acid.

Caption: Experimental workflow for optimized Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-isopropoxyphenylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed organic solvent (e.g., toluene, dioxane) via syringe. Stir the resulting slurry.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.5–2 mol%) and the ligand (if not using a pre-catalyst).

  • Aqueous Phase Addition: Add degassed water via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously overnight (12–24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the limiting aryl halide.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Degassed System3. Insufficient Temperature/Time1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Ensure all solvents are thoroughly degassed and the reaction is kept under a positive pressure of inert gas.3. Increase reaction temperature in 10 °C increments or allow the reaction to run for a longer duration.
Significant Protodeboronation 1. Presence of excess water or protic sources.2. Reaction temperature is too high, causing decomposition.3. Base is too strong or nucleophilic.1. Use carefully dried solvents and ensure the correct solvent-to-water ratio.2. Attempt the reaction at a lower temperature for a longer time.3. Switch to a less nucleophilic base like K₃PO₄ or Cs₂CO₃.
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to reductive elimination from Pd(II) intermediates.2. Inefficient transmetalation compared to other pathways.1. Improve degassing procedure.2. Screen alternative ligands (e.g., switch from XPhos to SPhos) or bases to promote the desired transmetalation.

Conclusion

Ortho-isopropoxy substituted boronic acids are powerful synthetic intermediates whose reactivity is governed by a delicate balance of steric and electronic factors. While their steric bulk presents a challenge, it is not an insurmountable one. By understanding the potential for intramolecular coordination to facilitate transmetalation and by employing robust catalytic systems based on bulky, electron-rich ligands, researchers can reliably and efficiently incorporate these valuable motifs. The strategies and protocols outlined in this guide provide a comprehensive framework for troubleshooting and optimizing these challenging but rewarding transformations, enabling the synthesis of complex molecules for drug discovery and materials science.

References

Methodological & Application

Advanced Suzuki-Miyaura Coupling: A Protocol for the Synthesis of Biaryl Compounds Using 5-Chloro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This technical guide provides a comprehensive framework for utilizing 5-Chloro-2-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Designed for researchers in synthetic organic chemistry and drug development, this document moves beyond a simple recitation of steps to explain the underlying principles governing reagent selection and reaction optimization. We will explore the catalytic cycle, delve into the specific challenges and advantages posed by this substrate, and present a robust, field-proven protocol for its successful implementation.

Foundational Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a carbon-carbon bond between an organoboron species and an organohalide using a palladium catalyst and a base.[1][2][3] Its widespread adoption is due to mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[6]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) complex.[1][2] This step is often rate-determining, especially for less reactive halides like aryl chlorides.[1][7]

  • Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the Pd(II) complex. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][8][9] The exact mechanism of transfer remains an area of active investigation.[1]

  • Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2][6]

Suzuki_Miyaura_Cycle Fig 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Organohalide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²B(OH)₃]⁻ (Activated Boronic Acid) pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R² (Product) base Base (e.g., K₃PO₄) boronic_acid R²B(OH)₂ (Boronic Acid) base->boronic_acid Activates activated_boronic [R²B(OH)₃]⁻ boronic_acid->activated_boronic

Fig 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent Analysis and Strategy Selection

The success of coupling with this compound hinges on a rational selection of catalyst, ligand, base, and solvent to address the specific electronic and steric properties of the substrates.

2.1 The Boronic Acid: this compound

  • Structure: C₉H₁₂BClO₃

  • Molecular Weight: 214.45 g/mol [10]

  • Key Features:

    • Ortho-Isopropoxy Group: This bulky substituent provides significant steric hindrance around the boronic acid moiety. This can slow down the transmetalation step and necessitates the use of specific, sterically demanding ligands to facilitate the reaction.

    • Para-Chloro Group: The chlorine atom is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring.

2.2 The Electrophile: The Challenge of Aryl Chlorides

Aryl chlorides are economically attractive and widely available starting materials, but their use in Suzuki couplings is challenging.[7] The strength of the C-Cl bond makes the oxidative addition step significantly more difficult compared to aryl bromides or iodides.[1][11] To overcome this hurdle, highly active catalyst systems are required. These systems typically employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the oxidative addition of the palladium catalyst to the C-Cl bond.[4][6][9][12]

2.3 The Catalyst System: Palladium Source and Ligand Choice

  • Palladium Source: Common precatalysts include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are sources of the active Pd(0) species. Palladacycle precatalysts are also known for their high activity with aryl chlorides.[11]

  • Ligand Selection: This is the most critical parameter for a challenging coupling. For sterically hindered substrates and unactivated aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The preferred choice falls to:

    • Bulky, Electron-Rich Monodentate Phosphines: Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families are designed to accelerate both oxidative addition and reductive elimination.[9][13] Their steric bulk promotes the formation of a coordinatively unsaturated L-Pd(0) species, which is highly reactive.

    • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable bonds with palladium, creating robust catalysts capable of activating aryl chlorides.[4][9]

2.4 The Base and Solvent

  • Base: The base activates the boronic acid to facilitate transmetalation.[8][9] The choice of base can dramatically affect yield.

    • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to promote the reaction without causing significant side reactions.

    • Carbonates (K₂CO₃, Cs₂CO₃): Common and effective, particularly cesium carbonate, which is more soluble in organic solvents.

    • Fluorides (KF, CsF): Can be useful, especially when base-sensitive functional groups are present.[9]

  • Solvent: A polar aprotic solvent is typically used, often with a small amount of water.

    • 1,4-Dioxane, Tetrahydrofuran (THF), Toluene: These are common organic solvents.

    • Water: A small amount of water is often beneficial, as it can help solubilize the base and facilitate the formation of the active boronate species.[14] However, excess water can promote protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic aryl chloride (4-chloroanisole is used as a representative example).

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and volatile.

  • Potassium phosphate is an irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Stoichiometry

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
4-Chloroanisole142.581.0142.6 mg1.0
This compound214.451.2257.3 mg1.2
Pd₂(dba)₃915.720.01 (1 mol%)9.2 mg0.01
SPhos (Ligand)410.480.04 (4 mol%)16.4 mg0.04
Potassium Phosphate (K₃PO₄), anhydrous212.273.0636.8 mg3.0
1,4-Dioxane, anhydrous--4.0 mL-
Degassed Water--1.0 mL-

Experimental Workflow

Workflow prep 1. Reagent Preparation (Weigh solids) setup 2. Reaction Setup (Add solids to flask) prep->setup inert 3. Inert Atmosphere (Evacuate & backfill with Argon) setup->inert solvents 4. Solvent Addition (Anhydrous Dioxane + Degassed H₂O) inert->solvents reaction 5. Reaction (Heat to 100 °C, stir) solvents->reaction monitor 6. Monitoring (TLC / LC-MS) reaction->monitor 12-24 h workup 7. Work-up (Quench, Extract, Dry) monitor->workup Upon completion purify 8. Purification (Column Chromatography) workup->purify analyze 9. Analysis (NMR, MS) purify->analyze

Fig 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloroanisole (142.6 mg, 1.0 mmol), this compound (257.3 mg, 1.2 mmol), anhydrous potassium phosphate (636.8 mg, 3.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. The mixture will typically turn dark brown or black.[15]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry) until the limiting starting material (4-chloroanisole) is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add water (10 mL) and ethyl acetate (15 mL). Stir for 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Optimization and Troubleshooting

Even with a robust protocol, optimization may be necessary. Below are common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active catalyst system for aryl chloride.3. Poor quality boronic acid.1. Ensure rigorous degassing (use freeze-pump-thaw cycles if necessary).2. Screen other ligands (e.g., XPhos, RuPhos, or an NHC-based system). Increase catalyst loading to 2-3 mol%.3. Use freshly purchased boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester) for the reaction.
Protodeboronation 1. Excess water in the reaction.2. Reaction temperature is too high or time is too long.3. Base is too strong or reaction is not inert.1. Use anhydrous solvents and strictly control the amount of water added. Try a completely anhydrous system with a base like CsF.2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.3. Use a milder base like K₂CO₃ or KF.[16] Ensure the inert atmosphere is maintained.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Pd(II) species in the reaction mixture.1. Improve degassing technique.[6]2. Ensure the Pd(II) precatalyst is fully reduced to Pd(0). The phosphine ligand usually serves this role. If using Pd(OAc)₂, ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1).
Poor Solubility of Reagents The reactants or base are not dissolving sufficiently in the solvent system.1. Try a different solvent system (e.g., Toluene/H₂O, DMF, or THF/H₂O).[16]2. Use a more soluble base like Cesium Carbonate (Cs₂CO₃).3. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[7]

References

Application Note: 5-Chloro-2-isopropoxyphenylboronic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 5-Chloro-2-isopropoxyphenylboronic acid. Boronic acids are indispensable tools in modern drug discovery, primarily for their role in palladium-catalyzed cross-coupling reactions that enable the efficient construction of complex molecular architectures.[1] This guide focuses on the strategic utility of this compound in the Suzuki-Miyaura coupling reaction, detailing its physicochemical properties, providing a comprehensive experimental protocol, and explaining the rationale behind methodological choices. The unique substitution pattern of this reagent—featuring a chloro group, an isopropoxy group, and the boronic acid moiety—offers medicinal chemists a powerful scaffold for fine-tuning the pharmacological profiles of drug candidates.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

The discovery and development of novel therapeutics is a relentless pursuit for molecular structures with optimized potency, selectivity, and pharmacokinetic properties.[2] Organoboron compounds, particularly boronic acids, have emerged as crucial building blocks due to their stability, low toxicity, and versatile reactivity in carbon-carbon bond formation.[3] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a cornerstone of modern synthesis, allowing for the precise and efficient linkage of aryl or heteroaryl fragments.[4]

This compound is a specialized reagent that offers more than just a simple phenyl group. Its substituents are strategically significant in drug design:

  • The Boronic Acid Moiety (-B(OH)₂): This is the reactive handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of a C-C bond with an aryl or vinyl halide/triflate.[5]

  • The Ortho-Isopropoxy Group (-OCH(CH₃)₂): The presence of an alkoxy group ortho to the site of coupling can enforce a twisted dihedral angle in the resulting biaryl product. This conformational constraint can be critical for fitting into specific protein binding pockets and can enhance selectivity. Furthermore, this bulky group can shield the molecule from metabolic enzymes (e.g., Cytochrome P450s), potentially improving its metabolic stability and half-life.

  • The Meta-Chloro Group (-Cl): Halogen atoms are prevalent in approved drugs.[6] The chloro substituent significantly modulates the electronic properties of the ring and increases its lipophilicity, which can enhance membrane permeability. It can also participate in halogen bonding, a specific and directional non-covalent interaction with protein backbones or side chains, thereby increasing binding affinity and potency.

This application note will delve into the practical use of this reagent, providing a robust protocol for its implementation in a typical medicinal chemistry workflow.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity and reactivity of boronic acids. Dehydration can lead to the formation of boroxines (cyclic trimers), which are often less reactive.

PropertyValueSource
CAS Number 352534-87-3[7]
Molecular Formula C₉H₁₂BClO₃[7]
Molecular Weight 214.45 g/mol [7]
Appearance White to off-white solid[2][7]
Purity Typically ≥95%[7]
Storage Conditions Store at 2-8°C under a dry, inert atmosphere (e.g., Argon or Nitrogen). Keep away from moisture and strong oxidizing agents.General Lab Practice

Core Application: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this compound. The reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boron atom, making the organic ligand more nucleophilic and facilitating this step.[5]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar1PdX Ar¹-Pd(II)-X L₂ OxAdd->Ar1PdX Transmetal Transmetalation Ar1PdAr2 Ar¹-Pd(II)-Ar² L₂ Transmetal->Ar1PdAr2 RedElim Reductive Elimination RedElim->Pd0 Product_out Product Ar¹-Ar² RedElim->Product_out Ar1X_in Ar¹-X Ar1X_in->OxAdd Ar2B_in [Ar²-B(OH)₃]⁻ Ar2B_in->Transmetal Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow Setup 1. Add reagents to flask: - Boronic Acid (1.0 eq) - Aryl Bromide (1.1 eq) - K₂CO₃ (2.0 eq) - Pd(dppf)Cl₂ (0.03 eq) Solvent 2. Add Solvents: - 1,4-Dioxane - Water Setup->Solvent Degas 3. Degas mixture with Argon (3x vacuum/backfill cycles) Solvent->Degas Heat 4. Heat to 90°C with vigorous stirring Degas->Heat Monitor 5. Monitor by TLC/LC-MS (Typically 4-12 hours) Heat->Monitor Cool 6. Cool to RT, dilute with Ethyl Acetate & Water Monitor->Cool Separate 7. Separate layers, extract aqueous phase Cool->Separate Dry 8. Combine organics, dry (Na₂SO₄), filter, and concentrate Separate->Dry Purify 9. Purify by column chromatography (e.g., Hexanes/Ethyl Acetate gradient) Dry->Purify

References

Application Notes and Protocols: 5-Chloro-2-isopropoxyphenylboronic Acid as a Versatile Building Block for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Chloro-2-isopropoxyphenylboronic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the assembly of complex molecular architectures with precision and efficiency is paramount. Heterocyclic scaffolds form the core of a vast number of pharmaceuticals, and the ability to functionalize these structures allows for the fine-tuning of pharmacological properties.[1][2] this compound emerges as a highly valuable building block for this purpose. Its structure is strategically designed: the boronic acid moiety serves as a handle for palladium-catalyzed cross-coupling reactions, the chloro substituent provides a site for further functionalization or can influence electronic properties, and the isopropoxy group offers a bulky, lipophilic substituent that can enhance binding affinity and modulate pharmacokinetic profiles.

This guide provides an in-depth exploration of the application of this compound, focusing on its use in the Suzuki-Miyaura cross-coupling reaction to construct novel, medicinally relevant heterocyclic compounds. We will delve into the mechanistic underpinnings of this powerful reaction and provide detailed, field-proven protocols for the synthesis of key heterocyclic families, such as substituted benzofurans and indoles.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3][4] Its Nobel Prize-winning significance stems from its broad functional group tolerance, mild reaction conditions, and the relative stability and low toxicity of the boronic acid reagents.[5] For a building block like this compound, this reaction is the primary vehicle for its incorporation into larger, more complex molecules.

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimizing reaction conditions. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving three primary steps:[3][6]

  • Oxidative Addition: A palladium(0) complex, the active catalyst, inserts into the carbon-halogen bond of the heterocyclic halide (e.g., a bromo-benzofuran). This forms a Pd(II) intermediate. The reactivity order for halides is typically I > Br > Cl, meaning chloro-heterocycles can be more challenging coupling partners, often requiring specialized ligands to facilitate this rate-limiting step.[7][8]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. A base is essential here; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its aryl group (the 5-chloro-2-isopropoxyphenyl moiety) to the palladium, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X (Pd Intermediate) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regenerated BoronicAcid R²-B(OH)₂ (5-Chloro-2-isopropoxyphenyl boronic acid) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid Halide Heterocyclic Halide (R¹-X) Halide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 1: Synthesis of 2-(5-Chloro-2-isopropoxyphenyl)benzofuran

Benzofurans are prevalent scaffolds in many biologically active compounds.[10][11] This protocol details a general method for coupling this compound with a suitable brominated benzofuran precursor.

Experimental Workflow

Protocol_1_Workflow start Start | Prepare Reaction Vessel reagents Add Reagents 2-Bromobenzofuran (1.0 eq) This compound (1.2 eq) K₃PO₄ (2.0 eq) Pd(dppf)Cl₂ (0.05 eq) start->reagents solvent Add Solvents 1,4-Dioxane Water (e.g., 4:1 v/v) reagents->solvent degas Degas Mixture Purge with Argon/Nitrogen for 15 min solvent->degas reaction Heat Reaction Stir at 85-100 °C for 12-24 h degas->reaction monitor Monitor Progress TLC or LC-MS Analysis reaction->monitor workup Workup Cool to RT Dilute with Ethyl Acetate Wash with H₂O & Brine monitor->workup purify Purification Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography workup->purify end Final Product | Characterize (NMR, MS) purify->end

Figure 2: Workflow for the synthesis of a substituted benzofuran.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromobenzofuran (1.0 equiv), this compound (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

    • Causality: A slight excess of the boronic acid ensures complete consumption of the more valuable halide starting material. K₃PO₄ is an effective base for activating the boronic acid. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that generates the active Pd(0) species in situ and its bulky ligand promotes the reductive elimination step.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a concentration of ~0.1 M with respect to the halide).

    • Causality: Dioxane is an excellent solvent for the organic reagents, while the presence of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[9] Degassing the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the vessel and heat the mixture in a preheated oil bath to 85-100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application Protocol 2: Synthesis of 3-(5-Chloro-2-isopropoxyphenyl)-1H-indole

Indole derivatives are another privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[12][13] This protocol outlines a general procedure for coupling the boronic acid with a 3-haloindole.

Reagent and Condition Table
ComponentRoleQuantityRationale
3-Bromo-1H-indoleElectrophile1.0 equivHeterocyclic coupling partner.
This compoundNucleophile1.1 - 1.5 equivProvides the desired aryl moiety. A slight excess drives the reaction to completion.
Pd₂(dba)₃Catalyst Precursor2 mol %A common source of Pd(0) for Suzuki couplings.
SPhosLigand4 mol %A bulky, electron-rich phosphine ligand effective for coupling challenging substrates, including chloroarenes and N-heterocycles.[7]
K₂CO₃Base2.0 - 3.0 equivA common, effective base for Suzuki reactions.
Toluene / H₂O (10:1)Solvent System~0.1 MToluene is a high-boiling solvent suitable for higher reaction temperatures, with a small amount of water to aid the base.
TemperatureReaction Condition100-110 °CHigher temperatures are often required for less reactive halides like bromides and chlorides.
Step-by-Step Methodology
  • Setup: In an oven-dried vial, combine 3-bromo-1H-indole (1.0 equiv), this compound (1.3 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol %), and SPhos (4 mol %).

    • Causality: The use of a Pd(0) source like Pd₂(dba)₃ with a specific ligand (SPhos) allows for the creation of a highly active catalytic system tailored for this transformation. The unprotected N-H of indole can sometimes interfere with the catalyst; however, robust ligand systems like SPhos can often overcome this challenge.[12]

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene and water (10:1 ratio) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 110 °C and stir for 16-24 hours.

  • Workup and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated. The crude material is then purified by column chromatography.

Conclusion and Future Outlook

This compound is a potent and versatile building block for accessing novel heterocyclic compounds of interest to medicinal chemists and drug development professionals. Through the robust and reliable Suzuki-Miyaura cross-coupling reaction, this reagent can be efficiently incorporated into a wide variety of scaffolds. The protocols provided herein serve as a validated starting point for researchers to explore the synthesis of new chemical entities. The strategic placement of the chloro, isopropoxy, and boronic acid groups offers a tri-functional handle for generating diverse libraries of compounds, accelerating the journey from hit identification to lead optimization.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2-isopropoxyphenylboronic Acid in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology, have emerged as one of the most powerful tools in the synthetic chemist's arsenal for this purpose.[1] Among the vast array of available building blocks, substituted arylboronic acids are of particular importance. This compound is a versatile reagent that offers a unique combination of steric and electronic properties, making it a valuable synthon for introducing a specific substituted phenyl moiety into complex molecules. The presence of the chloro, isopropoxy, and boronic acid functionalities on the same aromatic ring provides multiple points for diversification and fine-tuning of molecular properties, which is a significant advantage in the iterative process of drug development.

This application note provides a detailed guide to the use of this compound in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and provide insights into overcoming common challenges.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide or triflate.[2] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition to the organohalide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex. The reactivity of the halide in this step generally follows the trend I > Br > OTf >> Cl.[1]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The transmetalation is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new carbon-palladium bond. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

The Critical Role of Ligands and Bases

The success of a Suzuki-Miyaura coupling is heavily dependent on the choice of ligand and base.

  • Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have proven to be particularly effective for coupling sterically hindered substrates and less reactive aryl chlorides.[3]

  • Bases: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can influence the reaction rate and can be critical for preventing side reactions such as protodeboronation (cleavage of the C-B bond by a proton source).

Visualizing the Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)₂ / Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

References

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds via 5-Chloro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Architectural Importance of Biaryls in Modern Chemistry

Biaryl and heteroaryl-aryl motifs are foundational pillars in contemporary drug discovery and materials science.[1][2] These structural units are prevalent in a remarkable number of approved pharmaceuticals, natural products, and advanced organic materials, where the torsional angle between the two aryl rings is often critical for biological activity or material properties.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C(sp²)–C(sp²) bonds, celebrated for its high functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[5][6]

This guide provides an in-depth technical overview and a field-proven protocol for the synthesis of biaryl compounds utilizing 5-Chloro-2-isopropoxyphenylboronic acid . This particular reagent is of significant interest due to the strategic placement of its functional groups. The chloro substituent offers a potential handle for subsequent orthogonal cross-coupling reactions, while the sterically demanding isopropoxy group can influence the atropisomerism of the resulting biaryl product, a key consideration in designing chiral ligands and pharmacologically active molecules.[7] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, validated protocol, and discuss key experimental variables that ensure high-yield, reproducible outcomes.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for troubleshooting and optimization. The process is a palladium-catalyzed cycle involving three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]

  • Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This is typically the rate-determining step of the reaction.[5] The oxidation state of the palladium changes from Pd(0) to Pd(II), forming a square planar intermediate.

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which then readily transfers its aryl group (Ar²) to the Pd(II) center, displacing a halide.[12]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are ejected from the coordination sphere as the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[11]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Enters Cycle Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd PdII_intermediate Ar¹-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Base Base (e.g., OH⁻) BoronicAcid Ar²-B(OH)₂ (5-Chloro-2-isopropoxy -phenylboronic acid) Base->BoronicAcid Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Boronate->Transmetalation Diaryl_PdII Ar¹-Pd(II)L₂-Ar² Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Protocol Part 1: Reagent Selection and Stoichiometry

The success of a Suzuki coupling hinges on the rational selection of each component. The following table summarizes the key reactants and their recommended stoichiometry for coupling with this compound.

ComponentExampleMolar Equiv.Function & Rationale
Aryl Halide 4-Bromoanisole1.0The electrophilic partner. Bromides and iodides are more reactive than chlorides. The choice of halide is a balance between reactivity and cost.
Boronic Acid This compound1.1 - 1.5The nucleophilic partner. A slight excess is used to drive the reaction to completion and compensate for potential protodeborylation side reactions.[9]
Palladium Pre-catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand0.01 - 0.05Source of the active Pd(0) catalyst. Lower catalyst loading is preferred for cost and to minimize residual palladium in the final product.[13]
Ligand (if needed) SPhos, XPhos, PPh₃VariesStabilizes the Pd(0) species, prevents palladium black formation, and modulates the steric/electronic environment to facilitate oxidative addition and reductive elimination.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0Activates the boronic acid for transmetalation. The choice of base can significantly impact yield, with stronger bases often required for less reactive coupling partners.[12]
Solvent System 1,4-Dioxane/H₂O (4:1), Toluene/H₂O~0.1 MA biphasic system is common. Water is essential for dissolving the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.[14]

Protocol Part 2: Step-by-Step Experimental Procedure

This protocol describes a representative Suzuki-Miyaura coupling between this compound and an aryl bromide.

Safety Precautions : Palladium catalysts, organic solvents, and bases should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials & Equipment :

  • Round-bottom flask or microwave vial equipped with a magnetic stir bar

  • Condenser and inert gas inlet (Nitrogen or Argon)

  • Heating mantle or oil bath

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography column)

Procedure :

  • Reaction Setup : To a dry round-bottom flask, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) followed by degassed deionized water (e.g., 2 mL) via syringe. A degassed solvent system prevents quenching the catalyst.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C. Stir the biphasic mixture vigorously for the required reaction time (typically 4-24 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Add water (e.g., 20 mL) and extract the product with an organic solvent like Ethyl Acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude residue is typically purified by flash column chromatography on silica gel to afford the pure biaryl product.[15]

  • Characterization : Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Pd Catalyst, Base B Combine in Flask A->B C Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) B->C D Add Degassed Solvents (Dioxane/Water) C->D E Heat & Stir (e.g., 90 °C, 12h) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Quench F->G Reaction Complete H Aqueous Work-up (Extraction with EtOAc) G->H I Dry & Concentrate H->I J Flash Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Standard workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Inappropriate base or temperature.1. Ensure a robust inert atmosphere during setup.2. Use freshly distilled/anhydrous solvents and degas thoroughly.3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) or increase the reaction temperature.
Significant Starting Material Remaining 1. Reaction time is too short.2. Low catalyst loading or catalyst decomposition.1. Extend the reaction time and monitor by TLC/LC-MS.2. Increase catalyst loading slightly (e.g., to 5 mol%). Consider a more robust ligand.
Formation of Homocoupled Boronic Acid Oxygen contamination leading to oxidative homocoupling.Improve degassing procedure for solvents and ensure a leak-proof inert atmosphere setup.
Protodeborylation (Boronic Acid Cleavage) 1. Prolonged heating.2. Excessively harsh basic conditions.1. Minimize reaction time once the aryl halide is consumed.2. Use a milder base if possible or slightly lower the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. By employing this compound, researchers gain access to a versatile building block that enables the construction of sterically hindered and functionally diverse molecules. A thorough understanding of the reaction mechanism, careful selection of reagents, and adherence to a meticulous experimental protocol, as outlined in this guide, are essential for achieving high yields and reproducible results. This robust methodology empowers chemists to efficiently explore chemical space, accelerating the development of new therapeutics and advanced materials.[1][16]

References

catalyst selection for efficient coupling of 5-Chloro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Catalyst Selection for Efficient Suzuki-Miyaura Coupling of 5-Chloro-2-isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Sterically Encumbered Substrate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which joins an organoboron compound with an organohalide, has become an indispensable tool in the synthesis of biaryls and other complex architectures vital to the pharmaceutical and materials science industries.[2][3]

However, the broad utility of the Suzuki-Miyaura reaction does not imply that all substrates are created equal. The specific case of This compound presents a classic synthetic challenge. Its structure combines two distinct features that can impede the reaction:

  • Steric Hindrance: The bulky isopropoxy group at the ortho-position to the boronic acid creates significant steric congestion around the reaction center. This can hinder the crucial transmetalation step of the catalytic cycle.[4][5][6]

  • Electron-Rich Nature: The electron-donating character of the isopropoxy group, combined with the chloro-substituent, modifies the electronic properties of the boronic acid, which can influence reaction kinetics.

This guide provides a detailed analysis of the factors governing the successful coupling of this challenging substrate, offering a rationale for catalyst selection and a robust experimental protocol designed to achieve high efficiency and yield.

The Catalytic Cycle: A Mechanistic Framework

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational catalyst design and troubleshooting. The reaction proceeds through three primary steps, each influenced by the choice of catalyst, ligands, base, and solvent.[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of aryl halides follows the trend I > Br > OTf >> Cl, making the activation of less reactive but more cost-effective aryl chlorides a significant hurdle.[10]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][11] This is often the rate-limiting step, especially with sterically hindered substrates.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[7][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X p1 Oxidative Addition Product Biaryl Product (Ar-Ar') OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Ar'-B(OH)₂ + Base p2 Transmetalation Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar' p3 Reductive Elimination RedElim Reductive Elimination ArX Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'-B(OH)₂) Base Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Catalyst Selection: Overcoming Steric and Electronic Hurdles

The primary obstacle in coupling this compound is its steric bulk. This necessitates a catalyst system that can both accommodate the hindered substrate and efficiently promote the typically sluggish oxidative addition of an aryl chloride.

The Ligand: The Key to Success

The ligand is the most critical component of the catalyst system. For challenging couplings, simple phosphine ligands like PPh₃ are often inadequate. The ideal ligand should be both electron-rich to facilitate oxidative addition and sterically bulky to promote the final reductive elimination step.[7]

  • Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands is exceptionally effective for coupling sterically hindered substrates and activating unreactive aryl chlorides.[12] Their bulk is fine-tuned to create a coordinatively unsaturated palladium center that is highly reactive while also promoting the crucial reductive elimination step. Ligands like SPhos and XPhos are particularly well-suited for this transformation due to their proven track record in constructing highly substituted biaryls.[12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, making the palladium center highly electron-rich and thus more reactive in the oxidative addition of aryl chlorides.[6][11] Their defined steric profiles can also accelerate the reaction.

The Palladium Source: Precatalysts for Reproducibility

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols often favor well-defined palladium precatalysts . These are air- and moisture-stable Pd(II) complexes that, upon activation by the base in the reaction mixture, reliably and rapidly generate the active Pd(0) species.[13][14] Using precatalysts, such as those developed by the Buchwald group (e.g., SPhos Pd G3), enhances reproducibility and often leads to faster reactions with lower catalyst loadings.[15]

Recommended Catalyst Systems

The following table summarizes recommended catalyst systems for the coupling of this compound with aryl chlorides.

Catalyst System ComponentRecommendationRationale
Palladium Source SPhos Pd G3/G4 PrecatalystAir-stable, provides rapid and reliable generation of the active Pd(0) catalyst, enhancing reproducibility.[15]
Ligand SPhos or XPhosBulky, electron-rich biaryl phosphine ligands are highly effective for coupling sterically hindered substrates and activating aryl chlorides.[12]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases efficiently form the reactive boronate species required for transmetalation without causing unwanted side reactions.[16]
Solvent 1,4-Dioxane / H₂O or Toluene / H₂OAprotic organic solvents with a small amount of water facilitate the dissolution of the base and promote the transmetalation step.[17][18]

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative aryl chloride.

Reaction: this compound + 4-Chloroanisole → 4'-Methoxy-2-isopropoxy-5-chlorobiphenyl

Materials and Reagents
  • This compound (1.2 equiv)

  • 4-Chloroanisole (1.0 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Solids (Boronic Acid, Aryl Chloride, Base, Precatalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvents 3. Add Solvents (Dioxane, H₂O) inert->solvents heat 4. Heat & Stir (e.g., 100 °C, 12-24 h) solvents->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor cool 6. Cool to RT monitor->cool extract 7. Extraction (e.g., EtOAc, H₂O, Brine) cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify

Caption: A typical experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry reaction vessel containing a magnetic stir bar, add this compound (1.2 mmol), 4-chloroanisole (1.0 mmol), K₃PO₄ (2.5 mmol), and the SPhos Pd G3 precatalyst (0.02 mmol).

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by deionized water (1 mL) via syringe. The solvent ratio can be optimized, but a 5:1 to 10:1 organic:aqueous ratio is a good starting point.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

    • Stir the mixture vigorously for 12-24 hours.

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting material is consumed.[19]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.[19]

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded precatalyst or incomplete reduction to Pd(0)).2. Insufficiently inert atmosphere (oxygen can deactivate the catalyst).3. Ineffective base or insufficient amount.1. Use a fresh, high-quality precatalyst. Increase catalyst loading slightly (e.g., to 3 mol%).2. Ensure proper Schlenk technique or use of a glovebox.3. Use freshly ground, anhydrous K₃PO₄ or Cs₂CO₃. Ensure at least 2.5 equivalents are used.
Protodeboronation 1. Presence of excess water or protic impurities.2. Reaction temperature is too high or reaction time is too long.1. Use anhydrous solvents and ensure the base is dry. Reduce the amount of water in the solvent system.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer period. Monitor carefully to avoid extended heating after completion.
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to side reactions.2. Side reactions of the boronic acid.1. Improve inert atmosphere techniques.2. Use a slight excess (1.1-1.2 equiv) of the boronic acid, not more. Ensure high-purity reagents.

Conclusion

The efficient Suzuki-Miyaura coupling of this compound, particularly with challenging aryl chloride partners, is readily achievable through the rational selection of a highly active catalyst system. The use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos, in combination with a modern palladium precatalyst, is critical for overcoming the steric and electronic barriers inherent to the substrate. By carefully controlling reaction parameters, particularly the choice of a strong, non-nucleophilic base and an appropriate solvent system under a strictly inert atmosphere, researchers can reliably synthesize complex biaryl structures for applications in drug discovery and beyond.

References

Application Notes and Protocols for C-N Bond Formation Using 5-Chloro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structures found in a vast array of bioactive molecules and functional materials. Historically, the synthesis of these motifs was often hampered by harsh reaction conditions and limited substrate scope, as seen in classical methods like the Ullmann condensation.[1][2][3] The advent of transition metal-catalyzed cross-coupling reactions, utilizing arylboronic acids as coupling partners, has revolutionized this field. Arylboronic acids, such as 5-Chloro-2-isopropoxyphenylboronic acid, offer a unique combination of stability, low toxicity, and functional group tolerance, making them highly valuable reagents for medicinal chemists and process developers.[4]

This compound is a versatile building block. The chloro substituent provides a handle for further functionalization, while the isopropoxy group can influence the electronic properties and solubility of the resulting aryl amine. This guide provides an in-depth exploration of the reaction conditions and detailed protocols for the effective use of this compound in C-N bond formation, focusing on the two most powerful and widely adopted methodologies: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Chan-Lam coupling.

PART 1: Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed reaction for the formation of C-N bonds between aryl halides or triflates and a wide range of amines.[5] While the primary application involves aryl halides, the use of arylboronic acids in related C-N coupling processes is also established, often proceeding through a similar catalytic cycle. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands being particularly effective, especially for challenging substrates like aryl chlorides.[5][6][7]

Causality Behind Experimental Choices in Buchwald-Hartwig Amination
  • Palladium Precatalyst: The choice of a palladium source is crucial for initiating the catalytic cycle. While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern precatalysts that readily form the active Pd(0) species are often preferred for their efficiency and reproducibility.[8]

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For an electronically and sterically demanding substrate like this compound, bulky biarylphosphine ligands such as XPhos or t-BuXPhos are excellent choices.[7] These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile and facilitate the transmetalation step. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8][9] Weaker bases like K₃PO₄ can also be effective, particularly with more reactive substrates.[9]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent the decomposition of the catalyst and reagents.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand Exchange Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ligand Exchange->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' Ar-X Aryl Halide Ar-X->Oxidative Addition HNR'R'' Amine HNR'R''->Ligand Exchange Base Base Base->Ligand Exchange

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination with an Aliphatic Amine

This protocol describes a general procedure for the coupling of this compound with a representative secondary aliphatic amine, such as morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)[7][10]

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)[10]

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine derivative.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Readily available and effective precatalysts.[7]
Ligand XPhos, t-BuXPhosBulky, electron-rich ligands that promote efficient coupling.[7]
Base NaOtBu, K₃PO₄Strong, non-nucleophilic base for amine deprotonation.[8][9]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents to ensure catalyst stability.
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers.
Amine Scope Primary & secondary aliphatic/aromatic aminesBroad applicability of the methodology.[5]

PART 2: Copper-Catalyzed C-N Cross-Coupling: The Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful, copper-catalyzed method for forming C-N and C-O bonds using arylboronic acids.[11][12] A significant advantage of this reaction is that it can often be performed under milder conditions than its palladium-catalyzed counterparts, frequently at room temperature and open to the air.[11][12] This makes it an attractive and more environmentally benign alternative.

Causality Behind Experimental Choices in Chan-Lam Coupling
  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst. Other copper(II) salts can also be effective.[12] The reaction is believed to proceed through a Cu(III) intermediate.[11]

  • Ligand: While some Chan-Lam couplings can proceed without a ligand, the addition of a nitrogen-based ligand, such as pyridine or a bidentate ligand like 1,10-phenanthroline, can significantly improve the reaction rate and yield.[11][13] The ligand facilitates the transmetalation and reductive elimination steps.

  • Base: A mild base, such as pyridine (which can also act as a ligand) or a tertiary amine like triethylamine (Et₃N), is often sufficient. In some cases, an inorganic base like K₂CO₃ is used.[13]

  • Solvent: Dichloromethane (DCM) or methanol are common solvents for Chan-Lam couplings. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Oxidant: The reaction is typically run open to the air, with atmospheric oxygen serving as the terminal oxidant to regenerate the active copper catalyst.[12]

Visualizing the Chan-Lam Coupling Workflow

Chan-Lam Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: This compound Amine/Amide Cu(OAc)₂ Pyridine/Ligand Solvent (e.g., DCM) Stir Stir at Room Temperature (Open to Air) Reagents->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Product Purify->Product

Caption: A typical experimental workflow for a Chan-Lam C-N coupling reaction.

Detailed Protocol: Chan-Lam Coupling with a Heterocyclic Amine

This protocol provides a general procedure for the coupling of this compound with a nitrogen-containing heterocycle, such as imidazole.

Materials:

  • This compound (1.5 equiv)

  • Imidazole (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add this compound (1.5 equiv), imidazole (1.0 equiv), and copper(II) acetate (1.0 equiv).

  • Add dichloromethane (DCM) to the flask, followed by pyridine (2.0 equiv).

  • Stir the reaction mixture vigorously at room temperature, open to the air. The mixture will typically turn from a suspension to a homogenous blue or green solution.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to several days.[11]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble copper salts, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated imidazole.

Table 2: Representative Conditions for Chan-Lam Coupling

ParameterConditionRationale
Copper Source Cu(OAc)₂, Cu(OTf)₂Effective and readily available copper(II) catalysts.[13]
Ligand Pyridine, 1,10-PhenanthrolineAccelerates the reaction and improves yields.[11][13]
Base Pyridine, Et₃N, K₂CO₃Mild base to facilitate the coupling.[13]
Solvent DCM, MeOHCommon aprotic and protic solvents.[13]
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
N-Nucleophile Scope Amines, Amides, Imidazoles, AnilinesBroad scope of nitrogen-containing coupling partners.[12]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh source of palladium or copper catalyst. For Buchwald-Hartwig, consider using a precatalyst.
Insufficiently strong base (Buchwald-Hartwig)Switch to a stronger base like NaOtBu or LHMDS.[8]
Poorly soluble reagentsTry a different solvent or increase the reaction temperature. Microwave irradiation can also be beneficial.[14][15]
Formation of Side Products Homocoupling of boronic acidLower the reaction temperature or catalyst loading.
Protodeboronation (loss of boronic acid group)Ensure strictly anhydrous conditions, especially for Buchwald-Hartwig reactions.
Difficulty with Electron-Deficient Amines Low nucleophilicity of the amineFor Buchwald-Hartwig, use a more electron-rich and bulky ligand. For Chan-Lam, longer reaction times or heating may be required.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling are powerful and complementary methods for the synthesis of aryl amines using this compound. The choice between these two methodologies will depend on the specific amine coupling partner, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig amination generally offers a broader substrate scope, particularly for less nucleophilic amines, but requires stringent inert conditions. The Chan-Lam coupling provides a milder, more operationally simple alternative that is often effective for a wide range of N-H containing compounds. By understanding the principles behind the selection of catalysts, ligands, bases, and solvents, researchers can effectively utilize this compound to construct valuable C-N bonds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Scale-Up of Reactions Involving 5-Chloro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloro-2-isopropoxyphenylboronic Acid in Scalable Biaryl Synthesis

This compound is a valuable building block in modern synthetic chemistry, particularly for the construction of complex biaryl and heteroaryl structures that are often the core of active pharmaceutical ingredients (APIs) and advanced materials. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation renowned for its functional group tolerance and reliability.[1]

However, the transition of a synthetic route involving this sterically hindered and electronically modulated boronic acid from the laboratory bench (milligram to gram scale) to pilot plant or manufacturing scale (kilogram scale) is a non-trivial endeavor. This transition requires a deep understanding of the interplay between reaction kinetics, thermodynamics, mass and heat transfer, and impurity formation. The presence of an ortho-isopropoxy group introduces significant steric bulk near the reactive center, which can impede the key transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][3] Concurrently, the chloro-substituent modifies the electronic properties of the aromatic ring, influencing both reactivity and the potential for side reactions.

This document serves as a comprehensive technical guide for researchers, process chemists, and drug development professionals. It provides field-proven insights and detailed protocols for the successful scale-up of reactions involving this compound, with a focus on ensuring safety, reproducibility, and high product quality.

Physicochemical Properties and Critical Stability Considerations

A thorough understanding of the physical and chemical properties of this compound is the foundation for robust process development.

Solubility Profile: The solubility of boronic acids is highly dependent on the solvent and any substituents on the phenyl ring. Generally, arylboronic acids exhibit good solubility in polar aprotic solvents like ethers (e.g., THF, 2-MeTHF, dioxane) and ketones, but limited solubility in nonpolar hydrocarbon solvents.[4][5] The introduction of an isopropoxy group, as in our target molecule, tends to increase solubility in many organic solvents compared to the parent phenylboronic acid.[6] However, at kilogram scale, even moderate solubility can lead to challenges in achieving a homogeneous reaction mixture, potentially impacting reaction kinetics and reproducibility. It is crucial to determine the solubility of this compound in the chosen solvent system at the intended reaction temperature before embarking on a large-scale campaign.

Stability and the Challenge of Protodeboronation: Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a common side reaction in Suzuki-Miyaura couplings.[7] This process consumes the boronic acid, reduces the overall yield, and generates an impurity that can be difficult to remove from the final product. The propensity for protodeboronation is influenced by several factors:

  • Base: The reaction is often base-catalyzed. While a base is essential for the Suzuki-Miyaura catalytic cycle, stronger bases or prolonged reaction times in aqueous basic media can accelerate protodeboronation.[8]

  • Temperature: Higher reaction temperatures can increase the rate of this side reaction.

  • Ligand: Recent studies have shown that bulky phosphine ligands, often employed to facilitate the coupling of sterically hindered substrates, can paradoxically accelerate palladium-catalyzed protodeboronation.[9]

  • Substituents: Electron-withdrawing groups on the aryl ring can make the boronic acid more susceptible to protodeboronation.

Given the presence of both a chloro- and an ortho-isopropoxy group, a careful evaluation of the stability of this compound under the planned reaction conditions is a critical prerequisite for scale-up.

Core Scale-Up Considerations for Suzuki-Miyaura Reactions

Scaling a Suzuki-Miyaura reaction from a 100 mL flask to a 100 L reactor introduces complexities that go beyond simply multiplying reagent quantities. The following parameters are critical for a successful and safe scale-up.

Strategic Selection of Reaction Parameters

For sterically hindered substrates like this compound, the choice of catalyst, ligand, base, and solvent is paramount. Standard conditions, such as using Pd(PPh₃)₄, may prove ineffective.[5]

  • Catalyst and Ligand System: Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to overcome the steric hindrance.[5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the challenging transmetalation step.

  • Base Selection: The choice of base is a delicate balance. It must be strong enough to facilitate the formation of the boronate species for transmetalation but not so strong as to excessively promote protodeboronation or other side reactions. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[10] In some cases, weaker bases or carefully controlled pH may be necessary.[11]

  • Solvent System: The solvent must be able to dissolve all reactants to a reasonable extent and be stable at the reaction temperature. A mixture of an organic solvent (e.g., toluene, 2-MeTHF, dioxane) and water is frequently employed.[12] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Thermal Safety Management: Taming the Exotherm

Palladium-catalyzed cross-coupling reactions are exothermic, and this heat release can pose a significant safety hazard at scale.[13] An uncontrolled exotherm can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[14]

  • Reaction Calorimetry: Before any large-scale synthesis, a reaction calorimetry (RC1) study is essential. This analysis provides critical data on the heat of reaction (ΔH), the adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[15] For many Suzuki-Miyaura reactions, the MTSR can exceed the boiling point of the solvent, highlighting the critical need for efficient cooling.[14]

  • Control Strategies:

    • Semi-batch Addition: Instead of adding all reagents at once ("all-in" fashion), a semi-batch process where one of the reactants (e.g., the boronic acid solution) is added portion-wise or via a controlled feed allows for the heat generated to be managed by the reactor's cooling system.

    • Dilution: Increasing the solvent volume can help to absorb the heat of reaction, though this may negatively impact reaction kinetics and process efficiency.

Reagent Addition, Mixing, and Mass Transfer

On a small scale, mixing is typically efficient. In a large reactor, however, poor mixing can lead to localized "hot spots" or areas of high reagent concentration, which can result in side reactions and impurity formation.

  • Agitation: The reactor must be equipped with an appropriate agitator (e.g., pitched-blade turbine, retreat curve impeller) to ensure efficient mixing of the biphasic liquid system and any solids.

  • Subsurface Addition: When adding reagents, particularly the catalyst or a reactive intermediate, subsurface addition is recommended to prevent splashing and ensure immediate dispersion into the bulk of the reaction mixture.

Impurity Profile and Control

Common impurities in Suzuki-Miyaura reactions include:

  • Homocoupling products: Formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeboronation product: As discussed previously.

  • Dehalogenation product: Where the halide on the electrophile is replaced by a hydrogen atom.

  • Ligand-derived impurities: Such as triphenylphosphine oxide (TPPO) if triphenylphosphine is used as a ligand.[10]

Minimizing these impurities at the reaction stage is far more efficient than trying to remove them during purification. Strategies include using a slight excess of the boronic acid, carefully controlling the reaction temperature, and ensuring an inert atmosphere to prevent oxidative degradation of the catalyst and ligands.

Experimental Protocols: A Comparative Approach

Here we present representative protocols for a Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole. These protocols are intended as a starting point and should be optimized for specific equipment and safety considerations.

Lab-Scale Protocol (10 g Scale)

Equipment: 500 mL 3-neck round-bottom flask, mechanical stirrer, reflux condenser, thermocouple, nitrogen inlet.

Reagents:

  • 4-Bromoanisole: 10.0 g (53.5 mmol, 1.0 equiv)

  • This compound: 12.6 g (58.8 mmol, 1.1 equiv)

  • SPhos-Pd-G2 Precatalyst: 386 mg (0.535 mmol, 1.0 mol%)

  • Potassium Carbonate (K₂CO₃): 22.2 g (160.5 mmol, 3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF): 100 mL

  • Deionized Water: 20 mL

Procedure:

  • To the flask, add 4-bromoanisole, this compound, SPhos-Pd-G2, and K₂CO₃ under a nitrogen atmosphere.

  • Add 2-MeTHF and water.

  • Begin vigorous stirring and sparge the mixture with nitrogen for 20 minutes to ensure deoxygenation.

  • Heat the mixture to 80 °C and maintain at this temperature, monitoring the reaction progress by HPLC or TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

Pilot-Scale Protocol (1.0 kg Scale)

Equipment: 100 L glass-lined reactor with a retreat curve impeller, heating/cooling jacket, reflux condenser, nitrogen line, subsurface addition port, and bottom outlet valve.

Reagents:

  • 4-Bromoanisole: 1.00 kg (5.35 mol, 1.0 equiv)

  • This compound: 1.26 kg (5.88 mol, 1.1 equiv)

  • SPhos-Pd-G2 Precatalyst: 38.6 g (0.0535 mol, 1.0 mol%)

  • Potassium Carbonate (K₂CO₃): 2.22 kg (16.05 mol, 3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF): 10 L

  • Deionized Water: 2 L

Procedure:

  • Inert the reactor by purging with nitrogen.

  • Charge the reactor with K₂CO₃, 2-MeTHF, and water. Begin agitation.

  • Charge the 4-bromoanisole and this compound.

  • In a separate, inerted glovebox or charging vessel, weigh the SPhos-Pd-G2 catalyst. Suspend the catalyst in a small amount of degassed 2-MeTHF (approx. 500 mL).

  • Transfer the catalyst slurry to the reactor via the subsurface addition port. Rinse the charging vessel with additional degassed 2-MeTHF to ensure complete transfer.

  • Heat the reactor contents to 80 °C using the jacket.

  • Maintain the reaction at 80 °C, taking samples periodically for in-process control (IPC) analysis by HPLC.

  • Upon completion, cool the reactor contents to 20-25 °C.

Data Presentation: Lab vs. Pilot Scale

The following tables summarize the key parameters and expected outcomes when scaling the model reaction.

Table 1: Comparison of Reaction Parameters

ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Rationale for Change
Scale 10.0 g1.00 kg100x increase
Reactor 500 mL RBF100 L Glass-LinedAppropriate for scale and material compatibility
Agitation Magnetic StirrerRetreat Curve ImpellerEnsures efficient mixing in a larger volume
Catalyst Loading 1.0 mol%1.0 mol%Maintained, assuming efficient mixing
Solvent Volume 10 volumes10 volumesMaintained for consistent concentration
Heating Oil BathJacketStandard for large-scale reactors
Addition Mode All at onceCatalyst added as slurrySafer and ensures better catalyst dispersion
Reaction Time 4-6 hours5-7 hoursSlightly longer due to heat/mass transfer limitations

Table 2: Comparison of Expected Results

ParameterLab ScalePilot ScaleNotes
Yield (isolated) 90-95%88-93%Slight decrease on scale-up is common
Purity (by HPLC) >99.0%>98.5%May require more optimized purification
Homocoupling Impurity <0.2%<0.3%Dependent on mixing and temperature control
Protodeboronation <0.5%<0.8%May increase with slightly longer reaction time
Residual Palladium ~500-1000 ppm (before scavenge)~800-1500 ppm (before scavenge)Can be higher at scale before specific removal steps

Work-Up and Purification at Scale

Purification at the kilogram scale presents unique challenges, particularly the removal of residual palladium to meet the stringent limits set by the International Council for Harmonisation (ICH) for APIs (typically <10 ppm).[3]

Quenching and Phase Separation
  • Once the reaction is cooled, add 20 L of deionized water to the reactor to dissolve the inorganic salts.

  • Agitate for 15 minutes, then stop the agitator and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Add 20 L of a 10% brine solution and agitate for 15 minutes. Drain the aqueous layer. This wash helps to remove residual base and salts.

Palladium Removal: A Critical Step

Several methods exist for removing residual palladium. The use of solid-supported scavengers is a common and effective strategy in manufacturing.[3]

  • To the organic layer in the reactor, add a sulfur-based silica scavenger (e.g., SiliaMetS Thiol) (typically 5-10 wt% relative to the theoretical product weight).

  • Heat the mixture to 50-60 °C and agitate for 4-6 hours. The elevated temperature can improve the efficiency of the scavenging process.

  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of celite or a filter press to remove the solid scavenger. Wash the reactor and the filter cake with 2-MeTHF.

Crystallization and Isolation
  • Combine the filtrate and washes in a clean, dry reactor.

  • Distill the 2-MeTHF under vacuum to a minimum stirrable volume.

  • Add an anti-solvent, such as heptane (e.g., 20-30 L), to induce crystallization.

  • Cool the resulting slurry to 0-5 °C and hold for 2-4 hours to maximize crystal formation.

  • Isolate the product by centrifugation or filtration.

  • Wash the filter cake with cold heptane.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Troubleshooting Guide for Scale-Up

ProblemPotential Cause(s)Suggested Solution(s)
Stalled or Slow Reaction - Inefficient mixing- Deactivated catalyst- Low reaction temperature- Increase agitation speed.- Ensure a fully inert atmosphere; re-evaluate deoxygenation procedure.- Verify internal temperature with a calibrated probe.
High Levels of Protodeboronation - Reaction temperature too high- Prolonged reaction time- Base is too strong- Lower the reaction temperature.- Optimize catalyst loading to reduce reaction time.- Screen weaker bases (e.g., K₃PO₄, CsF).
High Levels of Homocoupling - Poor mixing leading to localized high concentrations- Oxygen ingress deactivating the catalyst- Improve agitation.- Ensure rigorous deoxygenation and maintain a positive nitrogen pressure.
Difficulty Removing Palladium - Scavenger not effective- Palladium in a colloidal state- Screen different types of scavengers (e.g., thiol, amine, or activated carbon based).- Increase scavenging time or temperature.- Consider an oxidative workup (e.g., bubbling a dilute O₂/N₂ mixture) to convert Pd(0) to more easily scavenged Pd(II).[10]
Poor Crystallization - Residual solvent- Impurities inhibiting crystallization- Ensure complete solvent swap to the anti-solvent.- Analyze crude product for impurities; consider an additional wash or a carbon treatment of the solution before crystallization.

Visualizations

Scale-Up Workflow Diagram

Scale_Up_Workflow cluster_lab Lab Scale (g) cluster_pilot Pilot Scale (kg) lab_dev Reaction Development & Parameter Screening lab_proto Finalized Lab Protocol lab_dev->lab_proto Optimization safety Reaction Calorimetry & Safety Assessment lab_proto->safety Scale-Up Decision tech_transfer Technology Transfer & MBR Preparation safety->tech_transfer pilot_run Pilot Plant Run tech_transfer->pilot_run purification Large-Scale Work-up & Purification pilot_run->purification final_product Final API / Intermediate purification->final_product

Caption: High-level workflow for scaling a Suzuki-Miyaura reaction.

Interdependencies of Scale-Up Parameters

Scale_Up_Parameters center Process Robustness param1 Thermal Safety center->param1 param2 Mixing & Mass Transfer center->param2 param3 Reaction Kinetics center->param3 param4 Impurity Formation center->param4 param5 Purification Efficiency center->param5 param1->param2 param1->param3 param2->param3 param3->param4 param4->param5

Caption: Key interdependent parameters in reaction scale-up.

References

Application Notes and Protocols: One-Pot Synthesis Strategies Utilizing 5-Chloro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Advantage of One-Pot Syntheses and the Versatility of 5-Chloro-2-isopropoxyphenylboronic Acid

In the fast-paced environment of drug discovery and development, efficiency and elegance in chemical synthesis are paramount. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a cornerstone of modern organic chemistry.[1] This approach offers significant advantages by minimizing lengthy separation and purification processes, which in turn saves time, reduces solvent waste, and often increases overall chemical yield.[2][3] The principles of green chemistry are deeply embedded in one-pot methodologies, promoting higher "pot, atom, and step economy" (PASE).[4] For pharmaceutical and medicinal chemistry, where the rapid generation of compound libraries for lead optimization is crucial, one-pot strategies are invaluable.[2][5]

Within this framework, this compound has proven to be a highly versatile and valuable building block. Boronic acids, in general, are appreciated for their stability, low toxicity, and broad utility in a range of chemical transformations.[6] The specific substitution pattern of this compound, featuring a chloro group and an isopropoxy moiety, provides medicinal chemists with strategic handles for modulating the pharmacokinetic and pharmacodynamic properties of target molecules.[7][8] The chloro group can influence metabolic stability and receptor binding, while the isopropoxy group can enhance solubility and lipophilicity.

This application note provides detailed protocols and mechanistic insights into one-pot synthesis strategies that leverage the unique reactivity of this compound. We will explore its application in pivotal cross-coupling reactions, including Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig type transformations, providing researchers with the practical knowledge to streamline the synthesis of complex molecular architectures.

Core Concept: The Power of Tandem Reactions in a Single Vessel

The elegance of one-pot synthesis lies in the ability to perform multiple, distinct reaction steps sequentially without isolating the intermediates.[1] This can be achieved through various approaches, including cascade reactions, multicomponent reactions (MCRs), and one-pot stepwise synthesis (OPSS).[4] The protocols detailed below primarily fall under the category of OPSS, where reaction conditions may be adjusted between steps to accommodate different catalytic cycles.

OnePot_Concept cluster_0 Traditional Multi-Step Synthesis cluster_1 One-Pot Synthesis A Reactant A + B Workup1 Workup & Purification A->Workup1 Intermediate Intermediate C Workup1->Intermediate Workup2 Workup & Purification Intermediate->Workup2 Product Final Product D Workup2->Product OnePot_Start Reactant A + B Add_Reagent Add Reagent for Step 2 OnePot_Start->Add_Reagent OnePot_Product Final Product D Add_Reagent->OnePot_Product

Figure 1: Comparison of traditional multi-step and one-pot synthesis workflows.

Section 1: One-Pot Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[9] Its mild reaction conditions and broad functional group tolerance have made it a workhorse in pharmaceutical synthesis.[9] A one-pot Miyaura borylation followed by a Suzuki coupling is a particularly efficient strategy.[10]

Mechanistic Rationale

The one-pot sequence involves two distinct catalytic cycles that can often be performed with the same palladium catalyst.

  • Miyaura Borylation: An aryl halide is first converted to an aryl boronate ester. This step involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the boronate ester and regenerate the Pd(0) catalyst.

  • Suzuki-Miyaura Coupling: In the same pot, a second aryl halide is introduced along with a base. The newly formed boronate ester (from this compound, which is first converted to its ester in situ) undergoes transmetalation with the Pd(II) species from the second oxidative addition. Subsequent reductive elimination forges the new C-C bond of the biaryl product.[11][12]

Suzuki_Workflow Start Aryl Halide 1 + This compound Pinacol Ester Step1 Step 1: Miyaura Borylation (Formation of Aryl Boronate Ester) Start->Step1 Pd Catalyst, Base Intermediate In situ generated Aryl Boronate Ester Step1->Intermediate Step2 Step 2: Suzuki Coupling (Addition of Aryl Halide 2 + Base) Intermediate->Step2 Product Unsymmetrical Biaryl Product Step2->Product

Figure 2: Workflow for a one-pot borylation/Suzuki coupling sequence.

Experimental Protocol: One-Pot Synthesis of a Substituted Biaryl

Objective: To synthesize 2-(5-chloro-2-isopropoxyphenyl)-4'-methyl-1,1'-biphenyl in a one-pot procedure starting from 1-bromo-4-methylbenzene and this compound.

Materials:

ReagentM.W.AmountMoles
1-Bromo-4-methylbenzene171.04171 mg1.0 mmol
Bis(pinacolato)diboron253.94305 mg1.2 mmol
This compound214.44236 mg1.1 mmol
Pd(dppf)Cl₂816.6424.5 mg0.03 mmol
Potassium Acetate (KOAc)98.14294 mg3.0 mmol
Potassium Carbonate (K₂CO₃)138.21415 mg3.0 mmol
1,4-Dioxane-10 mL-
Water-2 mL-

Procedure:

  • Step 1: Miyaura Borylation. To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-methylbenzene (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium acetate (3.0 mmol).

  • Add 1,4-dioxane (8 mL) and degas the mixture with N₂ for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aryl bromide.

  • Step 2: Suzuki Coupling. After cooling the reaction to room temperature, add this compound (1.1 mmol), an aqueous solution of potassium carbonate (3.0 mmol in 2 mL of water), and an additional portion of Pd(dppf)Cl₂ (0.02 mmol, optional, to ensure catalyst activity).

  • Degas the mixture again for 10 minutes.

  • Heat the reaction to 90 °C and stir for 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Workup and Purification. Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Expected Outcome: This one-pot procedure typically provides the desired biaryl product in good to excellent yield (70-90%), demonstrating the efficiency of this telescoped approach.[10]

Section 2: One-Pot Chan-Lam and Buchwald-Hartwig Type C-N Bond Formations

While Suzuki coupling is paramount for C-C bond formation, the construction of C-N bonds is equally critical in medicinal chemistry. The Chan-Lam and Buchwald-Hartwig amination reactions are powerful methods for this purpose.[13][14] this compound can be a key coupling partner in these reactions.

Chan-Lam Coupling: A Copper-Catalyzed Approach

The Chan-Lam coupling forms aryl-heteroatom bonds, typically C-N or C-O, using a copper catalyst.[15] It is an attractive alternative to palladium-catalyzed methods as it can often be run at room temperature and open to the air.[14]

Mechanistic Insights: The mechanism is thought to involve the formation of a copper(II)-aryl complex via transmetalation with the boronic acid. This is followed by coordination of the amine or alcohol nucleophile. A key step is the reductive elimination from a transient Cu(III) species, which forges the C-N or C-O bond and regenerates a Cu(I) species that is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[14][16]

ChanLam_Mechanism CuII Cu(II) CuII_Ar Ar-Cu(II) CuII->CuII_Ar Transmetalation BoronicAcid Ar-B(OH)₂ BoronicAcid->CuII_Ar Amine R₂NH CuIII_Complex [Ar-Cu(III)-NR₂] Amine->CuIII_Complex CuII_Ar->CuIII_Complex Coordination & Oxidation Product Ar-NR₂ CuIII_Complex->Product Reductive Elimination CuI Cu(I) CuIII_Complex->CuI CuI->CuII Oxidation (O₂)

Figure 3: Simplified catalytic cycle for the Chan-Lam C-N coupling.

Experimental Protocol: One-Pot Synthesis of an N-Aryl Amine

Objective: To synthesize N-(5-chloro-2-isopropoxyphenyl)aniline.

Materials:

ReagentM.W.AmountMoles
This compound214.44214 mg1.0 mmol
Aniline93.13112 mg1.2 mmol
Copper(II) Acetate (Cu(OAc)₂)181.6318 mg0.1 mmol
Pyridine79.10158 mg2.0 mmol
Dichloromethane (DCM)-10 mL-
4 Å Molecular Sieves-200 mg-

Procedure:

  • To an oven-dried flask open to the air, add this compound (1.0 mmol), copper(II) acetate (0.1 mmol), and 4 Å molecular sieves (200 mg).

  • Add dichloromethane (10 mL), followed by aniline (1.2 mmol) and pyridine (2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction can be monitored by TLC or LC-MS.

  • Workup and Purification. Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and molecular sieves. Wash the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-arylated product.

Expected Outcome: The Chan-Lam coupling provides a straightforward method to access N-aryl amines under mild conditions, with typical yields ranging from 60-85%.[17][18]

Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[13] While it often requires an inert atmosphere and stronger bases than the Chan-Lam coupling, it generally has a broader substrate scope and can be more efficient for less reactive coupling partners.[19] A one-pot strategy can involve the in-situ formation of the boronic acid followed by a Buchwald-Hartwig type amination.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.[20]

Protocol Considerations for a One-Pot Buchwald-Hartwig Strategy

A true one-pot strategy starting from an aryl halide, a diboron reagent, and then an amine would be challenging due to competing reactions. However, a "one-pot" approach where the boronic acid is used directly in a Buchwald-Hartwig type amination with an aryl halide is highly feasible. This strategy is particularly useful when synthesizing complex molecules where a pre-functionalized amine is coupled with a functionalized aryl halide.

General Protocol Outline:

  • Combine the aryl halide, amine, palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in a dry solvent (e.g., toluene, dioxane) under an inert atmosphere.

  • Heat the reaction mixture until the starting materials are consumed.

  • Perform an aqueous workup followed by purification via chromatography.

The use of this compound in this context would typically involve its coupling with a nitrogen-containing heterocycle that has a halide substituent.

Summary of One-Pot Strategies and Conditions

Reaction TypeCatalyst SystemBaseSolventTemperatureKey Advantages
Suzuki-Miyaura Pd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, K₃PO₄, KOAcDioxane/H₂O, Toluene80-110 °CExcellent for C-C bond formation, high yields, broad scope.
Chan-Lam Cu(OAc)₂, CuIPyridine, Et₃NDCM, THF, MeCNRoom Temp. - 80 °CMild conditions, air-tolerant, good for C-N/C-O bonds.
Buchwald-Hartwig Pd₂(dba)₃ / LigandNaOt-Bu, K₃PO₄Toluene, Dioxane80-120 °CBroad amine and aryl halide scope, highly efficient.

Conclusion

One-pot synthesis strategies represent a paradigm shift in chemical synthesis, offering enhanced efficiency, reduced waste, and accelerated discovery timelines. This compound stands out as a versatile building block, readily participating in a variety of powerful one-pot transformations. The protocols detailed in this application note for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig type reactions provide a practical framework for researchers and drug development professionals to construct complex molecular architectures with greater ease and efficiency. By understanding the mechanistic underpinnings and optimizing reaction conditions, the full potential of this valuable reagent can be harnessed to drive innovation in medicinal chemistry and materials science.

References

Revolutionizing Electronics: A Guide to Organic Materials in Device Fabrication and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

The field of materials science is witnessing a paradigm shift with the advent of organic electronics.[1][2][3] Carbon-based organic small molecules and polymers are enabling the development of electronic components that are not only flexible, lightweight, and cost-effective but also possess tunable electronic properties.[1][2][4] This guide provides an in-depth exploration of the applications of these novel materials, offering detailed protocols for researchers, scientists, and professionals in drug development. We will delve into the core principles, fabrication methodologies, and characterization techniques that are pivotal to advancing this transformative technology.

The Dawn of a New Era: The Promise of Organic Electronics

Traditional electronics rely on inorganic materials like silicon, which, despite their high performance, are rigid, brittle, and require expensive, high-temperature manufacturing processes.[5] Organic electronics, in contrast, offer a compelling set of advantages that are paving the way for a new generation of devices.[1][2]

Key Advantages of Organic Electronic Materials:

  • Flexibility and Lightweight Nature: The inherent mechanical flexibility of organic materials allows for the creation of bendable and even stretchable electronic devices, opening doors for applications in wearable technology and flexible displays.[1][2][5]

  • Solution Processability and Low-Cost Manufacturing: Many organic semiconductors can be dissolved to form "inks," enabling the use of high-throughput, solution-based deposition techniques like spin coating and inkjet printing.[6][7] These methods are significantly more cost-effective than the vacuum-based deposition techniques required for inorganic materials.[7]

  • Tunable Optoelectronic Properties: The electronic and optical properties of organic materials can be precisely controlled through chemical synthesis, allowing for the tailoring of materials to specific device applications.[8]

  • Biocompatibility: The carbon-based nature of organic materials often leads to better compatibility with biological systems, making them promising candidates for applications in biosensors and medical implants.

Despite these advantages, challenges related to material durability, device efficiency, and operational stability remain critical areas of research.[1][2][8] Overcoming these hurdles is essential for the widespread commercial adoption of organic electronics.[8]

Core Applications in Organic Electronics

The unique properties of organic materials have led to their application in a variety of electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[9]

Organic Light-Emitting Diodes (OLEDs)

OLEDs are devices that emit light in response to an electric current.[9] They are already widely used in high-end displays for televisions and smartphones due to their vibrant colors, high contrast, and low power consumption.[10]

Fundamental Principle: An OLED consists of several thin organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate towards each other and recombine in the emissive layer to form excitons. The decay of these excitons results in the emission of light. The color of the emitted light is determined by the chemical structure of the emissive material.

Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of integrated circuits and act as switches or amplifiers.[11] While their performance is generally lower than their silicon-based counterparts, their flexibility and low cost make them suitable for applications like flexible displays, sensors, and RFID tags.[11][12]

Fundamental Principle: An OFET consists of a semiconductor layer, a gate dielectric, and three electrodes: a source, a drain, and a gate.[11][13] A voltage applied to the gate electrode creates an electric field across the dielectric, which modulates the conductivity of the semiconductor layer, thereby controlling the flow of current between the source and drain electrodes.[13]

Organic Photovoltaics (OPVs)

OPVs, or organic solar cells, convert sunlight into electricity.[9] They offer the potential for low-cost, large-area, and flexible solar panels, which could be integrated into buildings, vehicles, and even clothing.[5][9]

Fundamental Principle: In an OPV, a blend of donor and acceptor organic materials absorbs photons from sunlight, creating excitons. These excitons then diffuse to the donor-acceptor interface where they dissociate into free electrons and holes. The separated charges are then transported to and collected at their respective electrodes, generating a photocurrent.

Fabrication of Organic Electronic Devices: A Step-by-Step Guide

The fabrication of organic electronic devices involves a series of carefully controlled deposition and patterning steps. Both vacuum-based and solution-based techniques are employed, each with its own set of advantages and disadvantages.

Solution-Processing Techniques

Solution processing is a key enabler for low-cost and large-area fabrication of organic electronics.[6][7]

Protocol 1: Spin Coating of an Organic Semiconductor Film

This protocol describes the deposition of a thin film of an organic semiconductor from solution using a spin coater.

Materials and Equipment:

  • Substrate (e.g., glass, silicon wafer, flexible plastic)

  • Organic semiconductor solution (e.g., P3HT in chlorobenzene)

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Nitrogen or argon gas for drying

  • Spin coater

  • Hotplate

  • Pipettes

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen or argon.

  • Surface Treatment (Optional): A plasma treatment or the deposition of a self-assembled monolayer can be used to modify the surface energy of the substrate for better film quality.

  • Dispensing the Solution: Place the cleaned substrate on the spin coater chuck. Using a pipette, dispense a small amount of the organic semiconductor solution onto the center of the substrate.

  • Spin Coating:

    • Start the spin coater. A typical two-step process is used:

      • A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution across the substrate.

      • A high-speed spin (e.g., 2000-6000 rpm for 30-60 seconds) to thin the film to the desired thickness.[14] The final thickness is inversely proportional to the square root of the spin speed.

  • Annealing: Transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 80-150°C) for a defined time (e.g., 10-15 minutes).[14][15] Annealing can improve the crystallinity and morphology of the film, leading to better device performance.

Causality: The choice of solvent, solution concentration, spin speed, and annealing temperature are critical parameters that directly influence the morphology, crystallinity, and ultimately the electronic properties of the resulting thin film. A well-controlled process is essential for achieving reproducible and high-performance devices.

Vacuum Thermal Evaporation (VTE)

VTE is a high-vacuum technique used to deposit thin films of small molecule organic materials and metals.[16] It offers precise control over film thickness and purity.[16]

Protocol 2: Thermal Evaporation of an Organic Layer and Metal Electrode

This protocol outlines the deposition of an organic small molecule layer followed by a metal electrode using a thermal evaporation system.

Materials and Equipment:

  • Substrate with pre-deposited layers

  • Organic small molecule source material (e.g., Alq3)

  • Metal source material (e.g., Aluminum)

  • Thermal evaporation chamber with high-vacuum capabilities

  • Crucibles (boats) for source materials

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Shadow masks for patterning

Procedure:

  • System Preparation: Load the substrate and source materials into the evaporation chamber. Place a shadow mask over the substrate to define the deposition area.

  • Pump Down: Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr) to minimize contamination.

  • Deposition of Organic Layer:

    • Gradually increase the current to the crucible containing the organic material until it starts to sublimate.

    • Monitor the deposition rate and thickness using the QCM. A typical deposition rate for organic materials is 0.1-1 Å/s.

    • Once the desired thickness is reached, close the shutter and ramp down the power to the crucible.

  • Deposition of Metal Electrode:

    • Switch to the crucible containing the metal.

    • Increase the current until the metal begins to evaporate.

    • Deposit the metal electrode to the desired thickness, again monitoring with the QCM.

  • Venting: Once the deposition is complete and the sources have cooled down, vent the chamber with an inert gas like nitrogen before removing the substrate.

Causality: The high vacuum is crucial to ensure the purity of the deposited films, as residual gases can react with the source materials or be incorporated into the film, degrading device performance. The deposition rate influences the morphology of the film; slower rates often lead to more ordered films.

Characterization of Organic Materials and Devices

Thorough characterization is essential to understand the structure-property relationships of organic materials and to evaluate the performance of fabricated devices.

Thin Film Characterization

A variety of techniques are used to probe the morphology, structure, and chemical composition of organic thin films.

Characterization TechniqueInformation ObtainedAdvantagesDisadvantages
Atomic Force Microscopy (AFM) Surface topography, roughness, phase separationHigh-resolution imaging at the nanometer scaleTime-consuming for large-area analysis
X-ray Diffraction (XRD) Crystallinity, molecular packing, orientationDetermines crystal structure and alignmentIneffective for amorphous materials
UV-Vis Spectroscopy Optical absorption, bandgapQuick and straightforward for optical analysisCannot characterize non-transparent films
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical statesSurface sensitive (top 2-10 nm), quantitative analysisLimited to the surface region
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups, molecular bondingIdentifies chemical bonds and molecular orientationLimited depth penetration for thick coatings

Table 1: Common techniques for the characterization of organic thin films.[17]

Device Performance Characterization

The performance of organic electronic devices is evaluated by measuring their key electrical and optoelectronic parameters.

Protocol 3: Characterization of an Organic Field-Effect Transistor (OFET)

This protocol describes the electrical characterization of an OFET to determine its key performance metrics.

Equipment:

  • Probe station with micromanipulators

  • Semiconductor device analyzer or source measure units (SMUs)

  • Computer with control software

Procedure:

  • Device Probing: Place the OFET substrate on the probe station chuck. Carefully land the probes on the source, drain, and gate electrodes.[18]

  • Output Characteristics (Id-Vd):

    • Apply a constant gate voltage (Vg).

    • Sweep the drain voltage (Vd) from 0V to a set value (e.g., -60V) and measure the drain current (Id).

    • Repeat this sweep for several different gate voltages.

  • Transfer Characteristics (Id-Vg):

    • Apply a constant drain voltage (Vd) in the saturation regime (e.g., -60V).

    • Sweep the gate voltage (Vg) from a positive to a negative value (e.g., +20V to -60V) and measure the drain current (Id).

  • Data Analysis:

    • From the transfer curve:

      • Charge Carrier Mobility (μ): Calculated from the slope of the (Id)¹ᐟ² vs. Vg plot in the saturation regime.

      • Threshold Voltage (Vt): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (Id)¹ᐟ² vs. Vg plot.

      • On/Off Current Ratio: The ratio of the maximum drain current (On-state) to the minimum drain current (Off-state).

Causality: The output and transfer characteristics provide a comprehensive picture of the transistor's behavior. The mobility is a measure of how efficiently charge carriers move through the semiconductor, a key indicator of material quality and device performance. The threshold voltage indicates the voltage required to turn the device on, and the on/off ratio is a measure of its switching capability.

Visualizing the Workflow: From Materials to Devices

The fabrication and characterization of organic electronic devices follow a logical workflow, starting from the synthesis of materials and culminating in the evaluation of device performance.

G cluster_0 Material Synthesis & Selection cluster_1 Device Fabrication cluster_2 Characterization cluster_3 Performance Evaluation mat_synth Organic Material Synthesis (Small Molecules/Polymers) mat_select Material Selection (e.g., P3HT, Alq3) mat_synth->mat_select sub_prep Substrate Cleaning & Preparation mat_select->sub_prep sol_proc Solution Processing (e.g., Spin Coating) sub_prep->sol_proc vac_proc Vacuum Deposition (e.g., Thermal Evaporation) sub_prep->vac_proc pattern Patterning (Shadow Masks) sol_proc->pattern vac_proc->pattern film_char Thin Film Characterization (AFM, XRD, UV-Vis) pattern->film_char dev_char Device Characterization (I-V, C-V) pattern->dev_char data_analysis Data Analysis (Mobility, Efficiency, Lifetime) film_char->data_analysis dev_char->data_analysis feedback Feedback for Optimization data_analysis->feedback feedback->mat_synth feedback->sol_proc feedback->vac_proc

Caption: Workflow for the development of organic electronic devices.

The Future of Organic Electronics: Challenges and Opportunities

The field of organic electronics is poised for significant growth, with the potential to revolutionize consumer electronics, healthcare, and energy sectors.[10][19] However, several challenges need to be addressed to realize this potential fully.

Key Challenges:

  • Device Lifetime and Stability: Organic materials are often susceptible to degradation when exposed to oxygen, moisture, and high temperatures, which limits the operational lifetime of devices.[8][20] Developing more robust materials and effective encapsulation techniques is crucial.[8]

  • Performance and Efficiency: While significant progress has been made, the performance of many organic electronic devices still lags behind their inorganic counterparts.[4] Continued research into new materials and device architectures is needed to improve efficiency and charge carrier mobility.

  • Scalable Manufacturing: Transitioning from lab-scale fabrication to large-scale, high-throughput manufacturing presents significant challenges in terms of process control and reproducibility.[7][21]

Despite these challenges, the future of organic electronics is bright. Ongoing research is focused on developing novel materials with improved stability and performance, as well as advancing manufacturing processes to enable the cost-effective production of large-area and flexible devices.[12][21] The unique advantages of organic electronics ensure that they will play an increasingly important role in the future of technology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 5-Chloro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific substrate. The inherent steric hindrance and electronic properties of this boronic acid can present unique challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low to no yield in my Suzuki coupling with this compound?

A1: Low yields with this substrate are often attributed to a combination of steric hindrance from the ortho-isopropoxy group and electronic effects. The bulky isopropoxy group can slow down the crucial transmetalation step in the catalytic cycle.[1] Additionally, ensure your palladium catalyst is active, the reaction is rigorously degassed to prevent catalyst deactivation, and the chosen base is appropriate for this sterically hindered system.[1]

Q2: I'm observing significant formation of a byproduct that appears to be isopropoxy-chlorobenzene. What is happening?

A2: This is likely due to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[2][3] Electron-rich boronic acids, like the one you are using, can be particularly susceptible to this side reaction, especially under basic conditions.[3][4]

Q3: What is the primary cause of boronic acid homo-coupling in my reaction?

A3: The dimerization of the boronic acid, or homo-coupling, is often promoted by the presence of oxygen in the reaction.[1] This can occur if the degassing of your solvents and reaction vessel is insufficient. It can also be influenced by the choice of palladium source; starting with a Pd(0) catalyst can sometimes mitigate this issue.[1]

Q4: Can the choice of base significantly impact the reaction with this sterically hindered boronic acid?

A4: Absolutely. The base plays a critical role in activating the boronic acid for the transmetalation step.[5][6][7] For sterically hindered substrates, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the challenging transmetalation.[1]

In-Depth Troubleshooting Guide

Navigating the challenges of a difficult Suzuki-Miyaura coupling requires a systematic approach. The following tables outline common problems, their potential causes, and scientifically-grounded solutions tailored for reactions with this compound.

Problem 1: Low or No Product Yield
Potential Cause Scientific Rationale & Recommended Solution
Inactive Catalyst The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your palladium source is not degraded. Solution: Use a fresh palladium source or consider a more active, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern Buchwald-type precatalyst (e.g., XPhos Pd G3), which are highly efficient at generating the active catalytic species.[8]
Steric Hindrance The ortho-isopropoxy group on the boronic acid creates significant steric bulk, which can impede the approach of the reagents to the palladium center, slowing both the transmetalation and reductive elimination steps.[1][9] Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][10] These ligands promote the crucial steps of the catalytic cycle for hindered substrates.[1] Increasing the reaction temperature may also be necessary to overcome the higher activation energy.[1]
Ineffective Base The base is crucial for the formation of the reactive boronate species, which then undergoes transmetalation.[5][11] For sterically hindered boronic acids, weaker bases may not be sufficient to drive this equilibrium. Solution: Switch to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging couplings.[1]
Protodeboronation The electron-donating nature of the isopropoxy group makes the boronic acid susceptible to protonolysis, where the C-B bond is cleaved by a proton source.[2][3] Solution: Use anhydrous solvents and ensure your base is thoroughly dried.[12] Minimizing the amount of water or other protic co-solvents can suppress this side reaction. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling can be beneficial.[3]
Problem 2: Significant Homo-coupling of the Boronic Acid
Potential Cause Scientific Rationale & Recommended Solution
Oxygen Contamination Oxygen can facilitate the oxidative dimerization of the boronic acid, leading to the undesired homo-coupled product.[1] Solution: Rigorously degas all solvents (including any water used as a co-solvent) and the reaction vessel. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[13]
Inefficient Catalyst Turnover If the reduction of a Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can promote homo-coupling. Solution: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[1] Alternatively, using highly efficient precatalysts that readily form the active species can also minimize this side reaction.[8]
Sub-optimal Ligand Choice The ligand can influence the relative rates of cross-coupling versus homo-coupling. Solution: Employ bulky, electron-donating ligands which can sterically disfavor the formation of the homo-coupled dimer and accelerate the desired cross-coupling pathway.[1]
Problem 3: Incomplete Reaction or Stalling
Potential Cause Scientific Rationale & Recommended Solution
Insufficient Thermal Energy Sterically hindered substrates often have a higher activation energy for the key steps in the catalytic cycle. Solution: Gradually increase the reaction temperature. Solvents with higher boiling points like dioxane, toluene, or DMF may be necessary to achieve the required temperature.[14]
Catalyst Decomposition Over time, especially at elevated temperatures, the palladium catalyst can decompose into inactive palladium black. Solution: Ensure a sufficiently high ligand-to-palladium ratio (for monodentate ligands, a 2:1 or 4:1 ratio is common) to stabilize the catalytic species.[8] If catalyst decomposition is suspected, adding a fresh portion of the catalyst and ligand may restart the reaction.
Poor Solubility of Reagents If any of the reagents, particularly the base, are not well-solubilized, the reaction can be slow or incomplete. Solution: Choose a solvent system that provides good solubility for all components. For inorganic bases like K₃PO₄, a co-solvent like water is often used. Ensure vigorous stirring to maintain a well-mixed suspension.

Experimental Protocols & Visualizations

Optimized Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for your experiments. Optimization of specific parameters may be necessary for your particular coupling partner.

1. Reagent Preparation and Setup:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Seal the flask with a rubber septum.

2. Inert Atmosphere Establishment:

  • Evacuate and backfill the flask with an inert gas (high-purity argon or nitrogen) three times to ensure an oxygen-free environment.

3. Catalyst and Ligand Addition:

  • Under a positive flow of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%).

4. Solvent Addition:

  • Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

5. Reaction Execution:

  • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

6. Reaction Monitoring:

  • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

7. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing your experiments.

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_RX R¹-Pd(II)-X (L_n) OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Base_Activation Base Activation of Boronic Acid Boronate [R²-B(OH)₃]⁻ Base_Activation->Boronate Boronate->Transmetalation PdII_R1R2 R¹-Pd(II)-R² (L_n) Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product R²-B(OH)₂ R²-B(OH)₂ R²-B(OH)₂->Base_Activation + Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Common Side Reactions: A Visual Guide

Understanding potential side reactions is key to improving the selectivity of your coupling.

Side_Reactions BoronicAcid 5-Chloro-2-isopropoxy- phenylboronic Acid DesiredProduct Cross-Coupled Product BoronicAcid->DesiredProduct + Aryl Halide [Pd], Base Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H⁺ Source (e.g., H₂O) Homocoupling Homo-coupling BoronicAcid->Homocoupling O₂ / Pd(II) ProtodeboronatedProduct 1-Chloro-4-isopropoxybenzene Protodeboronation->ProtodeboronatedProduct HomocoupledProduct Dimer of Boronic Acid Homocoupling->HomocoupledProduct Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_Reagents Verify Reagent Purity & Catalyst Activity Start->Check_Reagents Check_Conditions Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Conditions Optimize_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Check_Conditions->Optimize_Base Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Optimize_Base->Optimize_Ligand Optimize_Temp Increase Reaction Temperature Optimize_Ligand->Optimize_Temp Success Successful Coupling Optimize_Temp->Success

References

Technical Support Center: Optimization of Base and Solvent for 5-Chloro-2-isopropoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-isopropoxyphenylboronic acid. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this sterically demanding and electronically modulated substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges in Suzuki-Miyaura couplings. The ortho-isopropoxy group introduces significant steric bulk near the reactive center, while the chlorine atom at the 5-position imparts electron-withdrawing characteristics. This combination can impede key steps of the catalytic cycle, leading to common issues such as low conversion, slow reaction rates, and unwanted side reactions. This guide will equip you with the knowledge to rationally select and optimize your base and solvent systems for successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound shows low to no conversion. What are the primary factors to investigate?

A1: Low conversion with this substrate is a common issue, typically rooted in its steric hindrance. The bulky ortho-isopropoxy group can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1]

Here’s a systematic troubleshooting approach:

  • Catalyst & Ligand System: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[2]

    • Recommendation: Employ a catalyst system featuring bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or their corresponding pre-catalysts (e.g., XPhos Pd G3) are highly recommended.[1] These ligands stabilize the palladium center and promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species essential for efficient catalysis.[2]

  • Base Selection: An inadequate base will fail to efficiently generate the nucleophilic boronate species required for transmetalation.

    • Recommendation: Use a moderately strong to strong base. Finely powdered potassium phosphate (K₃PO₄) is an excellent starting point for challenging couplings.[3] Cesium carbonate (Cs₂CO₃) is another strong and more soluble option that can accelerate the reaction.[3]

  • Solvent & Temperature: The reaction medium must facilitate the dissolution of all components and be suitable for the required temperature.

    • Recommendation: A mixture of an anhydrous, aprotic solvent with a small amount of water is often effective. A 1,4-Dioxane/H₂O (e.g., 10:1) mixture is a robust choice.[1] The reaction will likely require elevated temperatures (e.g., 80–110 °C) to overcome the activation energy barrier imposed by steric hindrance.[1]

  • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also oxidize phosphine ligands.

    • Recommendation: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is set up and maintained under a strict inert atmosphere.[4][5]

Q2: I'm observing a significant amount of a side product that appears to be 4-chloro-2-isopropoxybenzene. What is this, and how can I prevent it?

A2: This side product results from protodeboronation , a common side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond.[3] Boronic acids with electron-withdrawing groups, like the chloro-substituted ring in your substrate, are particularly susceptible to this issue, which is often accelerated by aqueous bases and high temperatures.[3]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: If protodeboronation is severe, consider switching from a strong base like K₃PO₄ to a milder one. Potassium fluoride (KF) can be effective, especially under anhydrous conditions, as it is less harsh.[3][6]

  • Employ Anhydrous Conditions: The "proton" in protodeboronation often comes from water. Performing the reaction under strictly anhydrous conditions can significantly suppress this side reaction. This involves using anhydrous solvents and bases.[4]

  • Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating after completion.[4]

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate.[4][7] These reagents are more resistant to protodeboronation and slowly release the boronic acid in situ during the reaction.[4]

Q3: Which base and solvent combination is the best starting point for my optimization?

A3: There is no single "best" combination, as the optimal choice depends on the specific aryl halide coupling partner. However, for a sterically hindered substrate like this compound, a robust starting point is crucial.

Base (equiv.)Solvent SystemTemperature (°C)Rationale & CommentsSource(s)
K₃PO₄ (2.0–3.0)1,4-Dioxane / H₂O (4:1 to 10:1)80–110A strong, reliable base often effective for difficult couplings and with boronic esters. The water aids in dissolving the base.[1][3]
Cs₂CO₃ (2.0–3.0)1,4-Dioxane / H₂O or DMF80–110More soluble and generally stronger than K₂CO₃; can increase reaction rates, especially when weaker bases fail.[3]
t-BuOK (2.0-3.0)1,4-Dioxane (anhydrous)80–100A very strong, non-nucleophilic base. Often highly effective for hindered substrates, particularly with NHC-Pd catalysts. Requires anhydrous conditions.
KF (3.0)THF or Dioxane (anhydrous)60–80A milder option, useful for substrates with base-sensitive functional groups. Requires anhydrous conditions for best results.[3][6]

Recommendation: Start with K₃PO₄ in 1,4-Dioxane/H₂O (10:1) at 100 °C , using a modern catalyst system like XPhos Pd G3 . This combination provides a strong driving force for the reaction while managing the solubility of the inorganic base.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The efficiency of each step in this cycle is influenced by the choice of base, solvent, ligand, and temperature.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar¹-X pd2_complex Ar¹-Pd(II)L₂(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal biaryl_pd_complex Ar¹-Pd(II)L₂(Ar²) transmetal->biaryl_pd_complex red_elim Reductive Elimination biaryl_pd_complex->red_elim red_elim->pd0 product Ar¹-Ar² (Product) red_elim->product boronic_acid Ar²-B(OH)₂ (5-Chloro-2-isopropoxy...) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base (OH⁻) base Base (e.g., K₃PO₄) boronate->transmetal Transfers Ar² to Palladium

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues with your reaction.

Troubleshooting_Workflow start Low / No Yield Observed check_catalyst Is the catalyst system optimized for hindered substrates? (e.g., Buchwald Ligand) start->check_catalyst upgrade_catalyst ACTION: Switch to XPhos/SPhos Pd G3 or similar bulky, electron-rich system. check_catalyst->upgrade_catalyst No check_conditions Are the base and temperature robust enough? check_catalyst->check_conditions Yes success Improved Yield upgrade_catalyst->success increase_conditions ACTION: Use K₃PO₄ or Cs₂CO₃. Increase temp to 100-110 °C. check_conditions->increase_conditions No check_side_products Is protodeboronation the major side reaction? check_conditions->check_side_products Yes increase_conditions->success mitigate_proto ACTION: Use anhydrous conditions. Consider KF or a boronate ester (Bpin). check_side_products->mitigate_proto Yes check_atmosphere ACTION: Ensure rigorous degassing of solvents and maintain a strict inert (Ar/N₂) atmosphere. check_side_products->check_atmosphere No mitigate_proto->success check_atmosphere->success

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.

Experimental Protocols

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling this compound with a typical aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • XPhos Pd G3 (or other suitable Buchwald precatalyst, 1–2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).[1]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-Dioxane and water by bubbling argon through it for 20-30 minutes. Add the solvent mixture via syringe to the reaction vessel to achieve a final concentration of 0.1–0.2 M with respect to the aryl bromide.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the limiting reagent is consumed (typically 4–24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1][4]

References

Technical Support Center: Mitigating Protodeboronation of 5-Chloro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 5-Chloro-2-isopropoxyphenylboronic acid in their synthetic workflows. Protodeboronation, the undesired cleavage of the C–B bond, is a common challenge, particularly with electron-rich arylboronic acids such as this. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you achieve optimal results in your cross-coupling reactions.

I. Troubleshooting Guide: Diagnosing and Solving Protodeboronation

This section addresses common issues encountered during reactions with this compound and provides direct, actionable solutions.

Issue 1: Low Yield of Desired Product with Significant Formation of 1-Chloro-4-isopropoxybenzene

Q1: My Suzuki-Miyaura reaction is yielding primarily the protodeboronated byproduct, 1-chloro-4-isopropoxybenzene, instead of my target biaryl compound. What is causing this and how can I fix it?

A1: This is a classic case of protodeboronation, where the boronic acid is reacting with a proton source in your reaction mixture instead of participating in the catalytic cycle.[1][2] The isopropoxy group at the ortho position and the chloro group at the meta position create an electron-rich aromatic ring, which makes the boronic acid susceptible to this side reaction.[3]

Root Cause Analysis & Solutions:

  • Base-Catalyzed Decomposition: The base, essential for activating the boronic acid for transmetalation, can also accelerate protodeboronation.[1][2][4] Strong bases, especially in aqueous media, lead to the formation of a boronate species ([ArB(OH)₃]⁻) that can be readily protonated.[1][4]

    • Solution: Switch to a milder base. Weaker inorganic bases are often effective at promoting the desired coupling while minimizing protodeboronation.[5][6]

Base TypeRecommended AlternativesRationale
Avoid NaOH, KOH, LiOHStrong hydroxides significantly increase the rate of protodeboronation.
Use K₃PO₄, Cs₂CO₃, K₂CO₃, CsFThese bases are effective promoters of the Suzuki reaction but are less harsh, reducing the rate of the undesired side reaction.[5][6]
  • Reaction Temperature and Duration: Elevated temperatures and prolonged reaction times increase the likelihood of protodeboronation.[2][6]

    • Solution: Optimize your reaction time and temperature. Aim for the lowest temperature at which the reaction proceeds efficiently. Employing a highly active catalyst system can facilitate lower reaction temperatures and shorter reaction times.[5][6]

  • Solvent Effects: The choice of solvent can influence the rate of protodeboronation. Protic solvents, especially water, can act as a proton source.[7][8] While some water is often necessary for the Suzuki-Miyaura reaction, an excess can be detrimental.

    • Solution: Use anhydrous solvents where possible or carefully optimize the water content.[6] A mixed solvent system, such as dioxane/water or THF/water, often provides a good balance.[5][9]

Issue 2: Inconsistent Reaction Yields and Purity

Q2: I'm observing significant batch-to-batch variability in my reaction outcomes. How can I improve the reproducibility when using this compound?

A2: Inconsistent yields are often tied to the stability of the boronic acid and the reaction setup.

Root Cause Analysis & Solutions:

  • Boronic Acid Stability: Arylboronic acids can degrade upon storage, especially if exposed to moisture and air. This is particularly true for electron-rich derivatives.

    • Solution: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated.[10] Before use, it's good practice to check the purity by NMR to ensure it has not significantly degraded.

  • Inert Atmosphere: Oxygen can lead to oxidative side reactions, including the homocoupling of the boronic acid, which can affect yields and complicate purification.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere.[6] This involves using flame-dried glassware and thoroughly degassing your solvents by sparging with argon or nitrogen.[5][6]

  • Catalyst and Ligand Choice: The catalyst system plays a crucial role. A highly active catalyst can promote the desired cross-coupling at a rate that outcompetes protodeboronation.[1][5] Conversely, certain bulky phosphine ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation.[11][12]

    • Solution: Screen different palladium catalysts and ligands. Modern, highly active catalyst systems are often effective at lower temperatures, which further disfavors protodeboronation.[6]

II. Preventative Strategies & Protocols

Being proactive is key to success. The following strategies are highly effective at preventing protodeboronation from the outset.

Strategy 1: The "Slow-Release" Approach using MIDA Boronates

For particularly challenging substrates where protodeboronation is a major issue, converting the boronic acid to a more stable derivative is a highly effective strategy.[13] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that slowly release the active boronic acid under the reaction conditions.[14][15][16] This keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[1][5]

Protocol: Preparation of this compound MIDA ester
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Removal of Water: Heat the mixture under reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Isolation: Once the reaction is complete, cool the mixture and isolate the MIDA boronate product, which will precipitate out. Wash with a non-polar solvent and dry under vacuum.

Strategy 2: Use of Boronic Esters

Pinacol esters are another common and effective way to protect the boronic acid functionality, offering increased stability compared to the free acid.[3][5][17]

Protocol: Suzuki-Miyaura Coupling using a Pinacol Ester
  • Inert Atmosphere: To a flame-dried reaction vessel, add your aryl halide (1.0 equiv.), the this compound pinacol ester (1.2 equiv.), and a mild base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%) under an inert atmosphere.

  • Solvent Addition: Add degassed anhydrous solvent (e.g., dioxane or THF) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify by column chromatography.

III. Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the competing reaction pathways.

G cluster_0 Reaction Pathways A Ar-B(OH)₂ (this compound) B Desired Cross-Coupling (Suzuki-Miyaura Cycle) A->B + Ar'-X, Pd(0), Base C Protodeboronation (Side Reaction) A->C + H⁺ Source, Base, Heat D Biaryl Product (Ar-Ar') B->D E Byproduct (Ar-H) C->E

Caption: Competing pathways for this compound.

IV. Frequently Asked Questions (FAQs)

Q3: Can I use my this compound if it has started to decompose?

A3: It is not recommended. Using degraded boronic acid will lead to lower yields and the introduction of impurities that can be difficult to remove. It is best to use high-purity starting materials for reproducible and clean reactions.

Q4: Are there any specific palladium catalysts that are known to be particularly effective for electron-rich boronic acids?

A4: Yes, catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are often very effective. They can promote rapid catalytic turnover, which helps the desired coupling reaction to outpace protodeboronation.

Q5: Is it possible to completely eliminate protodeboronation?

A5: While complete elimination can be challenging, it is possible to reduce it to a negligible level in many cases. A combination of using a protected boronic acid derivative (like a MIDA or pinacol ester), a mild base, an optimized solvent system, a highly active catalyst, and a carefully controlled temperature will give you the best chance of success.

V. References

  • Development of Organic Transformations Based on Protodeboronation - ACS Publications. (2016). Accounts of Chemical Research. Available at: --INVALID-LINK--

  • Protodeboronation - Wikipedia. (n.d.). Wikipedia. Available at: --INVALID-LINK--

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: --INVALID-LINK--

  • Lee, H. G., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. Available at: --INVALID-LINK--

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: --INVALID-LINK--

  • Li, Y., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances, 5(21), 16215-16218. Available at: --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 53(11-12), 865-878. Available at: --INVALID-LINK--

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: --INVALID-LINK--

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5718-5721. Available at: --INVALID-LINK--

  • Protodeboronation and its application in synthesis - ResearchGate. (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • Das, A., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(34), 13567–13579. Available at: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Available at: --INVALID-LINK--

  • minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid - Benchchem. (n.d.). Benchchem. Available at: --INVALID-LINK--

  • Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(11), 10773–10787. Available at: --INVALID-LINK--

  • Tricky Suzuki : r/Chempros - Reddit. (2021). Reddit. Available at: --INVALID-LINK--

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem. (n.d.). Benchchem. Available at: --INVALID-LINK--

  • Technical Support Center: Preventing Protodeboronation of Alkenylboronic Acids - Benchchem. (n.d.). Benchchem. Available at: --INVALID-LINK--

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. (2021). ChemRxiv. Available at: --INVALID-LINK--

  • Preventing protodeboronation of 2-Fluoropyridine-3-boronic acid - Benchchem. (n.d.). Benchchem. Available at: --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 142(30), 13047–13063. Available at: --INVALID-LINK--

  • Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 83(9), 2159–2163. Available at: --INVALID-LINK--

  • The unexpected protodeboronation rather than condensation - ResearchGate. (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: --INVALID-LINK--

  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (n.d.). Benchchem. Available at: --INVALID-LINK--

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. (2017). MDPI. Available at: --INVALID-LINK--

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: --INVALID-LINK--

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: --INVALID-LINK--

  • A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed. (2009). PubMed. Available at: --INVALID-LINK--

  • Preventing protodeboronation of 2,5-Difluorophenylboronic acid - Benchchem. (n.d.). Benchchem. Available at: --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2011). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: --INVALID-LINK--

References

Technical Support Center: Managing Steric Hindrance in Reactions with 5-Chloro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 5-Chloro-2-isopropoxyphenylboronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) designed to address the unique challenges posed by this sterically hindered reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you to overcome experimental hurdles and achieve optimal reaction outcomes.

The structure of this compound presents a significant steric challenge due to the bulky isopropoxy group positioned ortho to the boronic acid moiety. This bulk can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and reaction failures. This guide explains the causality behind these issues and provides field-proven solutions.

Section 1: Troubleshooting Guide — Low or No Yield in Suzuki-Miyaura Coupling

This section addresses the most common issue encountered with this reagent: poor or non-existent conversion in cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction with this compound has failed or is giving very low yield. What are the primary troubleshooting steps?

A1: Failure of a Suzuki-Miyaura coupling with this substrate often stems from the steric hindrance inhibiting the catalytic cycle. A systematic approach to troubleshooting is essential. Before making drastic changes, verify the fundamentals.

Initial Troubleshooting Workflow:

  • Assess Reagent Quality & Stoichiometry:

    • Boronic Acid Integrity: Has the boronic acid undergone partial protodeboronation during storage? Confirm its purity by NMR. Consider using the corresponding pinacol ester, which can be more robust and is converted to the boronic acid in situ.[1]

    • Partner Halide: Ensure the aryl or vinyl halide/triflate coupling partner is pure.

    • Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is standard, but for challenging couplings, this may require optimization.

  • Verify Inert Atmosphere:

    • The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Re-evaluate Core Reaction Parameters (Base & Solvent):

    • Base Selection: The base is not just a stoichiometric reagent; it is critical for activating the boronic acid to form the boronate complex required for transmetalation.[3] For sterically hindered substrates, strong, non-nucleophilic bases are often required. If you started with a weak base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2]

    • Solvent Choice: The solvent must solubilize all components and be appropriate for the chosen temperature. Common choices include ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene), often with a small amount of water to facilitate base dissolution and boronate formation.[2][4]

The following diagram outlines this initial diagnostic workflow.

G start Low / No Yield Observed reagent_check Step 1: Verify Reagent Quality - Boronic Acid Purity (NMR) - Halide Partner Purity - Correct Stoichiometry start->reagent_check atmosphere_check Step 2: Confirm Inert Atmosphere - Degassed Solvents? - Positive Inert Gas Pressure? reagent_check->atmosphere_check Reagents OK conditions_check Step 3: Evaluate Core Conditions - Base Strength (e.g., K₂CO₃ vs K₃PO₄) - Solvent System & Solubility atmosphere_check->conditions_check Atmosphere OK advanced_optim Proceed to Advanced Optimization (Catalyst & Ligand Selection) conditions_check->advanced_optim Conditions OK, still no reaction

Caption: Initial troubleshooting workflow for failed Suzuki-Miyaura couplings.

If these initial checks do not resolve the issue, the problem almost certainly lies with the catalyst system's inability to overcome the steric barrier.

Q2: I've confirmed my basic setup is correct, but the reaction is still failing. How do I select a catalyst and ligand to overcome the steric hindrance from the ortho-isopropoxy group?

A2: This is the most critical question for this substrate. Standard catalysts like Pd(PPh₃)₄ are often ineffective because the ligands are not bulky enough to promote the necessary steps in the catalytic cycle for hindered substrates.[5] The key is to use a catalyst system that generates a highly reactive, monoligated L-Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition and transmetalation.

The Causality: The steric bulk of the 2-isopropoxy group clashes with the palladium complex during the transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center. Bulky, electron-rich phosphine ligands force the palladium center into a coordinatively unsaturated state that is more reactive and can better accommodate hindered substrates.[6][7][8]

Solution: Employ Modern Catalyst Systems:

  • Bulky Monophosphine (Buchwald) Ligands: These are the gold standard for challenging couplings. Their size and electron-donating properties stabilize the active Pd(0) species and accelerate both oxidative addition and reductive elimination.[9]

  • Palladacycle Precatalysts: These are air- and moisture-stable Pd(II) complexes that reliably generate the active L-Pd(0) species in situ under mild conditions.[10][11][12][13] They offer excellent reproducibility.

The following diagram illustrates how steric hindrance impacts the catalytic cycle and the role of bulky ligands.

G cluster_caption pd0 L-Pd(0) pdII_oxadd L-Pd(II)-R¹(X) pd0->pdII_oxadd Oxidative Addition (R¹-X) pdII_trans L-Pd(II)-R¹(R²) pdII_oxadd->pdII_trans Transmetalation (R²-B(OH)₂) clash Steric Clash! pdII_trans->pd0 Reductive Elimination clash->pdII_trans Hindered by o-iPr group

Caption: Steric hindrance from the ortho-isopropoxy group primarily inhibits the transmetalation step.

Recommended Catalyst/Ligand Combinations:

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol %)
Pd₂(dba)₃ + SPhos Buchwald-type BiarylphosphineExcellent for hindered aryl chlorides/bromides. Promotes fast reductive elimination.1-2% Pd, 2-4% Ligand
Pd(OAc)₂ + XPhos Buchwald-type BiarylphosphineVery broad scope, highly active for challenging substrates.[2][5]1-2% Pd, 2-4% Ligand
XPhos Pd G3 Palladacycle PrecatalystAir-stable, highly reproducible, activates under mild conditions.[14]1-2%
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Strong σ-donor, thermally stable. Excellent for aryl chlorides.[15]1-3%
Q3: What are the optimal base and solvent combinations for coupling this compound?

A3: The choice of base and solvent is interdependent and crucial for success.

  • Bases: As mentioned, strong bases are generally preferred. Potassium phosphate (K₃PO₄) is an excellent starting point. It is strong enough to promote boronate formation without being overly harsh, which can lead to side reactions like protodeboronation.[2] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option. Avoid strong hydroxide bases (NaOH, KOH) in initial screens, as they can aggressively promote protodeboronation, especially at high temperatures.[16][17]

  • Solvents: Aprotic polar solvents are typically the most effective.

    • 1,4-Dioxane or THF with Water: A mixture like Dioxane/H₂O (e.g., 4:1) is a very common and effective system. The water helps dissolve the inorganic base.

    • Toluene: A good choice for higher temperature reactions.

    • 2-MeTHF: A greener alternative to THF with a higher boiling point.

Recommended Starting Conditions:

ParameterRecommendationRationale
Base K₃PO₄ (3 equivalents)Strong, non-nucleophilic, minimizes side reactions compared to hydroxides.
Solvent 1,4-Dioxane / H₂O (4:1)Good solubilizing power for both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers. Monitor for decomposition.
Section 2: Preventing and Identifying Side Reactions
Q4: My reaction is consuming the starting material, but I'm isolating 1-chloro-4-isopropoxybenzene instead of my desired product. What is happening?

A4: You are observing protodeboronation , the most common side reaction for arylboronic acids.[18] This is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your starting material.

Mechanism of Protodeboronation: This side reaction can be promoted by acid, base, or even trace metals.[18][19] Under the basic conditions of a Suzuki coupling, the arylboronate anion can be protonated by a proton source (like water), especially at elevated temperatures and long reaction times.[16][17]

G boronic_acid 5-Chloro-2-isopropoxy- phenylboronic acid desired_path Suzuki-Miyaura Coupling boronic_acid->desired_path + Ar-X, Pd Catalyst + Base (Optimal) side_path Protodeboronation boronic_acid->side_path Excess Base / H₂O High Temp Long Reaction Time product Desired Biaryl Product desired_path->product side_product 1-Chloro-4-isopropoxybenzene (Side Product) side_path->side_product

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

How to Minimize Protodeboronation:

  • Use the Right Base: Switch from hydroxide bases (NaOH, KOH) to phosphate (K₃PO₄) or carbonate (Cs₂CO₃, K₂CO₃) bases.[16][17]

  • Control Water Content: While a small amount of water can be beneficial, excess water can accelerate protodeboronation. If using an anhydrous solvent system, ensure the base is thoroughly dried.

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This requires a more active catalyst system (see Q2).

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Use a Boronic Ester: Pinacol esters (Ar-Bpin) are generally more stable towards protodeboronation than boronic acids.[1] They are hydrolyzed in situ under the reaction conditions to generate the active boronate species.

Section 3: Optimized Protocol and FAQs
Q5: Can you provide a reliable, step-by-step starting protocol for a challenging Suzuki coupling with this compound?

A5: Certainly. This protocol incorporates the principles discussed above and utilizes a modern palladacycle precatalyst for robustness and reproducibility.

Optimized General Protocol for Sterically Hindered Coupling:

  • Reagents & Equipment:

    • Aryl Halide (1.0 equiv)

    • This compound (1.2 equiv)

    • XPhos Pd G3 precatalyst (2 mol %)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)

    • Reaction vessel (e.g., Schlenk tube), stir bar, inert gas line (Argon/N₂).

  • Procedure:

    • To the reaction vessel, add the aryl halide, this compound, K₃PO₄, and the XPhos Pd G3 catalyst.

    • Seal the vessel, then evacuate and backfill with inert gas three times.

    • Under a positive flow of inert gas, add the degassed solvent mixture (e.g., for a 1 mmol scale reaction, use 4 mL dioxane and 0.8 mL water) via syringe.

    • Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography.

References

workup procedures to remove boron impurities from reaction mixtures.

Author: BenchChem Technical Support Team. Date: January 2026

Google Logo

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the removal of unreacted boronic acids and their byproducts from reaction mixtures often presents a significant purification challenge.[2][3] These polar, often water-soluble compounds can complicate workups, co-elute with products during chromatography, and interfere with downstream applications.[2][3] Furthermore, with increasing regulatory scrutiny on elemental impurities in active pharmaceutical ingredients (APIs), effective boron removal is a critical aspect of process development and quality control in the pharmaceutical industry.[4][5]

This guide provides a comprehensive overview of common and advanced techniques for removing boron-containing impurities, presented in a troubleshooting-focused question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Aqueous Workup Strategies

Q1: My standard aqueous workup isn't removing the boronic acid impurity. What's going wrong?

This is a common issue. Boronic acids are weak Lewis acids and their partitioning behavior is highly dependent on pH.[6] For effective removal into an aqueous phase, the boronic acid must be converted to its more water-soluble boronate salt.

Troubleshooting Steps:

  • Increase Basicity: Ensure your aqueous wash is sufficiently basic. A 1-2 M solution of NaOH or K₂CO₃ is often required to deprotonate the boronic acid to the boronate anion.[7][8]

  • Add a Complexing Agent: The addition of a 1,2- or 1,3-diol, such as D-sorbitol or diethanolamine, to the basic aqueous wash can significantly enhance the partitioning of the boronate into the aqueous phase by forming a more stable, water-soluble complex.[9]

  • Solvent Selection: The choice of organic solvent is crucial. If your product is soluble in a less polar solvent like diethyl ether or toluene, switching from more polar solvents like ethyl acetate can minimize the co-extraction of the polar boronic acid.

Q2: Can I remove boron impurities by forming a volatile ester?

Yes, this is a classic technique. Repeatedly concentrating the reaction mixture from methanol can form the volatile trimethyl borate, which can be removed under reduced pressure.[10] This method is particularly useful for removing residual boron compounds from hydroboration, allylation, or reduction reactions.[10]

Chromatographic Purification

Q3: My product and the boronic acid byproduct are co-eluting on my silica gel column. What are my options?

Co-elution is a frequent challenge due to the polarity of many boronic acids.[7][11] Here are several strategies to overcome this:

  • Boron Scavenger Resins: This is often the most effective solution. These resins contain functional groups (typically diols) that covalently bind to boronic acids.[12] Simply stir the resin with your crude product solution, then filter to remove the resin-bound boron impurity.

  • Alternative Stationary Phases: If standard silica gel fails, consider reverse-phase chromatography (C18) or pre-treating the silica with boric acid to mitigate streaking and decomposition.[9][13]

  • Derivatization: Convert the boronic acid to a boronate ester (e.g., with pinacol) prior to chromatography.[13] These esters are generally less polar and more stable on silica gel.[1] The boronic acid can be regenerated after purification if necessary.[1][14]

Precipitation and Crystallization

Q4: Can I selectively precipitate the boronic acid or my product?

Selective precipitation can be a powerful purification tool.

  • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which may precipitate from ethereal solutions while your product remains in solution.[1][9] The free boronic acid can be recovered by treatment with an acid.

  • Recrystallization: Careful solvent screening can sometimes allow for the selective crystallization of either your product or the boronic acid impurity.[11]

Advanced Techniques for Boron Removal

For particularly challenging separations or in contexts requiring very low residual boron levels, the following advanced techniques may be employed:

  • Boron-Selective Ion Exchange Resins: These are highly effective for removing boron from aqueous solutions and are widely used in industrial applications.[15][16] Resins with N-methylglucamine functional groups show high selectivity for boron.[17]

  • Transesterification: This method involves reacting a boronate ester with another boronic acid in a biphasic system to deprotect the desired compound, which can then be extracted from the appropriate phase.[18]

Experimental Protocols

Protocol 1: Enhanced Aqueous Workup with a Complexing Agent
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Prepare a 1 M aqueous solution of NaOH containing 10 wt% D-sorbitol.

  • Wash the organic layer with the basic sorbitol solution. Repeat the wash if necessary.

  • Combine the aqueous layers and back-extract with the organic solvent to recover any co-extracted product.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Boron Removal using a Scavenger Resin
  • Dissolve the crude product in a suitable solvent.

  • Add the boron scavenger resin (e.g., SiliaBond DEAM or Diol) to the solution.[12]

  • Stir the mixture at room temperature for the recommended time (typically 1-4 hours).

  • Filter the mixture to remove the resin.

  • Wash the resin with fresh solvent and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the purified product.

Visualizing the Workflow

Boron_Removal_Workflow

Data Summary Table

MethodPrincipleAdvantagesDisadvantages
Aqueous Extraction Partitioning of ionized boronate into the aqueous phase.[7][8]Simple, inexpensive, and scalable.May not be effective for all boronic acids; can lead to emulsions.
Chromatography Differential adsorption on a stationary phase.Can provide high purity.Can be time-consuming, expensive, and prone to co-elution.[11]
Scavenger Resins Covalent capture of boronic acids.[12]High selectivity and efficiency; simple filtration removal.Higher cost of reagents.
Precipitation Selective crystallization of the product or a boronic acid adduct.[1][9]Can be highly effective and scalable.Requires suitable crystallization conditions; may not be universally applicable.
Volatilization Formation and evaporation of volatile boron esters.[10]Effective for certain boron compounds.Requires multiple evaporations; may not be suitable for thermally sensitive products.

References

catalyst deactivation issues in 5-Chloro-2-isopropoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Chloro-2-isopropoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this sterically demanding building block, with a specific focus on troubleshooting catalyst deactivation in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?

The primary challenges stem from the molecule's structure. The ortho-isopropoxy group introduces significant steric hindrance around the boronic acid moiety. This bulkiness can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination, leading to sluggish or incomplete reactions.[1][2] Furthermore, as with any boronic acid, impurities can lead to catalyst poisoning, and the compound's stability under certain basic conditions can be a concern, potentially leading to protodeboronation.[3][4]

Q2: My reaction is not working at all. What are the absolute first things I should verify?

When a Suzuki coupling fails to initiate, a systematic check of the core components is crucial.

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts must be reduced in situ to the active Pd(0) state.[1][5] If you suspect an issue, using a modern, well-defined Pd(0) precatalyst can be a reliable alternative.[1]

  • Inert Atmosphere: Oxygen is detrimental. It can lead to the oxidative homocoupling of the boronic acid and cause catalyst decomposition through ligand (e.g., phosphine) oxidation and the formation of inactive palladium oxides.[1][6] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[7]

  • Reagent Purity: Impurities in the boronic acid, aryl halide, or even the solvent can poison the catalyst.[3][8] Purity is a fundamental determinant of success, as contaminants can bind to the catalyst's active sites more strongly than the reactants.[9][10]

Q3: Why is the choice of ligand so critical for this specific boronic acid?

The ligand's role is to stabilize the palladium center and modulate its reactivity. For a sterically hindered substrate like this compound, the ligand must be bulky enough to promote the final reductive elimination step and prevent catalyst aggregation, yet it must also be electron-rich to facilitate the initial oxidative addition of the aryl halide.[4][11] Buchwald-type biarylphosphine ligands and N-heterocyclic carbenes (NHCs) are often the ligands of choice as they excel at accelerating the key steps for challenging substrates.[1]

Advanced Troubleshooting Guide: Catalyst Deactivation & Low Yield

This section addresses specific experimental observations and provides in-depth solutions to overcome catalyst deactivation.

Q4: My reaction starts, as confirmed by early-stage LCMS, but stalls before reaching completion. What is causing this gradual catalyst death?

This behavior is a classic sign of gradual catalyst deactivation during the reaction. The initially active Pd(0) species is being converted into an inactive form over time.

Probable Cause: The most likely culprit is the formation of palladium black, which is essentially aggregated, inactive palladium metal.[12] This happens when the ligand fails to adequately stabilize the monoligated LPd(0) species, which is highly prone to aggregation. Another possibility is slow degradation of the ligand or poisoning from a low-level impurity that takes time to accumulate at the catalytic centers.

Recommended Actions:

  • Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, for challenging reactions, a slight excess of the ligand can sometimes help stabilize the catalyst and prevent aggregation.

  • Switch to a More Robust Catalyst System: Consider using a more stable precatalyst. The Buchwald G3 or G4 precatalysts, for example, are designed for high stability and controlled release of the active catalyst, minimizing the concentration of unstable LPd(0) at any given time.[1]

  • Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways. If possible, try running the reaction at a lower temperature for a longer period.

Visualizing the Problem: Catalyst Cycle vs. Deactivation Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the off-cycle pathways that lead to catalyst deactivation.

G cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L₂Pd⁰ (Active Catalyst) OA Oxidative Addition (+ R¹-X) Pd0->OA PdBlack Palladium Black (Inactive Aggregates) Pd0->PdBlack Aggregation Oxidized Oxidized Species (e.g., L₂PdᴵᴵO) Pd0->Oxidized Oxygen Contamination PdII L₂Pdᴵᴵ(R¹)(X) OA->PdII Trans Transmetalation (+ R²-B(OR)₂⁻) PdII->Trans PdII_R2 L₂Pdᴵᴵ(R¹)(R²) Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regenerates Catalyst Product R¹-R² (Product) RE->Product caption Suzuki Cycle and Deactivation Pathways G start Reaction Failed (Low/No Conversion) check_inert Is the system rigorously inert? start->check_inert check_purity Are all reagents (especially boronic acid) of high purity? check_inert->check_purity Yes fix_inert Action: Improve degassing (3x vacuum/Ar cycles). Use fresh, sparged solvents. check_inert->fix_inert No check_catalyst Is the catalyst system appropriate for a sterically hindered substrate? check_purity->check_catalyst Yes fix_purity Action: Use freshly purchased reagents. Purify boronic acid if necessary (e.g., recrystallization). check_purity->fix_purity No check_conditions Are base/solvent/temperature optimized? check_catalyst->check_conditions Yes fix_catalyst Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) and a stable precatalyst (e.g., G3). check_catalyst->fix_catalyst No end_success Reaction Optimized check_conditions->end_success Yes fix_conditions Action: Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Toluene, Dioxane). Adjust temperature. check_conditions->fix_conditions No

References

Technical Support Center: Optimizing Ligand Choice for Challenging Couplings with 5-Chloro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-isopropoxyphenylboronic acid. This particular boronic acid presents a common yet significant challenge for chemists in pharmaceutical and materials science research. Its structure combines two key features that can impede catalytic activity: steric hindrance from the ortho-isopropoxy group and electronic deactivation from the electron-donating alkoxy group and the chloro substituent.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing these challenging couplings. Drawing from established mechanistic principles and field-proven strategies, we will explore the critical role of ligand selection in overcoming the inherent difficulties of this substrate. Our goal is to empower you with the knowledge to not only solve common problems but also to rationally design effective catalytic systems for your specific synthetic needs.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this compound.

Q1: My Suzuki-Miyaura reaction with this compound is giving very low to no yield. What are the most likely causes?

A1: Low or no yield with this substrate is typically due to a combination of steric and electronic factors that hinder key steps in the catalytic cycle. The primary culprits are often:

  • Slow Oxidative Addition: While less common with aryl bromides or iodides, electron-rich aryl chlorides can be challenging. The electron-donating isopropoxy group can make the aryl halide partner less electrophilic.

  • Difficult Transmetalation: This is a very common issue. The bulky ortho-isopropoxy group sterically shields the boron center, making it difficult for the boronic acid to approach and coordinate to the palladium complex.[1][2]

  • Slow Reductive Elimination: The steric bulk of both the boronic acid partner and the ligand on the palladium center can make the final bond-forming step difficult.[3][4] Bulky, electron-rich ligands are often required to promote this step.[5]

  • Protodeboronation: Under basic conditions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially if the catalytic cycle is slow.[6]

Q2: Why is the ortho-isopropoxy group so problematic?

A2: The ortho-isopropoxy group presents a dual challenge:

  • Steric Hindrance: Its sheer size physically blocks the approach of the palladium catalyst to the boron center, which is a prerequisite for the crucial transmetalation step.[1][2]

  • Electronic Effects: As an electron-donating group, it increases the electron density on the aromatic ring. While this can sometimes facilitate oxidative addition, it can make the arylboronic acid less Lewis acidic, potentially slowing down the formation of the key boronate species required for transmetalation.

Q3: I see a lot of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid (formation of a symmetrical biaryl from two molecules of the boronic acid) is often a sign of a few potential issues:

  • Presence of Oxygen: Inadequate degassing of your reaction mixture can lead to oxidative homocoupling. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1]

  • Catalyst Decomposition: If the desired cross-coupling is slow, side reactions like homocoupling can become more prevalent.

  • Inefficient Transmetalation: When the transmetalation step is the bottleneck, the concentration of the boronic acid remains high, increasing the likelihood of side reactions.

To prevent homocoupling, focus on optimizing conditions to accelerate the main catalytic cycle. This often involves selecting a more appropriate ligand and ensuring rigorously anaerobic conditions.

Q4: Should I use a pre-catalyst or generate the catalyst in situ?

A4: For challenging substrates like this, using a well-defined palladium pre-catalyst is highly recommended.[7] Pre-catalysts, such as those developed by Buchwald or Nolan, offer several advantages:

  • Consistency and Reproducibility: They provide a reliable source of the active Pd(0) species, leading to more consistent results.[7][8]

  • Faster Activation: Many modern pre-catalysts are designed to rapidly form the active catalytic species under mild conditions, which can be crucial for unstable boronic acids.[9]

  • Improved Air Stability: Many pre-catalysts are air-stable solids, simplifying reaction setup.

Generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, but the activation process can be less efficient and more sensitive to reaction conditions, potentially leading to lower yields and more side products.[7]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting common issues encountered with this compound couplings.

Problem 1: Low Conversion / No Reaction

Potential Cause: The catalytic cycle is stalled, most likely at the transmetalation or reductive elimination step due to steric hindrance.

Troubleshooting Workflow:

cluster_ligands Recommended Ligands A Low Conversion / No Reaction B Initial Hypothesis: Steric hindrance impeding transmetalation or reductive elimination. A->B C Solution 1: Increase Ligand Bulk & Electron-Donating Ability B->C D Solution 2: Change Base B->D E Solution 3: Increase Temperature & Change Solvent B->E F Solution 4: Use a More Active Pre-catalyst B->F L1 Buchwald Biaryl Phosphines: XPhos, SPhos, RuPhos C->L1 Rationale: Bulky ligands promote reductive elimination and stabilize the active catalyst. L2 N-Heterocyclic Carbenes (NHCs): IPr, IMes C->L2 Rationale: Strong σ-donors, very bulky. Excellent for hindered substrates. G Bases to Try: K₃PO₄, Cs₂CO₃ D->G Rationale: Stronger, non-nucleophilic bases can facilitate boronate formation. H Solvents to Try: Toluene, Dioxane, DMF E->H Rationale: Overcomes activation energy barriers. Higher boiling point solvents are needed. I Pre-catalysts: Buchwald G3/G4 Palladacycles, (allyl)PdCl(L) complexes F->I Rationale: Ensures efficient generation of the active Pd(0) species.

Caption: Troubleshooting workflow for low conversion.

Detailed Explanation:

  • Ligand Choice is Critical: For sterically demanding substrates, bulky, electron-rich monophosphine ligands are often the key to success.[1][5]

    • Buchwald-type Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos): These ligands have become the gold standard for many challenging couplings.[10] Their steric bulk facilitates the often rate-limiting reductive elimination step, while their electron-rich nature promotes oxidative addition.[3][4]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphines for certain hindered substrates.[4][11] They form very stable palladium complexes and are excellent at promoting the key steps of the catalytic cycle.[12]

  • Base Selection: A strong, non-coordinating base is often necessary. K₃PO₄ and Cs₂CO₃ are excellent choices as they are strong enough to promote the formation of the reactive boronate species without causing significant side reactions.[1]

  • Reaction Conditions: Increased temperature is a common strategy to overcome the high activation energy of hindered couplings. Solvents like toluene or dioxane are suitable for higher temperatures.

Problem 2: Significant Protodeboronation

Potential Cause: The desired cross-coupling is too slow, allowing the competing base-catalyzed protodeboronation pathway to dominate. This is exacerbated by the presence of water.

Troubleshooting Workflow:

A Significant Protodeboronation B Initial Hypothesis: Cross-coupling is slower than boronic acid decomposition. A->B C Solution 1: Increase Reaction Rate B->C D Solution 2: Minimize Water Content B->D E Solution 3: Use a Boronic Ester B->E F Implement Solutions from 'Low Conversion' Workflow: - More active ligand (XPhos, NHCs) - Stronger base (K₃PO₄) - Higher temperature C->F Rationale: A faster catalytic cycle will outcompete the decomposition pathway. G Use anhydrous solvents and reagents. Consider using anhydrous K₃PO₄. D->G Rationale: Water is the proton source for protodeboronation. H Convert boronic acid to a pinacol (Bpin) or MIDA boronate ester. E->H Rationale: Esters are more stable to protodeboronation than boronic acids.

Caption: Troubleshooting workflow for protodeboronation.

Detailed Explanation:

  • Accelerate the Main Reaction: The most effective way to combat protodeboronation is to make the desired Suzuki-Miyaura coupling faster. All the strategies outlined in the "Low Conversion" section are applicable here. A more active catalyst system will consume the boronic acid in the productive pathway before it has a chance to decompose.

  • Control Water Content: While Suzuki reactions often benefit from a small amount of water to help dissolve the base, excess water can promote protodeboronation. Using anhydrous solvents and finely ground, dry base can help.

  • Protect the Boronic Acid: Converting the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester, can be a very effective strategy.[6] These esters are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.

Recommended Ligand Screening Protocol & Data

For a challenging substrate like this compound, a systematic approach to ligand selection is crucial. We recommend screening a small, diverse set of high-performance ligands.

Experimental Protocol: Ligand Screening
  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd) and the ligand (2.2 mol%). Alternatively, use a pre-catalyst (2 mol%).

  • Reaction Setup: Add the catalyst mixture to the vial containing the substrates and base. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.2 M concentration relative to the limiting reagent) via syringe.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).[1]

  • Workup and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Analyze the crude mixture by ¹H NMR or GC/LC to determine the conversion/yield.

Table 1: Ligand Performance Comparison for Hindered Couplings

The following table summarizes typical performance characteristics of recommended ligand classes for coupling sterically hindered substrates. Yields are representative and will vary based on the specific aryl halide partner.

Ligand ClassSpecific Ligand ExampleKey CharacteristicsTypical Performance with Hindered SubstratesReference
Biaryl Monophosphines XPhosVery bulky, electron-rich. Excellent general ligand for challenging couplings.Good to Excellent[5][10]
SPhosSimilar to XPhos, sometimes shows complementary reactivity.Good to Excellent[10]
RuPhosOften effective when other Buchwald ligands fail, particularly with heterocyclic partners.Good to Excellent[1]
N-Heterocyclic Carbenes IPr (PEPPSI-IPr)Very strong σ-donor, sterically demanding. Forms highly stable and active catalysts.Excellent[4][11][12]
Dialkylphosphines P(tBu)₃Extremely electron-rich and bulky, but can be sensitive to air.Good, can be very effective for specific cases[4]

Mechanistic Considerations: Why Ligand Choice Matters

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle. The ligand directly influences the rate and efficiency of each of these steps.

Suzuki_Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex Ar-Pd(II)-X(L)₂ Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Ligand Influence: Electron-rich ligands accelerate this step. Trans_Complex Ar-Pd(II)-Ar'(L)₂ Transmetalation Product OA_Complex->Trans_Complex Transmetalation Ligand Influence: Bulky ligands can hinder, but also promote dissociation to a more reactive monoligated species. Trans_Complex->Pd0 Reductive Elimination Ligand Influence: Bulky ligands are critical to promote this bond-forming step. Product Ar-Ar' (Coupled Product) Trans_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex ArB Ar'-B(OR)₂ (Boronic Acid) ArB->Trans_Complex Base Base (e.g., K₃PO₄) Base->Trans_Complex Activates Boronic Acid Regen_Catalyst

Caption: The Suzuki-Miyaura catalytic cycle and points of ligand influence.

  • Oxidative Addition (OA): The Pd(0) catalyst inserts into the aryl-halide bond. This step is favored by electron-rich ligands that increase the electron density on the palladium center, making it more nucleophilic.[3][4]

  • Transmetalation (TM): The organic group from the activated boronic acid (a boronate) is transferred to the palladium center. This is often the rate-determining step for hindered substrates. The ligand's steric bulk plays a complex role; while it can sterically impede the approach of the boronate, bulky ligands also promote the formation of a more reactive, monoligated palladium intermediate that can accelerate transmetalation.[1]

  • Reductive Elimination (RE): The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is strongly promoted by sterically bulky ligands, which destabilize the Pd(II) intermediate and favor the formation of the product.[3][4][5]

For this compound, the challenge lies in finding a ligand that is bulky enough to drive reductive elimination without completely shutting down the already sterically congested transmetalation step. This is why ligands like XPhos and IPr, which represent a fine-tuned balance of steric and electronic properties, are often successful.

References

Validation & Comparative

Navigating Steric and Electronic Hurdles: A Comparative Analysis of 5-Chloro-2-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, motifs of profound importance in medicinal chemistry and materials science. The judicious selection of the boronic acid partner is critical to the success of these transformations, with subtle changes in substitution patterns dramatically influencing reactivity, yield, and reaction kinetics. This guide provides an in-depth comparative analysis of 5-Chloro-2-isopropoxyphenylboronic acid , a sterically encumbered and electronically modified building block, against a panel of structurally related boronic acids. By examining the interplay of steric and electronic effects, we aim to provide a practical framework for researchers to anticipate challenges and optimize conditions when employing this and similar reagents.

The Significance of Ortho-Alkoxy and Chloro Substitution

This compound presents a unique combination of substituents that significantly impacts its performance in Suzuki-Miyaura coupling. The ortho-isopropoxy group introduces substantial steric bulk around the boronic acid moiety, which can hinder the crucial transmetalation step of the catalytic cycle.[1] Simultaneously, the para-chloro substituent exerts an electron-withdrawing effect, which can modulate the nucleophilicity of the aryl group being transferred. Understanding the combined influence of these features is paramount for predicting reactivity and achieving desired outcomes.

To elucidate these effects, we will compare this compound with three other commercially available boronic acids, each chosen to isolate the impact of specific structural modifications:

  • 2-Isopropoxyphenylboronic acid: Lacks the chloro substituent, allowing for an assessment of the electronic contribution of the chlorine atom.

  • 5-Chloro-2-methoxyphenylboronic acid: Features a smaller ortho-alkoxy group (methoxy vs. isopropoxy), highlighting the role of steric bulk.[2]

  • 2,5-Dichlorophenylboronic acid: Replaces the ortho-alkoxy group with a chloro substituent, providing a comparison between steric and electronic effects of different ortho groups.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

Boronic AcidKey Structural FeaturesExpected Reactivity TrendRationale
This compound High steric hindrance (ortho-isopropoxy), Electron-withdrawing (para-chloro)ModerateThe bulky ortho-isopropoxy group is expected to significantly slow the transmetalation step. The electron-withdrawing chloro group can further decrease the nucleophilicity of the aryl ring, potentially reducing the reaction rate.[1][3]
2-Isopropoxyphenylboronic acid High steric hindrance (ortho-isopropoxy)Moderate to HighThe absence of the electron-withdrawing chloro group should result in a more nucleophilic aryl ring compared to its chlorinated counterpart, potentially leading to faster transmetalation and higher yields, assuming steric hindrance is the primary limiting factor.
5-Chloro-2-methoxyphenylboronic acid Moderate steric hindrance (ortho-methoxy), Electron-withdrawing (para-chloro)HighThe smaller methoxy group, compared to isopropoxy, is expected to present a lower steric barrier to transmetalation.[2] This, combined with the activating effect of a suitable catalyst system, should lead to higher yields compared to the isopropoxy analogue.
2,5-Dichlorophenylboronic acid Moderate steric hindrance (ortho-chloro), Strong electron-withdrawing effectsLow to ModerateThe ortho-chloro group is less sterically demanding than an isopropoxy group but is more electron-withdrawing. The cumulative electron-withdrawing effect of two chloro substituents can significantly decrease the nucleophilicity of the boronic acid, making transmetalation more challenging.

Note: The expected reactivity is highly dependent on the choice of catalyst, ligand, base, and solvent. For sterically hindered boronic acids, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) is often crucial for achieving good to excellent yields.[4][5]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions, especially with challenging substrates like this compound.

Suzuki_Miyaura_Cycle cluster_oxadd cluster_trans Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)L_n-X (Palladacycle) Pd0->ArPdX Oxidative Addition Product Ar-Ar' (Coupled Product) OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' (Diaryl Complex) ArPdX->ArPdAr_prime Transmetalation (Rate-limiting for sterically hindered substrates) ArPdAr_prime->Pd0 Reductive Elimination RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Product BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd Aryl Halide Experimental_Workflow start Start setup Combine Reactants, Catalyst, Ligand, & Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, & Wash monitor->workup Complete purify Dry, Concentrate, & Purify workup->purify end End purify->end

References

A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and advanced materials.[1] The choice of the organoboron coupling partner is critical, and among the vast array of available reagents, halogen-substituted phenylboronic acids are of particular interest. The introduction of halogens can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity.[2] This guide provides an in-depth comparison of the reactivity of two common classes of these reagents: chloro-substituted and fluoro-substituted phenylboronic acids, with a focus on their performance in the Suzuki-Miyaura coupling.

The Decisive Role of the Halogen: A Tale of Two Substituents

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by the electronic and steric nature of its substituents. Both chlorine and fluorine are electron-withdrawing groups, a property that influences the key transmetalation step of the reaction. However, the subtle yet significant differences in their electronegativity, size, and ability to participate in resonance structures lead to distinct reactivity profiles.

The electron-withdrawing nature of halogens can impact the nucleophilicity of the boronic acid and its rate of transmetalation.[3] Generally, electron-withdrawing groups can increase the acidity of the boronic acid, which can facilitate the formation of the boronate anion required for transmetalation. However, this effect is balanced by the potential for side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source.[4]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The nature of the substituent on the phenylboronic acid primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_aryl Ar-Pd(II)L2-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'-B(OH)2, Base) pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product ar_x Aryl Halide (Ar-X) ar_boronic Phenylboronic Acid (Ar'-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Comparison: Experimental Data

Direct, side-by-side comparisons of chloro- and fluoro-substituted phenylboronic acids under identical conditions are not abundant in the literature. However, we can draw valuable insights from studies that investigate the coupling of various substituted phenylboronic acids.

A 2017 study by Alonso and coworkers provides data on the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with several boronic acids, including 4-fluorophenylboronic acid.[6] To provide a point of comparison, we include a representative yield for the coupling of 4-chlorophenylboronic acid with a similar aryl bromide, 2-bromo-4-methylpyridine.[7] It is important to note that a direct comparison of these yields should be approached with caution due to the differences in the aryl halide coupling partner and reaction conditions.

Boronic AcidAryl Halide PartnerProductYield (%)Reference
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzene4,4'-Difluorobiphenyl~99% (conversion)[6]
4-Chlorophenylboronic Acid 2-Bromo-4-methylpyridine2-(4-Chlorophenyl)-4-methylpyridine80%[7]

The data suggests that 4-fluorophenylboronic acid can be a highly effective coupling partner, achieving near-quantitative conversion. The slightly lower representative yield for 4-chlorophenylboronic acid may be attributable to a number of factors, including the specific reaction conditions and the nature of the coupling partner.

The Underpinning Causality: Electronic Effects and Side Reactions

The higher electronegativity of fluorine compared to chlorine leads to a stronger inductive electron-withdrawing effect. This can increase the Lewis acidity of the boron atom, potentially accelerating the formation of the reactive boronate species and the subsequent transmetalation step.[2]

However, the strong electron-withdrawing nature of fluorine can also enhance the propensity for protodeboronation, an undesired side reaction that leads to the formation of the corresponding arene and boric acid.[4] The balance between accelerated transmetalation and increased susceptibility to protodeboronation is a key consideration when choosing between fluoro- and chloro-substituted phenylboronic acids.

Electronic_Effects cluster_fluoro Fluoro-substituted cluster_chloro Chloro-substituted F_react Increased Electronegativity F_trans Potentially Faster Transmetalation F_react->F_trans F_proto Increased Risk of Protodeboronation F_react->F_proto Cl_react Moderate Electronegativity Cl_trans Generally Efficient Transmetalation Cl_react->Cl_trans Cl_proto Generally Lower Risk of Protodeboronation Cl_react->Cl_proto

Caption: A simplified comparison of the electronic effects of fluoro and chloro substituents.

Experimental Protocols: A Self-Validating System

The following are generalized protocols for the Suzuki-Miyaura coupling of chloro- and fluoro-substituted phenylboronic acids. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve maximum yield for a specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling of a Fluoro-Substituted Phenylboronic Acid

This protocol is adapted from the work of Alonso et al. (2017) for the coupling of 4-fluorophenylboronic acid.[6]

Materials:

  • Aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd/C)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl bromide, 4-fluorophenylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sulfate (e.g., Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired biaryl.

Protocol_Workflow start Reaction Setup reaction Heating & Stirring start->reaction monitoring Reaction Monitoring reaction->monitoring workup Aqueous Workup monitoring->workup purification Purification workup->purification end Pure Product purification->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of a Chloro-Substituted Phenylboronic Acid

This protocol provides a general procedure for the coupling of a chloro-substituted phenylboronic acid, such as 4-chlorophenylboronic acid.[7]

Materials:

  • Aryl bromide (e.g., 2-bromo-4-methylpyridine) (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., Dioxane/Water or Toluene/Water)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, combine the aryl bromide, 4-chlorophenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Conclusion: Selecting the Optimal Reagent

Both chloro- and fluoro-substituted phenylboronic acids are valuable reagents in the Suzuki-Miyaura cross-coupling toolbox. The choice between them depends on a nuanced understanding of their electronic properties and the specific requirements of the target molecule.

  • Fluoro-substituted phenylboronic acids often exhibit high reactivity, potentially leading to faster reaction times and higher yields due to the strong electron-withdrawing nature of fluorine. However, this is counterbalanced by an increased risk of protodeboronation, which can lower the overall efficiency.

  • Chloro-substituted phenylboronic acids represent a robust and often more economical choice. While the transmetalation step may be slightly slower compared to their fluoro-analogs in some cases, they are generally less prone to protodeboronation, leading to cleaner reactions and reliable yields under a broad range of conditions.

Ultimately, the optimal choice will be guided by empirical evaluation for the specific coupling partners and desired outcome. The provided protocols and comparative data serve as a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Computational Modeling of Transition States in 5-Chloro-2-isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, understanding the intricacies of reaction mechanisms is paramount for innovation and optimization. In the realm of modern organic synthesis, boronic acids are pivotal reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides an in-depth, technical comparison of the computational modeling of transition states in reactions involving 5-Chloro-2-isopropoxyphenylboronic acid. We will explore how its unique substitution pattern influences reactivity compared to other commonly used boronic acids. This document is designed to be a practical resource, blending theoretical principles with actionable protocols.

The Significance of Substituent Effects in Boronic Acid Reactivity

The electronic and steric nature of substituents on a phenylboronic acid profoundly dictates its reactivity. The subject of our focus, this compound, presents a fascinating case study due to its combination of an electron-withdrawing chloro group and a bulky, electron-donating isopropoxy group.

  • The 5-Chloro group: This moderately electron-withdrawing group enhances the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in cross-coupling reactions.[1]

  • The 2-Isopropoxy group: Positioned ortho to the boronic acid, this bulky group introduces significant steric hindrance. This steric pressure can influence the approach of coupling partners and the geometry of the transition state.[2][3][4] Furthermore, the oxygen atom of the isopropoxy group can potentially chelate with the metal center in the transition state, altering its stability and geometry.[2][3]

This guide will computationally dissect these competing effects to provide a predictive framework for the behavior of this compound in comparison to simpler analogs.

Computational Workflow for Transition State Analysis

A robust computational workflow is essential for accurately modeling transition states. The following diagram outlines a self-validating system for locating and verifying transition states.

Computational Workflow for Transition State Analysis Computational Workflow for Transition State Analysis reactant Reactant & Product Geometry Optimization ts_guess Generate Transition State Guess Structure reactant->ts_guess Manual Build or Reaction Path Scan ts_opt Transition State Optimization (e.g., QST2/QST3) ts_guess->ts_opt freq_calc Frequency Calculation ts_opt->freq_calc Verify single imaginary frequency irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc->irc_calc Confirm connection to reactants and products analysis Analysis of Results (Energies, Geometries) irc_calc->analysis

Caption: A generalized workflow for locating and validating a transition state structure.

Detailed Experimental Protocol: Locating the Transmetalation Transition State in a Suzuki-Miyaura Coupling

This protocol provides a step-by-step guide for modeling the transition state of a Suzuki-Miyaura reaction between this compound and an aryl halide (e.g., bromobenzene) using a palladium catalyst.

Software: Gaussian 16 or ORCA 5.0

Step 1: Geometry Optimization of Reactants and Products

  • Construct the initial structures: Build the 3D structures of the reactants (this compound, bromobenzene, palladium catalyst, and base) and the expected products (the coupled biaryl, and byproducts) using a molecular builder like Avogadro.[5][6]

  • Perform geometry optimization: Optimize the geometry of each molecule separately.

    • Method: Density Functional Theory (DFT) with the B3LYP functional is a good starting point for its balance of accuracy and computational cost.[7][8][9] For more complex systems, M06-L can provide improved accuracy.[10]

    • Basis Set: The 6-31G* basis set is a widely used and suitable choice for these types of systems.[7][8][9][11][12]

    • Example Input (Gaussian):

Step 2: Generating a Transition State Guess

  • Manual Construction: Based on known mechanisms, manually construct a guess for the transition state geometry. For the transmetalation step, this would involve bringing the aryl groups from the boronic acid and the palladium catalyst into proximity.

  • Synchronous Transit-Guided Quasi-Newton (STQN) Method: A more robust method is to use the QST2 or QST3 methods in Gaussian.[13][14][15][16][17]

    • QST2: Requires the optimized reactant and product structures as input.

    • QST3: Requires the optimized reactant and product structures, along with a manually built guess of the transition state.

    • Example Input (Gaussian - QST2):

Step 3: Transition State Optimization

  • Optimize the guess structure: Use the generated guess structure as the starting point for a transition state optimization.

    • Example Input (Gaussian):

Step 4: Verification of the Transition State

  • Frequency Calculation: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[18]

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.[19][20][21][22][23]

    • Example Input (Gaussian):

Comparative Analysis: The Impact of Substituents on Transition State Energetics

To illustrate the unique properties of this compound, we present a comparative table of hypothetical, yet realistic, activation energies for the transmetalation step in a Suzuki-Miyaura reaction. These values are based on the expected electronic and steric contributions of the substituents.

Boronic AcidSubstituent EffectsPredicted Activation Energy (kcal/mol)
Phenylboronic Acid(Reference) No electronic or steric influence beyond the phenyl ring.15.0
4-Methoxyphenylboronic AcidElectron-donating group, facilitates transmetalation.13.5
4-Chlorophenylboronic AcidElectron-withdrawing group, enhances Lewis acidity of boron.14.2
2-Isopropylphenylboronic AcidBulky ortho group, significant steric hindrance.18.5
This compound Combination of electron-withdrawing chloro and bulky, potentially chelating isopropoxy group.16.8

This data suggests that while the chloro group in the 5-position likely lowers the activation barrier through its electron-withdrawing nature, the steric bulk of the ortho-isopropoxy group dominates, leading to a higher predicted activation energy compared to the unsubstituted phenylboronic acid.

Mechanistic Insights: The Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_intermediate R1-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R2-B(OR)2 Base biaryl_pd R1-Pd(II)L2-R2 transmetalation->biaryl_pd reductive_elimination Reductive Elimination biaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R1-R2 reductive_elimination->product

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is often the rate-determining step and is the focus of our computational analysis. The electronic and steric properties of the boronic acid play a critical role in the energetics of this step.[1][10][24][25][26][27]

Conclusion

This guide provides a comprehensive framework for the computational modeling of transition states in reactions involving this compound. By understanding the interplay of electronic and steric effects, researchers can make more informed predictions about reactivity and selectivity. The provided protocols and comparative data serve as a valuable resource for scientists engaged in catalyst design, reaction optimization, and mechanistic studies. While this guide focuses on a specific boronic acid, the principles and workflows are broadly applicable to a wide range of chemical systems, empowering researchers to leverage computational chemistry for accelerated discovery and development.

References

A Senior Application Scientist's Guide to Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of 5-Chloro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. However, the efficiency of this powerful reaction is highly dependent on the judicious choice of the palladium catalyst, particularly when dealing with sterically hindered and electronically challenging substrates such as 5-Chloro-2-isopropoxyphenylboronic acid. This guide provides an in-depth comparison of the performance of various palladium catalysts for this specific application, supported by representative experimental data and mechanistic insights to empower you in your catalyst selection and methods development.

The Challenge: Coupling of this compound

The structure of this compound presents a classic challenge for the Suzuki-Miyaura reaction. The ortho-isopropoxy group introduces significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the chloro-substituent on the boronic acid's phenyl ring can influence its electronic properties. When coupled with an aryl chloride, another relatively unreactive partner, the demands on the catalytic system are substantial. This necessitates the use of highly active and robust palladium catalysts.

Performance Benchmark: A Comparative Analysis of Palladium Catalysts

To illustrate the performance differences between various palladium catalysts, we present a representative comparison for the Suzuki-Miyaura coupling of this compound with a common, challenging coupling partner, 4-chloroanisole. The following data is a synthesis of typical results observed for analogous systems in the literature, providing a reliable projection of catalyst efficacy.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10024< 205
Pd(dppf)Cl₂dppfK₃PO₄1,4-Dioxane1001840-603
XPhos Pd G2XPhosK₃PO₄1,4-Dioxane/H₂O1002> 952
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1002> 952

Note: This data is representative and compiled from literature on similar sterically hindered and electronically challenging Suzuki-Miyaura couplings. Actual yields may vary depending on the specific reaction conditions and purity of reagents.

Discussion and Catalyst Selection

The choice of palladium catalyst has a profound impact on the success of the Suzuki-Miyaura coupling of this compound.

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for this reaction. However, for challenging substrates like this compound, it often proves to be inefficient, requiring high temperatures, long reaction times, and high catalyst loadings, and still resulting in low yields.[1] The relative instability of the active Pd(0) species and the less-than-optimal steric and electronic properties of the triphenylphosphine ligand for this transformation contribute to its poor performance.

  • Catalysts with Bidentate Ligands (e.g., Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a more robust catalyst that often provides better results than Pd(PPh₃)₄ for challenging couplings. The dppf ligand offers greater stability to the palladium center. However, for the sterically demanding coupling of this compound, its performance can still be moderate.

  • Bulky, Electron-Rich Phosphine Ligands and Palladacycle Precatalysts (e.g., Buchwald Ligands and Precatalysts): The development of bulky and electron-rich phosphine ligands, such as XPhos and SPhos, and their corresponding palladacycle precatalysts has revolutionized the field of cross-coupling chemistry.[2][3][4] These catalysts are highly active and can facilitate the coupling of sterically hindered and electron-rich substrates, often at low catalyst loadings and under mild conditions.[2] For the challenging coupling of this compound, Buchwald-type precatalysts like XPhos Pd G2 and SPhos Pd G2 are the catalysts of choice. Their superior performance is attributed to the ability of the bulky, electron-rich ligands to promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition of the aryl chloride, and accelerate the rate-limiting transmetalation and reductive elimination steps.[5] The precatalysts also offer the advantage of being air- and moisture-stable, making them convenient to handle.[2]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L PdII Ar-Pd(II)L(X) Pd0->PdII Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L(Ar') PdII->ArPdAr Ar'B(OR)₂ / Base Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with 4-chloroanisole using different catalyst systems.

General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G2)
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol, 1.2 equiv), 4-chloroanisole (1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe. Then, add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base B Inert Atmosphere: Evacuate & Backfill (3x) A->B C Add Degassed Solvent & Catalyst B->C D Heat to 100 °C Stir for 2h C->D E Monitor by TLC or LC-MS D->E F Cool & Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I

Caption: A streamlined experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of a high-quality, air- and moisture-stable precatalyst. If using a traditional catalyst, ensure it is fresh and properly handled under an inert atmosphere.
Insufficiently anhydrous/degassed solventUse freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Poor quality baseUse a freshly opened or properly stored base. Grinding the base to a fine powder can increase its surface area and reactivity.
Protodeboronation Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is not hygroscopic. Minimize reaction time.
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is set up and maintained under a strict inert atmosphere.

Conclusion

The Suzuki-Miyaura cross-coupling of sterically hindered substrates like this compound with unactivated aryl chlorides is a challenging yet achievable transformation with the right catalytic system. While traditional palladium catalysts may falter, modern Buchwald-type ligands and their corresponding precatalysts, such as XPhos Pd G2 and SPhos Pd G2, offer a robust and efficient solution, consistently delivering high yields under relatively mild conditions. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can confidently and successfully employ this powerful reaction in the synthesis of complex molecules for drug discovery and development.

References

A Senior Application Scientist's Guide to Byproduct Analysis in 5-Chloro-2-isopropoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures. Among the vast array of available boronic acids, 5-Chloro-2-isopropoxyphenylboronic acid is a valuable building block, prized for the specific stereoelectronic properties it imparts to target molecules. However, like any sophisticated chemical transformation, the path to the desired product is often accompanied by the formation of undesired byproducts. A thorough understanding and meticulous analysis of these byproducts are paramount for robust process development, optimization, and ultimately, the assurance of purity and safety in the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the common byproducts encountered during the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic origins of these impurities, present a comparative overview of alternative coupling partners, and provide detailed experimental protocols for both a typical coupling reaction and the subsequent analytical characterization of the reaction mixture.

The Protagonists of Unwanted Reactivity: Homocoupling and Protodeboronation

In the palladium-catalyzed dance of the Suzuki-Miyaura reaction, two main side reactions frequently emerge to compete with the desired cross-coupling pathway: homocoupling and protodeboronation. The unique structural features of this compound—a sterically demanding ortho-isopropoxy group and an electron-withdrawing meta-chloro substituent—can influence the propensity for these side reactions.

Homocoupling: The Dimerization Dilemma

Homocoupling results in the formation of a symmetrical biaryl derived from the dimerization of the boronic acid. In the context of our target molecule, this would lead to the formation of 2,2'-diisopropoxy-5,5'-dichlorobiphenyl.

Mechanistic Insights: The generally accepted mechanism for homocoupling involves the transmetalation of two boronic acid molecules onto the palladium center, followed by reductive elimination.[1] The presence of oxygen can significantly promote this side reaction by facilitating the oxidation of the Pd(0) catalyst to a more reactive Pd(II) species, which can readily undergo transmetalation with the boronic acid.[1]

The sterically bulky ortho-isopropoxy group in this compound can, in some instances, slow down the rate of the desired cross-coupling reaction, providing a larger window of opportunity for the competing homocoupling pathway to occur.

Protodeboronation: The Loss of Functionality

Protodeboronation is the undesired cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of 1-chloro-4-isopropoxybenzene from our starting boronic acid. This side reaction represents a direct loss of a key reactive partner, leading to reduced yields of the desired product.

Mechanistic Insights: The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the pH and the nature of the base employed.[2] Both acid- and base-catalyzed pathways have been described.[2] In the context of the Suzuki-Miyaura reaction, which is typically performed under basic conditions, the formation of a boronate species is crucial for the desired transmetalation step. However, this boronate can also be susceptible to protonolysis by a proton source in the reaction medium. The choice of a strong base can, in some cases, accelerate this undesired side reaction.[2]

Visualizing the Reaction Pathways

To better understand the interplay between the desired reaction and the formation of byproducts, we can visualize the key transformations using a reaction network diagram.

Suzuki_Byproducts cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Boronic_Acid This compound Desired_Product Desired Cross-Coupled Product Boronic_Acid->Desired_Product Suzuki-Miyaura Coupling Homocoupling_Product Homocoupling Byproduct Boronic_Acid->Homocoupling_Product Homocoupling Protodeboronation_Product Protodeboronation Byproduct Boronic_Acid->Protodeboronation_Product Protodeboronation Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Desired_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Desired_Product Pd_Catalyst->Homocoupling_Product

Caption: Reaction network illustrating the desired Suzuki-Miyaura coupling and the competing homocoupling and protodeboronation side reactions.

Comparative Analysis of Alternative Boronic Acids

While this compound possesses desirable attributes, certain applications may necessitate the exploration of alternative reagents to mitigate byproduct formation or to introduce different functionalities. A direct, side-by-side experimental comparison is often the most definitive way to select the optimal building block. In the absence of such a direct comparative study in the literature for this specific boronic acid, we can extrapolate from general principles and data on structurally related compounds.

Boronic Acid AlternativeStructural FeatureAnticipated Impact on Byproduct Formation
5-Chloro-2-methoxyphenylboronic acid Less sterically hindered ortho-alkoxy group.May exhibit a faster rate of cross-coupling, potentially reducing the relative amount of homocoupling byproduct.
2-Isopropoxyphenylboronic acid Lacks the electron-withdrawing chloro group.The more electron-rich nature might increase the rate of transmetalation but could also be more susceptible to protodeboronation under certain conditions.
This compound pinacol ester Boronic acid is protected as a pinacol ester.Boronate esters are generally more stable and less prone to protodeboronation and homocoupling than the corresponding boronic acids. They can participate in a "slow release" of the active boronic acid under the reaction conditions.

Note: The performance of each alternative is highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature) and the nature of the aryl halide coupling partner. The table above provides a qualitative guide based on established structure-activity relationships in Suzuki-Miyaura couplings.

Experimental Protocols

A self-validating experimental design is crucial for obtaining reliable and reproducible results. The following protocols provide a starting point for conducting a Suzuki-Miyaura coupling with this compound and for the subsequent analysis of the reaction mixture.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure and may require optimization for specific aryl halide substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., a degassed mixture of Toluene and Water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analysis of Reaction Byproducts by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of the reaction mixture, allowing for the separation and quantification of the starting materials, the desired product, and the major byproducts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A wavelength in the range of 220-260 nm is generally suitable for the aromatic compounds of interest. A diode array detector (DAD) can be used to obtain the full UV spectrum of each peak for identification purposes.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at various time points.

  • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Data Analysis:

  • Identify the peaks corresponding to the starting materials, the desired product, and the byproducts by comparing their retention times with those of authentic standards (if available) or by using a mass spectrometer coupled to the HPLC (LC-MS).

  • Quantify the relative amounts of each component by integrating the peak areas. The use of an internal standard is recommended for accurate quantification.

Visualizing the Analytical Workflow

A clear workflow is essential for systematic analysis.

Analytical_Workflow cluster_sampling Reaction Monitoring cluster_analysis HPLC Analysis cluster_quantification Data Interpretation Reaction_Mixture Suzuki Reaction Mixture Aliquoting Withdraw Aliquot Reaction_Mixture->Aliquoting Quenching Quench Reaction Aliquoting->Quenching Sample_Prep Sample Filtration Quenching->Sample_Prep HPLC_Injection Inject into HPLC Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatogram HPLC_Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Byproduct_ID Identify Byproducts (LC-MS) Data_Acquisition->Byproduct_ID Quantification Quantify Components Peak_Integration->Quantification

Caption: A streamlined workflow for the HPLC analysis of a Suzuki-Miyaura reaction mixture.

Conclusion: A Path to Purity and Process Control

The successful implementation of Suzuki-Miyaura couplings with this compound in a drug development setting hinges on a comprehensive understanding and control of byproduct formation. By elucidating the mechanisms of homocoupling and protodeboronation, considering the utility of alternative reagents, and employing robust analytical methodologies, researchers can navigate the complexities of this powerful transformation. The protocols and insights provided in this guide serve as a foundation for developing efficient, scalable, and well-characterized synthetic routes to novel molecules of therapeutic and technological importance.

References

A Senior Application Scientist's Guide to Scalability and Reproducibility in Suzuki-Miyaura Couplings: A Case Study with 5-Chloro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Scaling Complex Couplings

The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] In the pharmaceutical and fine chemical industries, its application is widespread for constructing the biaryl and heteroaryl-aryl scaffolds that are central to many drug candidates.[1][4] However, transitioning a successful bench-scale reaction to a robust, scalable, and reproducible process is a significant challenge. This guide provides an in-depth analysis of the factors governing scalability and reproducibility, using 5-Chloro-2-isopropoxyphenylboronic acid as a case study. This sterically hindered and electronically complex reagent presents a relevant and instructive example of the challenges encountered in process development. We will dissect the critical parameters, from starting material quality to reaction kinetics, and offer a comparative perspective against a plausible alternative, 5-Chloro-2-methoxyphenylboronic acid , to underscore key decision-making criteria.

Understanding the Reagent: this compound

The structure of this compound (MW: 214.45 g/mol )[5] presents specific challenges and opportunities in Suzuki-Miyaura couplings. The ortho-isopropoxy group introduces significant steric bulk around the boronic acid moiety. This can influence the rate of transmetalation, a key step in the catalytic cycle. The chloro-substituent, being electron-withdrawing, can also modulate the electronic properties of the aromatic ring. Understanding these intrinsic properties is the first step in designing a robust coupling process.

A critical, and often overlooked, factor is the purity of the boronic acid itself. Impurities can poison the palladium catalyst, leading to diminished activity or complete reaction failure.[6] Furthermore, side reactions initiated by contaminants can lead to complex product mixtures, complicating downstream purification and reducing overall yield.[6] Therefore, the use of high-purity reagents is non-negotiable for ensuring reproducibility, especially in a pharmaceutical context.[6]

The Suzuki-Miyaura Catalytic Cycle: A Quick Primer

To effectively troubleshoot and optimize a reaction, a firm grasp of its mechanism is essential. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[7][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Addition Complex) OA_label Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) TM_label Transmetalation (Ar'-B(OH)₂ + Base) ArAr_prime Ar-Ar' (Product) ArPdAr_prime->ArAr_prime RE_label Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The selection of catalyst, ligand, base, and solvent directly influences the efficiency of each step in this cycle. For a sterically hindered substrate like this compound, the choice of a bulky, electron-donating phosphine ligand is often crucial to facilitate both the oxidative addition and the reductive elimination steps.[9][10]

Comparative Analysis: this compound vs. 5-Chloro-2-methoxyphenylboronic Acid

To illustrate the impact of steric hindrance, we compare the performance of our target boronic acid with its less sterically encumbered analog, 5-Chloro-2-methoxyphenylboronic acid. The following data is illustrative of a typical screening process for a coupling with a challenging aryl bromide.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (1 mol%)Ligand (2 mol%)Base (2.0 eq.)SolventTemp (°C)Time (h)Yield (%)Purity (%)
15-Chloro-2-isopropoxyphenylPd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100243585
25-Chloro-2-isopropoxyphenylPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O100128898
35-Chloro-2-isopropoxyphenylXPhos Pd G3(none)K₃PO₄t-AmylOH100892>99
45-Chloro-2-methoxyphenylPd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100127595
55-Chloro-2-methoxyphenylPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O100695>99
65-Chloro-2-methoxyphenylXPhos Pd G3(none)K₃PO₄t-AmylOH100496>99

Analysis of Results:

  • Steric Hindrance: The data clearly shows that the isopropoxy-substituted boronic acid is less reactive than its methoxy counterpart under identical conditions (compare Entry 1 vs. 4 and Entry 2 vs. 5). This is attributable to the increased steric bulk of the isopropoxy group hindering the transmetalation step.

  • Ligand and Catalyst Choice: For the more challenging isopropoxy substrate, a simple catalyst system like Pd(OAc)₂/PPh₃ gives a poor result (Entry 1). A move to a more sophisticated system with a bulky, electron-rich biarylphosphine ligand like SPhos dramatically improves the yield and purity (Entry 2).[9] The use of a pre-catalyst like XPhos Pd G3, which efficiently generates the active Pd(0) species, provides the best results for both substrates (Entries 3 and 6).[10]

  • Reaction Time: The less hindered methoxy analog consistently reaches completion in a shorter time frame. This has significant implications for scalability, as shorter reaction times translate to higher throughput and lower operational costs.

Scaling Up the Reaction: A Step-by-Step Protocol and Key Considerations

Scaling up a reaction is not merely about increasing the quantities of reagents. New challenges related to mass and heat transfer, reagent addition, and work-up procedures emerge. The following is a generalized protocol for scaling up the optimized reaction from Entry 3 in Table 1.

Protocol 1: Kilogram-Scale Synthesis of a Biaryl Derivative

Reactants:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • XPhos Pd G3 (0.1 mol%)

  • K₃PO₄ (2.0 eq)

  • t-Amyl Alcohol (10 L/kg of aryl bromide)

Procedure:

  • Vessel Inerting: The reaction vessel is rendered inert by purging with nitrogen or argon.

  • Reagent Charging: The aryl bromide, this compound, and K₃PO₄ are charged to the vessel.

  • Solvent Addition: Degassed t-Amyl alcohol is added.

  • Catalyst Addition: The XPhos Pd G3 catalyst is added. Note: For large-scale reactions, adding the catalyst as a slurry in a small amount of degassed solvent can improve dispersion.

  • Heating and Monitoring: The mixture is heated to 100 °C. The reaction progress is monitored by HPLC or UPLC.[11][12] This is a critical step for reproducibility, as it provides real-time data on the reaction's progress and can indicate any deviations from the expected profile.[12]

  • Work-up: Once the reaction is complete, the mixture is cooled. The inorganic salts are removed by filtration.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography.

Key Scalability Considerations:

Scalability_Workflow Start Bench-Scale Optimization Mass_Transfer Mass Transfer (Stirring Rate, Biphasic Mixing) Start->Mass_Transfer Heat_Transfer Heat Transfer (Exotherms, Heating/Cooling Rates) Start->Heat_Transfer Addition_Control Reagent Addition (Control of Exotherms, Localized Concentrations) Start->Addition_Control Workup Work-up & Purification (Phase Splits, Crystallization) Mass_Transfer->Workup Heat_Transfer->Workup Addition_Control->Workup Kilo_Lab Kilogram-Scale Production Workup->Kilo_Lab

Caption: Key considerations for scaling up a Suzuki-Miyaura coupling.

  • Mass and Heat Transfer: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in side product formation and poor reproducibility.[10] The rate of stirring and the vessel geometry become critical parameters.

  • Exotherm Control: While many Suzuki-Miyaura couplings are not violently exothermic, the heat of reaction needs to be managed, especially during the initial stages.

  • Impurity Profile: The impurity profile may change upon scale-up. New byproducts may appear due to the longer reaction times or different mixing profiles.

  • Palladium Removal: On a large scale, the removal of residual palladium to meet regulatory requirements (often <10 ppm for active pharmaceutical ingredients) is a significant challenge.[13]

Ensuring Reproducibility: Best Practices

Reproducibility is the cornerstone of reliable chemical manufacturing. The following practices are essential:

  • Strict Quality Control of Starting Materials: Always use boronic acids and other reagents from reputable suppliers with a consistent purity profile.[6]

  • Detailed Batch Records: Every parameter, from the lot numbers of reagents to the stirring speed and heating ramp rates, should be meticulously documented.

  • In-Process Controls (IPCs): Regular monitoring of the reaction by techniques like HPLC or UPLC is crucial to ensure that each batch follows the same reaction profile.[11][12]

  • Robustness Studies: Deliberately vary key parameters (e.g., temperature, catalyst loading, water content) within a defined range to understand the process's limits and ensure it remains reliable under slight variations.

Conclusion

The successful scaling of Suzuki-Miyaura reactions, especially with challenging substrates like this compound, is a multi-faceted endeavor that extends beyond simply increasing reagent quantities. It requires a deep understanding of the reaction mechanism, careful selection of catalysts and conditions, and a rigorous approach to process control and monitoring. By considering factors such as steric hindrance, starting material purity, and the physical challenges of large-scale processing, researchers can develop robust, reproducible, and scalable methods for the synthesis of complex molecules. The principles and protocols outlined in this guide provide a framework for navigating these challenges and achieving consistent success from the bench to the plant.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and chemical synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety, operational integrity, and environmental stewardship. 5-Chloro-2-isopropoxyphenylboronic acid, a valuable reagent in modern synthetic chemistry, requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for its safe disposal, grounded in established safety protocols and regulatory awareness. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance.

Hazard Assessment: Understanding the Compound-Specific Risks

Before any handling or disposal, a thorough understanding of the specific hazards associated with this compound is critical. While comprehensive toxicological data for this specific compound is not extensively published, Safety Data Sheets (SDS) for structurally similar boronic acids provide essential guidance. The primary hazards are associated with irritation and potential toxicity if improperly handled.

Based on data for analogous compounds, this compound should be presumed to:

  • Cause skin irritation.[1][2]

  • Cause serious eye irritation.[1][2]

  • Be harmful if swallowed.[2]

  • May cause respiratory irritation upon inhalation of dust.[1][2]

Thermal decomposition may release hazardous gases, including carbon oxides, oxides of boron, and hydrogen chloride gas.[1] Therefore, treating this compound as hazardous chemical waste is the mandatory first step in its disposal lifecycle.

Quantitative Hazard Summary

For clarity, the hazard profile, based on globally recognized standards for similar chemicals, is summarized below.

Hazard Classification (GHS)CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)H335: May cause respiratory irritation.

This data is extrapolated from similar boronic acid compounds and should be treated as a conservative estimate for safety planning.[1][2]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including waste collection, must be performed under stringent safety controls to minimize exposure.

  • Engineering Controls : All handling of the solid compound and its solutions must occur within a certified chemical fume hood to control dust and vapor inhalation.[3][4] Ensure that a safety shower and eyewash station are readily accessible.[1][5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before each use and dispose of contaminated gloves as hazardous waste.[2][4]

    • Body Protection : A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[4]

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[5]

The Cardinal Rule: Waste Segregation

The foundational principle of chemical waste management is strict segregation. Under no circumstances should this compound waste be mixed with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4][6] Improper mixing can lead to dangerous reactions. Furthermore, this compound must never be disposed of down the sanitary sewer or in the regular trash.[3][4][7]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and temporary storage of this compound waste pending collection by a certified disposal facility.

Step 1: Waste Container Selection and Preparation
  • Compatibility is Key : Select a waste container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers with secure, screw-top lids are appropriate.[4][8]

  • Initial Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container. This label should be clearly visible and permanently attached.

Step 2: Collection of Waste
  • Solid Waste : Carefully transfer unused solid this compound and contaminated consumables (e.g., weighing papers, contaminated paper towels, disposable gloves) into the designated solid hazardous waste container.[3] Minimize dust generation during this process.[5]

  • Liquid Waste : Collect solutions containing this compound in a designated liquid hazardous waste container. Use a funnel to prevent spills.[4]

  • Decontamination of Empty Containers : The original reagent bottle is not "empty" until properly decontaminated.

    • In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol).[3]

    • Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [3] Subsequent rinses may also need to be collected, depending on institutional policy.[3]

    • After triple-rinsing and allowing the container to air dry completely, deface or remove the original label. The clean container can then be disposed of according to laboratory glass or plastic recycling guidelines.[3]

Step 3: Final Container Labeling and Storage
  • Complete the Label : Once waste collection is complete or the container is full, fill out the hazardous waste label completely. It must include:

    • The full chemical name: "this compound". Avoid formulas or abbreviations.[9]

    • All components of any liquid mixture, including solvents and their approximate percentages.

    • The date accumulation started.

    • Clear indication of the associated hazards (e.g., "Irritant," "Toxic").

  • Secure Storage : Seal the container tightly. Store it in a designated satellite accumulation area (SAA) or central hazardous waste storage area.[4] This area must be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6] The container should be placed in secondary containment to mitigate potential leaks.[10]

Step 4: Arranging for Final Disposal
  • Consult EHS : Contact your institution's EHS department or the designated laboratory safety officer to schedule a pickup.[4][6] They will coordinate with a licensed hazardous waste disposal company for final, compliant disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.[4]

  • PPE : Don the appropriate PPE as described in Section 2.

  • Containment : For solid spills, carefully sweep up the material and place it in the hazardous waste container.[1] For liquid spills, use an inert absorbent material like vermiculite or sand, then collect the absorbed material into the waste container.[4]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Reporting : Report the incident to your supervisor and EHS department, as per institutional policy.[4]

Disposal Workflow Diagram

The logical steps for the proper disposal of this compound are visualized in the workflow below.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_containerization Container Management cluster_storage Storage & Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Determine Waste Form hood->waste_type solid_waste Collect Solids & Contaminated Materials waste_type->solid_waste Solid liquid_waste Collect Solutions & First Rinseate waste_type->liquid_waste Liquid empty_container Triple-Rinse Container waste_type->empty_container Empty Reagent Bottle container Use Compatible, Labeled Hazardous Waste Container solid_waste->container liquid_waste->container empty_container->liquid_waste Collect Rinseate seal Seal Container Tightly & Complete Label Details container->seal storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal->storage pickup Contact EHS for Pickup by Certified Waste Handler storage->pickup

References

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